molecular formula C21H43NO9 B8229406 Amino-PEG7-t-butyl ester

Amino-PEG7-t-butyl ester

Cat. No.: B8229406
M. Wt: 453.6 g/mol
InChI Key: DQPAYUNKPDINFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG7-t-butyl ester is a useful research compound. Its molecular formula is C21H43NO9 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPAYUNKPDINFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG7-t-butyl ester: A Versatile Heterobifunctional Linker for Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-t-butyl ester is a versatile, heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and targeted protein degradation. This polyethylene glycol (PEG)-based linker possesses a terminal primary amine and a t-butyl protected carboxylic acid, offering orthogonal reactivity for the sequential conjugation of different molecules. Its PEG spacer enhances solubility and biocompatibility, making it an invaluable tool in the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Data Presentation

This compound is a colorless to light yellow viscous liquid. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Identifier Value Source
CAS Number 2428400-07-9[1][2]
Synonyms H2N-PEG7-CH2CH2CO2tBu[1]
Chemical and Physical Properties Value Source
Molecular Formula C21H43NO9[1][2]
Molecular Weight 453.56 g/mol [1]
Appearance Colorless viscous liquid[1]
Purity ≥ 96%[2]
Solubility Soluble in Water, DMSO, DCM, DMF[3]
Storage Conditions Store at ≤ -20 °C[1]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a highly valuable reagent in a variety of applications:

  • Bioconjugation: The primary amine can be readily coupled to molecules containing carboxylic acids, activated esters (e.g., NHS esters), or other amine-reactive functional groups. Following deprotection of the t-butyl ester, the resulting carboxylic acid can be reacted with amines or other nucleophiles. This allows for the precise and controlled assembly of complex bioconjugates.

  • PROTACs Development: this compound is extensively used as a linker in the synthesis of PROTACs.[4][5][6][7] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Drug Delivery: The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated drugs, reducing aggregation and improving their in vivo stability and circulation time.

Experimental Protocols

Deprotection of the t-Butyl Ester Group

The t-butyl ester group is a common protecting group for carboxylic acids and can be selectively removed under acidic conditions. A typical deprotection protocol is as follows:

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration can range from 0.1 to 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A common TFA concentration is 20-50% (v/v) in DCM.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting product, the TFA salt of the amino-PEG7-acid, can often be used directly in the next step or further purified by techniques such as HPLC if necessary.

Amide Coupling Reaction of the Amino Group

The primary amine of this compound can be coupled with a carboxylic acid using standard peptide coupling reagents.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Coupling agents (e.g., HATU, HBTU, or EDC with HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule and the coupling agent (e.g., HATU) in anhydrous DMF or DCM.

  • Add DIPEA or TEA to the solution and stir for a few minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound in anhydrous DMF or DCM.

  • Add the solution of this compound to the activated carboxylic acid solution.

  • Let the reaction stir at room temperature for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

Mandatory Visualizations

PROTAC Synthesis and Mechanism of Action

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker, followed by its mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action E3_ligand E3 Ligase Ligand (with COOH) Coupling1 Amide Coupling E3_ligand->Coupling1 Linker_NH2 This compound Linker_NH2->Coupling1 Intermediate E3 Ligand-Linker-tBu Coupling1->Intermediate Deprotection Deprotection Intermediate->Deprotection TFA/DCM Intermediate_COOH E3 Ligand-Linker-COOH Coupling2 Amide Coupling Intermediate_COOH->Coupling2 Target_ligand Target Protein Ligand (with NH2) Target_ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC PROTAC_mol PROTAC Ternary_Complex Ternary Complex Formation PROTAC_mol->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Functional_Groups cluster_amine Amino Group Reactivity cluster_ester t-Butyl Ester Reactivity Amino_PEG7_tBu This compound Amine Primary Amine (-NH2) tBu_Ester t-Butyl Ester (-COOtBu) Amide_Bond Forms Stable Amide Bond Amine->Amide_Bond Carboxylic_Acid Reacts with Carboxylic Acids Amide_Bond->Carboxylic_Acid NHS_Ester Reacts with NHS Esters Amide_Bond->NHS_Ester Deprotection Acid-Labile Protecting Group tBu_Ester->Deprotection Carboxylic_Acid_Revealed Reveals Carboxylic Acid (-COOH) upon Deprotection Deprotection->Carboxylic_Acid_Revealed

References

An In-Depth Technical Guide to Amino-PEG7-t-butyl ester: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-t-butyl ester is a heterobifunctional linker molecule that has garnered significant attention in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its applications, with a focus on detailed experimental protocols and the visualization of relevant biological pathways and experimental workflows.

Core Properties and Structure

This compound is a polyethylene glycol (PEG)-based linker featuring a primary amine group (-NH2) at one end and a t-butyl ester-protected carboxylic acid group at the other. The PEG chain, consisting of seven ethylene glycol units, imparts increased hydrophilicity and biocompatibility to the molecules it is incorporated into. The terminal functional groups allow for sequential and controlled conjugation to two different molecules of interest.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 2428400-07-9[1][2]
Molecular Formula C21H43NO9[1][2]
Molecular Weight 453.57 g/mol [1][2]
Purity >96%[1]
Appearance Colorless viscous liquid[3]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4]
Storage Conditions -20°C, protect from light[3][4]
SMILES NCCOCCOCCOCCOCCOCCOCCOCCC(OC(C)(C)C)=O[1]

Applications in Research and Drug Development

This compound is a valuable tool in drug development, primarily utilized as a flexible linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[5] The PEG linker in this compound offers several advantages in PROTAC design, including enhanced solubility and optimized spatial orientation between the two ends of the PROTAC.[7]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step sequential coupling process. The workflow below illustrates the general strategy.

PROTAC_synthesis_workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Amide Coupling E3_ligand E3 Ligase Ligand (with -COOH or NHS ester) Intermediate1 E3 Ligand-Linker Intermediate E3_ligand->Intermediate1 Amide Coupling (e.g., HATU, DIPEA in DMF) Amino_PEG This compound Amino_PEG->Intermediate1 Intermediate1_ref E3 Ligand-Linker Intermediate Intermediate2 Deprotected Intermediate (with -COOH) Intermediate2_ref Deprotected Intermediate Intermediate1_ref->Intermediate2 Acidic Deprotection (e.g., TFA in DCM) POI_ligand Protein of Interest Ligand (with -NH2) PROTAC Final PROTAC Molecule POI_ligand->PROTAC Intermediate2_ref->PROTAC Amide Coupling (e.g., HATU, DIPEA in DMF)

Caption: General workflow for PROTAC synthesis.

Mechanism of Action of a PROTAC

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved through the formation of a ternary complex, which brings the target protein into close proximity with an E3 ubiquitin ligase.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of E2-Ub Ubiquitination->POI Poly-ubiquitin chain attachment Degradation Protein Degradation Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound in the synthesis of PROTACs.

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid

This protocol describes the formation of an amide bond between the primary amine of this compound and a carboxylic acid-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel

  • Magnetic stirrer

  • Standard workup and purification equipment (e.g., rotary evaporator, preparative HPLC)

Procedure:

  • In a clean, dry reaction vessel, dissolve the carboxylic acid-containing molecule (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide-linked intermediate.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol details the removal of the t-butyl protecting group to reveal the terminal carboxylic acid, which is then available for subsequent coupling reactions.

Materials:

  • t-Butyl ester-protected intermediate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the t-butyl ester-protected intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of residual TFA.

  • The resulting deprotected product (a carboxylic acid) can often be used in the next step without further purification.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its well-defined structure, favorable physicochemical properties, and straightforward reactivity make it an ideal linker for the construction of complex molecules like PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this powerful tool in their research and development endeavors.

References

Technical Guide: Amino-PEG7-t-butyl ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2428400-07-9

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG7-t-butyl ester, a heterobifunctional linker crucial for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the key ternary complex.

This compound is a polyethylene glycol (PEG)-based linker valued for its ability to impart favorable physicochemical properties to PROTAC molecules.[1] Its hydrophilic nature enhances the solubility of often large and lipophilic PROTACs, while the flexible seven-unit PEG chain provides the necessary length and spatial orientation to facilitate the productive interaction between the target protein and an E3 ubiquitin ligase.[][3]

Physicochemical Properties

This compound is a versatile chemical tool for drug development, particularly in the field of targeted protein degradation. Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2428400-07-9[4][5][6][7]
Molecular Formula C21H43NO9[4][5][7]
Molecular Weight 453.57 g/mol [6][7]
Appearance Colorless viscous liquid[4][5]
Purity ≥96%[7]
Solubility Soluble in DMSO, water, DCM, and DMF[8][9]
Storage Conditions Store at ≤ -20 °C[4][5]

Role in PROTAC Design and Mechanism of Action

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[][10] this compound serves as a flexible and hydrophilic linker.[1]

The mechanism of action for a PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase. This proximity, orchestrated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[10] The choice of linker is critical, as its length, flexibility, and composition can significantly impact the stability of the ternary complex and, consequently, the efficiency of protein degradation.[1][]

The following diagram illustrates the general signaling pathway for PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Proteasomal Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to POI ligand PROTAC PROTAC (e.g., with PEG7 linker) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Ub Ubiquitin Ub->Ubiquitinated_POI Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Impact of PEG Linkers on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase combination. The following table provides illustrative data on how varying PEG linker lengths in a hypothetical BRD4-targeting PROTAC can influence physicochemical properties and degradation efficiency.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPDC50 (nM)Dmax (%)
PROTAC-1PEG2~8323.55090
PROTAC-2PEG4~9202.82595
PROTAC-3 (Hypothetical) PEG7 ~1052 1.8 15 >95
PROTAC-4PEG8~10961.52095
Data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.

Experimental Protocols

General Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC is a multi-step process that begins with the synthesis of the molecule, followed by rigorous in vitro and in vivo evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Prep 1. Linker Functionalization (e.g., Deprotection of This compound) Coupling1 2. First Amide Coupling (Linker + Ligand 1) Linker_Prep->Coupling1 Coupling2 3. Second Amide Coupling (Linker-Ligand 1 + Ligand 2) Coupling1->Coupling2 Purification 4. Purification and Characterization (HPLC, MS) Coupling2->Purification Binding_Assay 5. Binary Binding Assays (e.g., SPR, ITC) Purification->Binding_Assay Synthesized PROTAC Ternary_Complex_Assay 6. Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay 7. In-cell Target Degradation (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Functional_Assay 8. Cellular Functional Assays (e.g., Viability, Apoptosis) Degradation_Assay->Functional_Assay

A typical workflow for the design and evaluation of PROTACs.
Representative Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a representative synthesis of a PROTAC targeting the BRD4 protein for degradation by recruiting the VHL E3 ligase. The synthesis involves the coupling of a JQ1 derivative (BRD4 ligand) and a VHL ligand using this compound as the linker.

Materials:

  • This compound

  • JQ1-carboxylic acid

  • VHL ligand with a free amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (HPLC, Mass Spectrometer)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound (1.0 eq) in DCM (0.1 M).

    • Cool the solution to 0 °C.

    • Add TFA (10 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is Amino-PEG7-acid.

  • Coupling of Amino-PEG7-acid to VHL Ligand:

    • Dissolve the crude Amino-PEG7-acid (1.0 eq) in anhydrous DMF (0.1 M).

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-functionalized VHL ligand (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, the reaction mixture contains the JQ1-PEG7-VHL PROTAC.

  • Coupling of JQ1-carboxylic acid to the PEG7-VHL conjugate:

    • To the reaction mixture from the previous step, add JQ1-carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.2 eq).

    • Stir at room temperature for 12-18 hours, monitoring by LC-MS.

  • Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to yield the desired JQ1-PEG7-VHL PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its hydrophilic and flexible nature can significantly improve the drug-like properties of these novel therapeutics. The rational design of the linker is a critical aspect of PROTAC development, and a systematic variation of linker composition and length is often necessary to achieve optimal degradation efficiency and selectivity. As the field of targeted protein degradation continues to evolve, the availability of well-characterized and high-quality linkers like this compound will be essential for advancing new therapies into the clinic.

References

Synthesis and Purification of Amino-PEG7-t-butyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG7-t-butyl ester, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust purification strategies, supported by quantitative data and visual workflows to aid researchers in their practical applications.

Introduction

This compound is a valuable chemical tool possessing a terminal primary amine and a t-butyl protected carboxylic acid, connected by a seven-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG chain enhances solubility and biocompatibility, while the orthogonal functionalities allow for sequential conjugation of different molecules. The amine group can be readily coupled to various substrates, and the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions for subsequent reactions.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available PEG derivative. A common strategy involves the conversion of a protected amino-PEG-alcohol to the corresponding carboxylic acid, followed by esterification. An alternative and often more direct route, which will be detailed here, involves the protection of a commercially available amino-PEG-acid followed by esterification.

Overall Synthesis Pathway

The synthesis commences with the protection of the primary amine of Amino-PEG7-carboxylic acid with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid to its t-butyl ester. The final step involves the deprotection of the Boc group to yield the desired product.

Synthesis_Pathway A H2N-PEG7-COOH (Amino-PEG7-carboxylic acid) B Boc-NH-PEG7-COOH A->B (Boc)2O, Base (e.g., DIPEA) C Boc-NH-PEG7-COOtBu B->C t-Butyl alcohol, DCC, DMAP D H2N-PEG7-COOtBu (this compound) C->D TFA or HCl in Dioxane

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.2.1. Step 1: Boc Protection of Amino-PEG7-carboxylic acid

This step involves the protection of the terminal amine group with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent esterification step.

  • Materials:

    • Amino-PEG7-carboxylic acid

    • Di-tert-butyl dicarbonate ((Boc)2O)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve Amino-PEG7-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA (2-3 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of (Boc)2O (1.1-1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG7-COOH.

2.2.2. Step 2: Tert-butylation of Boc-NH-PEG7-carboxylic acid

The protected PEG derivative is then esterified to form the t-butyl ester.

  • Materials:

    • Boc-NH-PEG7-COOH (from Step 1)

    • tert-Butanol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve Boc-NH-PEG7-COOH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add tert-butanol (1.5-2 equivalents) and a catalytic amount of DMAP.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Boc-NH-PEG7-COOtBu, can then be purified.

2.2.3. Step 3: Deprotection of Boc Group

The final step is the removal of the Boc protecting group to yield the free amine.

  • Materials:

    • Boc-NH-PEG7-COOtBu (purified from Step 2)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified Boc-NH-PEG7-COOtBu in DCM.

    • Add an excess of TFA (e.g., 20-50% in DCM) or 4M HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The resulting this compound may be obtained as a TFA or HCl salt. To obtain the free amine, the residue can be dissolved in a minimal amount of water and the pH adjusted to >8 with a base (e.g., sodium bicarbonate), followed by extraction with an organic solvent like DCM.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual reagents. Due to the polar nature of the PEG chain and the presence of a basic amine, flash column chromatography on silica gel is a common and effective method.

Purification Workflow

The general workflow for the purification of this compound involves sample preparation, chromatographic separation, and product analysis.

Purification_Workflow A Crude Product (this compound) B Dissolve in minimal mobile phase A->B C Load onto Silica Gel Column B->C D Elute with Gradient Solvent System (e.g., DCM/MeOH with triethylamine) C->D E Collect Fractions D->E F Monitor Fractions by TLC/LC-MS E->F G Combine Pure Fractions F->G H Remove Solvent under Reduced Pressure G->H I Characterize Pure Product (NMR, MS, Purity by HPLC) H->I

Caption: Purification workflow for this compound.

Detailed Purification Protocol
  • Materials and Equipment:

    • Crude this compound

    • Silica gel for flash chromatography

    • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

    • Flash chromatography system or glass column

    • Thin Layer Chromatography (TLC) plates

    • TLC visualization method (e.g., UV light, iodine chamber, or a suitable stain like ninhydrin for amines)

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., DCM with a low percentage of MeOH and 0.1-1% TEA). The addition of a competing base like TEA is often necessary to prevent peak tailing and improve recovery of the basic amine product.[2]

    • Column Packing: Pack a glass column with the silica gel slurry or use a pre-packed cartridge for an automated flash chromatography system.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.

    • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient for polar amines is from 100% DCM to a mixture of DCM and MeOH (e.g., 0-20% MeOH). A constant small percentage of TEA (e.g., 0.1-1%) should be maintained in the mobile phase throughout the gradient.

    • Fraction Collection: Collect fractions throughout the elution process.

    • Monitoring: Monitor the collected fractions by TLC to identify those containing the desired product. The presence of the amine can be confirmed using a ninhydrin stain.

    • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
Amino-PEG7-carboxylic acidC16H33NO9383.43
Boc-NH-PEG7-COOHC21H41NO11483.55
This compoundC20H41NO8423.54

Table 2: Typical Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventReaction Time (hours)Typical Yield (%)Purity after Purification (%)
Boc Protection (Boc)2O, DIPEADCM12-24>90-
Tert-butylation t-Butanol, DCC, DMAPDCM12-2470-85-
Boc Deprotection TFA or 4M HCl in DioxaneDCM1-4>95-
Overall Process ---60-75>95

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The outlined protocols are based on established chemical principles for PEGylation, amine protection, esterification, and chromatographic purification of polar, basic compounds. Researchers and drug development professionals can adapt and optimize these methodologies for their specific laboratory settings and applications. The successful synthesis and purification of high-quality this compound will enable the development of novel bioconjugates and drug delivery systems.

References

Amino-PEG7-t-butyl ester chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG7-t-butyl ester, a heterobifunctional linker critical in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative containing a terminal primary amine and a t-butyl protected carboxylic acid. This structure allows for sequential conjugation to two different molecules of interest.

PropertyData
Chemical Formula C₂₁H₄₃NO₉
Molecular Weight 453.57 g/mol [1] (also cited as 453.56 g/mol [2][3])
Appearance Colorless viscous liquid[2][3]
Purity Typically >96%[1]
Synonyms H₂N-PEG₇-CH₂CH₂CO₂tBu[2]

Application in PROTAC Synthesis

This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides solubility and optimizes the spatial orientation between the target protein and the E3 ligase.

The primary amine of the linker can be coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon ligands), while the t-butyl ester can be deprotected to reveal a carboxylic acid, which is then coupled to a ligand for the target protein of interest.

Experimental Protocols

While specific protocols for this compound are proprietary to individual research labs and manufacturers, the following represents a general methodology for its use in the synthesis of a PROTAC.

Step 1: Coupling of E3 Ligase Ligand to this compound

This step involves the formation of an amide bond between the primary amine of the linker and a carboxylic acid on the E3 ligase ligand.

  • Materials:

    • E3 ligase ligand with a carboxylic acid functionality

    • This compound

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve the E3 ligase ligand in the anhydrous solvent.

    • Add the coupling agents and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction and purify the product using column chromatography.

Step 2: Deprotection of the t-butyl Ester

The t-butyl protecting group is removed to expose the carboxylic acid for the next coupling step.

  • Materials:

    • E3 ligase ligand-PEG7-t-butyl ester conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the conjugate in DCM.

    • Add TFA to the solution and stir at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

Step 3: Coupling of Target Protein Ligand

The final step is to couple the target protein ligand to the deprotected linker.

  • Materials:

    • E3 ligase ligand-PEG7-COOH

    • Target protein ligand with a primary or secondary amine

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Follow a similar procedure as in Step 1 to activate the carboxylic acid of the linker.

    • Add the target protein ligand to the reaction mixture.

    • Monitor the reaction and purify the final PROTAC molecule upon completion.

Visualizing the PROTAC Workflow

The following diagram illustrates the general workflow of PROTAC synthesis utilizing a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Target Ligand Coupling E3_Ligand E3 Ligase Ligand (with -COOH) Coupling1 Amide Coupling (HATU, DIPEA) E3_Ligand->Coupling1 Amino_PEG_Ester This compound (H2N-PEG7-COOtBu) Amino_PEG_Ester->Coupling1 Intermediate1 E3 Ligand-PEG7-COOtBu Coupling1->Intermediate1 Deprotection t-Butyl Deprotection (TFA) Intermediate1->Deprotection Intermediate2 E3 Ligand-PEG7-COOH Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Coupling2 Intermediate2->Coupling2 Target_Ligand Target Protein Ligand (with -NH2) Target_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: PROTAC Synthesis Workflow using this compound.

The following diagram illustrates the mechanism of action of the synthesized PROTAC.

PROTAC_MoA cluster_components PROTAC Components cluster_process Mechanism of Action PROTAC PROTAC Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Target_Protein Target Protein Target_Protein->Ternary_Complex binds Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degradation_Product Degraded Protein Proteasome->Degradation_Product

Caption: Mechanism of Action of a PROTAC molecule.

References

Technical Guide: Solubility Characteristics of Amino-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-t-butyl ester is a heterobifunctional linker molecule widely utilized in chemical biology and drug development. Structurally, it comprises a primary amine group, a seven-unit polyethylene glycol (PEG) chain, and a carboxylic acid protected as a t-butyl ester. This configuration makes it an invaluable tool for covalently linking molecules, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The primary amine allows for reaction with carboxylic acids or activated esters, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for further conjugation.[4][5]

A key feature imparted by the PEG chain is the enhancement of solubility and biocompatibility of the resulting conjugates.[6][7][8] PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the aqueous solubility, stability, and pharmacokinetic properties of peptides, proteins, and small molecules.[9][10] This guide provides a detailed overview of the solubility characteristics of this compound, methods for its experimental determination, and its functional role in modern drug discovery paradigms.

Solubility Characteristics

While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from the general properties of PEG derivatives and data available for structurally similar compounds. The hydrophilic PEG spacer is explicitly designed to increase solubility in aqueous media.[8][11] Generally, PEG and its derivatives are known to be soluble in water and a broad range of organic solvents.[3][12]

The table below summarizes the expected qualitative solubility of this compound in common laboratory solvents, based on information for analogous compounds like Amino-PEG8-t-butyl ester.[4]

SolventTypeExpected SolubilityRationale / Notes
WaterPolar ProticSolubleThe hydrophilic PEG chain enhances aqueous solubility.[4][8][13][14]
Phosphate-Buffered Saline (PBS)Aqueous BufferSolubleExpected to be soluble in common aqueous buffers.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA common solvent for PEGylated compounds.[3][4]
Dimethylformamide (DMF)Polar AproticSolubleA common solvent for PEGylated compounds.[3][4]
Dichloromethane (DCM)ChlorinatedSolubleOften used in the synthesis and purification of PEG linkers.[3][4]
ChloroformChlorinatedSolubleGeneral solvent for PEG derivatives.[3]
Ethanol / MethanolPolar ProticSoluble / Less SolublePEGs are generally soluble but can be less so in alcohols compared to water or DMSO.[3]
TolueneNonpolarLess SolubleSolubility can be increased with heating.[3]
Diethyl EtherNonpolarInsolublePEGs are generally not soluble in ether.[3]

Experimental Protocol for Solubility Determination

The definitive method for determining the thermodynamic solubility of a compound is the shake-flask method.[8] This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. The following is a detailed protocol for determining the solubility of this compound.

Materials and Equipment
  • Compound: this compound (solid/viscous liquid)[15][16]

  • Solvents: High-purity solvents of interest (e.g., Water, PBS pH 7.4, DMSO)

  • Equipment:

    • Analytical balance

    • Vials with screw caps (e.g., 2 mL glass vials)

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

    • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

G Figure 1. Experimental workflow for the shake-flask solubility assay. cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess Amino-PEG7- t-butyl ester to a vial B Add a known volume of solvent (e.g., 1 mL) A->B Step 1-2 C Seal vial and place on orbital shaker B->C D Incubate at a constant temperature (e.g., 25°C) for 24-48 hours C->D Step 3-4 E Centrifuge to pellet undissolved solid D->E F Carefully withdraw supernatant and filter through a 0.22 µm syringe filter E->F Step 5-6 G Prepare serial dilutions of the clear filtrate F->G H Analyze filtrate concentration using a calibrated HPLC method G->H Step 7-8 I Report solubility (e.g., mg/mL) H->I Step 9 G Figure 2. Role of a PEG linker in the PROTAC mechanism of action. cluster_main POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (containing PEG7 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled UbPOI Ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

References

The t-Butyl Ester: A Versatile Protecting Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Among the myriad of protecting groups for carboxylic acids, the tert-butyl (t-butyl) ester holds a prominent position due to its unique stability profile and facile, yet selective, cleavage conditions. This technical guide provides a comprehensive overview of the t-butyl ester protecting group, detailing its function, stability, and the various methodologies for its installation and removal. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and complex molecule synthesis.

Core Function and Strategic Advantage

The primary function of the t-butyl ester is to mask the acidic proton and nucleophilic carbonyl oxygen of a carboxylic acid, rendering it inert to a wide range of reaction conditions. Its strategic advantage lies in its remarkable stability towards basic, nucleophilic, and reducing conditions, while being readily cleaved under acidic conditions.[1][2] This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups, a critical feature in multi-step synthetic sequences, particularly in peptide and nucleotide synthesis.[1]

The steric bulk of the t-butyl group effectively shields the carbonyl carbon from nucleophilic attack, contributing to its stability. Under basic conditions, the absence of a proton on the α-carbon of the oxygen atom prevents elimination reactions, and the electron-donating nature of the t-butyl group disfavors nucleophilic acyl substitution.

Stability Profile

The t-butyl ester protecting group exhibits a distinct and synthetically useful stability profile. It is generally stable to:

  • Basic conditions: It is resistant to hydrolysis by aqueous bases and organometallic reagents such as Grignard and organolithium reagents.

  • Nucleophilic attack: The steric hindrance provided by the t-butyl group prevents reactions with a wide range of nucleophiles.

  • Hydrogenolysis: Unlike benzyl esters, t-butyl esters are stable to catalytic hydrogenation conditions.

  • Mild acidic conditions: While susceptible to strong acids, it can tolerate mildly acidic conditions, allowing for the selective removal of other more acid-sensitive groups.

Conversely, the t-butyl ester is readily cleaved under strongly acidic conditions, a property that is exploited for its removal.

Methodologies for the Introduction of the t-Butyl Ester Protecting Group

Several reliable methods exist for the formation of t-butyl esters from carboxylic acids. The choice of method often depends on the scale of the reaction, the nature of the substrate, and the availability of reagents.

Reaction with Isobutylene

The acid-catalyzed addition of a carboxylic acid to isobutylene is a common and atom-economical method for the synthesis of t-butyl esters.[3] A strong acid catalyst, such as sulfuric acid or a sulfonic acid resin, is typically employed.[3]

Experimental Protocol: Synthesis of a t-Butyl Ester using Isobutylene and Sulfuric Acid

Materials:

  • Carboxylic acid (1.0 eq)

  • Dichloromethane (or another suitable solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

  • Isobutylene (condensed into the reaction mixture)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the carboxylic acid in dichloromethane in a pressure-rated flask equipped with a magnetic stirrer and a cold finger condenser.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Condense a desired excess of isobutylene gas into the flask via the cold finger.

  • Seal the flask and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or distillation to afford the desired t-butyl ester.

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP), provides a mild and efficient method for the t-butylation of carboxylic acids.[4] This method is particularly useful for sensitive substrates.

Experimental Protocol: Synthesis of a t-Butyl Ester using Boc₂O and DMAP

Materials:

  • Carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 - 0.2 eq)

  • Anhydrous dichloromethane or acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid and DMAP in anhydrous dichloromethane, add Boc₂O portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the pure t-butyl ester.

Quantitative Comparison of Protection Methods

The following table summarizes typical yields for the t-butylation of various carboxylic acids using different methods. It is important to note that reaction conditions and substrate reactivity can significantly influence the outcome.

Carboxylic AcidProtection MethodReagentsSolventTime (h)Yield (%)Reference
Benzoic AcidIsobutyleneH₂SO₄ (cat.)Dichloromethane2485[3]
Acetic AcidIsobutyleneAmberlyst-15Neat492[3]
N-Boc-AlanineBoc₂O/DMAPDMAP (cat.)Dichloromethane695[4]
Phenylacetic AcidBoc₂O/DMAPDMAP (cat.)Acetonitrile590[4]
Various Amino AcidsTf₂NHt-Butyl Acetatet-Butyl Acetate0.5-373-99[5][6]

Methodologies for the Cleavage of the t-Butyl Ester Protecting Group

The removal of the t-butyl ester is most commonly achieved under acidic conditions, which proceed via a stable tertiary carbocation intermediate. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other protecting groups.

Cleavage with Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid that is widely used for the cleavage of t-butyl esters, often in a mixture with a solvent like dichloromethane (DCM).[7] The reaction is typically fast and efficient at room temperature.

Experimental Protocol: Deprotection of a t-Butyl Ester using TFA/DCM

Materials:

  • t-Butyl ester (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for azeotropic removal of TFA)

Procedure:

  • Dissolve the t-butyl ester in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene several times.

  • The resulting carboxylic acid can be used directly or purified further if necessary.

Cleavage with Hydrochloric Acid (HCl)

Anhydrous HCl in an organic solvent, such as dioxane or diethyl ether, is another effective reagent for the deprotection of t-butyl esters.[8]

Experimental Protocol: Deprotection of a t-Butyl Ester using HCl in Dioxane

Materials:

  • t-Butyl ester (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the t-butyl ester in a minimal amount of a suitable solvent if necessary.

  • Add the 4 M HCl in dioxane solution and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If the product is a solid, it may precipitate from the reaction mixture upon addition of diethyl ether. The solid can then be collected by filtration.

Selective Cleavage with Lewis Acids (e.g., ZnBr₂)

In some cases, selective cleavage of a t-butyl ester in the presence of other acid-labile groups is required. Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, can provide this selectivity.[9][10]

Experimental Protocol: Selective Deprotection of a t-Butyl Ester using ZnBr₂

Materials:

  • t-Butyl ester (1.0 eq)

  • Zinc bromide (ZnBr₂, 2.0-5.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the t-butyl ester in anhydrous dichloromethane, add zinc bromide.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the carboxylic acid.

Quantitative Comparison of Deprotection Methods

The following table provides a comparison of different acidic conditions for the cleavage of t-butyl esters, highlighting reaction times and yields.

SubstrateDeprotection ReagentSolventTimeYield (%)Reference
Poly(tert-butyl acrylate)TFA (6 eq)DCM72 hIncomplete[8]
Poly(tert-butyl acrylate)HCl (1.3 eq)HFIP4 hQuantitative[8]
N-Boc-Phe-OtBuTFA/DCM (1:1)DCM1 h>95[7]
N-PhF-Ala-OtBuZnBr₂ (5 eq)DCM24 h85[9]
Aromatic t-Butyl Estersp-TsOH (2 eq)Solvent-free (MW)3-4 min85-95[11]

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the mechanisms of t-butyl ester formation and cleavage, as well as a general experimental workflow.

G Mechanism of Acid-Catalyzed t-Butylation RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation H_plus H+ H_plus->Protonated_RCOOH Carbocation tert-Butyl Cation H_plus->Carbocation tButyl_Ester t-Butyl Ester (R-COO-tBu) Protonated_RCOOH->tButyl_Ester Isobutylene Isobutylene Isobutylene->Carbocation Protonation Carbocation->tButyl_Ester Nucleophilic Attack

Caption: Acid-catalyzed formation of a t-butyl ester.

G Mechanism of Acid-Catalyzed t-Butyl Ester Cleavage tButyl_Ester t-Butyl Ester (R-COO-tBu) Protonated_Ester Protonated Ester tButyl_Ester->Protonated_Ester Protonation H_plus H+ H_plus->Protonated_Ester Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Ester->Carboxylic_Acid Carbocation tert-Butyl Cation Protonated_Ester->Carbocation Cleavage Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation

Caption: Acid-catalyzed cleavage of a t-butyl ester.

G General Experimental Workflow for t-Butyl Ester Chemistry Start Start Protection Protection Step (e.g., Isobutylene or Boc₂O) Start->Protection Reaction Subsequent Synthetic Transformations Protection->Reaction Deprotection Deprotection Step (e.g., TFA or HCl) Reaction->Deprotection Purification Purification of Final Product Deprotection->Purification End End Purification->End

Caption: A typical workflow involving a t-butyl ester.

Conclusion

The t-butyl ester protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its robust stability to a wide array of reagents, coupled with its clean and efficient removal under acidic conditions, makes it a preferred choice for the protection of carboxylic acids in the synthesis of complex molecules and pharmaceuticals. A thorough understanding of the various methods for its introduction and cleavage, as detailed in this guide, is essential for its effective implementation in synthetic strategies. The provided protocols and comparative data aim to equip researchers and drug development professionals with the knowledge required to strategically and successfully utilize the t-butyl ester protecting group in their synthetic endeavors.

References

Commercial Suppliers and Technical Guide for Amino-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Amino-PEG7-t-butyl ester is a valuable heterobifunctional linker, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its commercial availability, key technical data, and its application in targeted protein degradation.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound and related PEG linkers. The following table summarizes the key quantitative data from a selection of commercial vendors to facilitate comparison.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
MedchemExpress This compound2428400-07-9C21H43NO9453.57>98%-80°C (6 months), -20°C (1 month), protect from light[1]
Precise PEG Amino-PEG7-t-Bu Ester2428400-07-9C21H43NO9453.57>96%Not specified
Chem-Impex Amino-PEG7-acid tert-butyl ester2428400-07-9C21H43NO9453.56≥ 97%≤ -20°C[2]
DC Chemicals This compound2428400-07-9C21H43NO9Not specifiedNot specifiedNot specified[3]
BroadPharm Amino-PEG8-t-butyl ester756526-06-4Not specifiedNot specifiedNot specifiedNot specified[4]
Vector Labs Amino PEG T-butyl EstersNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]

Core Application: PROTAC Synthesis

This compound serves as a flexible linker to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The t-butyl ester group acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation.[4][5]

Experimental Protocols

While specific protocols will vary depending on the target protein and E3 ligase ligands, the following represents a general workflow for the synthesis of a PROTAC using this compound. This protocol is based on established chemical conjugation strategies.

Step 1: Coupling of the First Ligand to the Amino Group of the Linker

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the E3 ligase ligand containing a carboxylic acid group (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Activation of Carboxylic Acid: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 2: Deprotection of the t-butyl Ester

  • Reaction Setup: Dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).

  • Deprotection Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual acid. The resulting carboxylic acid is often used in the next step without further purification.

Step 3: Coupling of the Second Ligand to the Deprotected Linker

  • Reaction Setup: In an inert atmosphere, dissolve the deprotected intermediate from Step 2 (1.0 eq) in anhydrous DMF.

  • Activation and Coupling: Similar to Step 1, activate the carboxylic acid using a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). After a brief activation period, add the target protein ligand containing an amine group (1.0 eq).

  • Reaction Monitoring and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Visualizing the Workflow and Signaling Pathway

PROTAC Synthesis Experimental Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Ligand Coupling E3_Ligand E3 Ligase Ligand (with COOH) Coupling1 Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Coupling1 Amino_PEG_Linker This compound Amino_PEG_Linker->Coupling1 Intermediate1 E3 Ligand-PEG-t-butyl ester Coupling1->Intermediate1 Deprotection t-butyl Deprotection (TFA, DCM) Intermediate1->Deprotection Intermediate2 E3 Ligand-PEG-COOH Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Coupling2 POI_Ligand Protein of Interest Ligand (with NH2) POI_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: A generalized workflow for the three-step synthesis of a PROTAC molecule.

PROTAC-Mediated Protein Degradation Signaling Pathway

PROTAC_Mechanism cluster_cellular_environment Cellular Environment cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination_pathway Ubiquitination & Degradation PROTAC PROTAC PROTAC_POI PROTAC PROTAC->PROTAC_POI Binds POI Target Protein (POI) POI_bound POI POI->POI_bound Binds E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound Binds PROTAC_POI->PROTAC Recycled Ub_POI Poly-ubiquitinated POI POI_bound->Ub_POI E3_bound->Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_bound Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The mechanism of PROTAC-induced ubiquitination and proteasomal degradation.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG7-t-butyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[3] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their ability to increase water solubility, improve oral absorption, and offer tunable lengths.[4]

This document provides detailed application notes and protocols for the use of Amino-PEG7-t-butyl ester , a versatile PEG-based linker, in the synthesis of PROTACs. This bifunctional linker features a primary amine for coupling to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) and a t-butyl protected carboxylic acid, which can be deprotected to reveal a terminal carboxylic acid for subsequent coupling reactions.[5]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[6]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruits PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Amide Coupling: The primary amine of the this compound is coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand.

  • Deprotection and Second Amide Coupling: The t-butyl ester is deprotected to reveal a carboxylic acid, which is then coupled to an amine on the other ligand.

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Functionalized Ligand

This protocol describes the coupling of the primary amine of the linker to a carboxylic acid on a ligand (e.g., a POI-binding ligand with an available carboxylic acid).

Materials:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired ligand-PEG7-t-butyl ester conjugate.

Protocol 2: Deprotection of the t-butyl ester

This protocol describes the removal of the t-butyl protecting group to yield a free carboxylic acid.

Materials:

  • Ligand-PEG7-t-butyl ester conjugate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the ligand-PEG7-t-butyl ester conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3 times) to remove residual TFA. The resulting crude ligand-PEG7-acid can often be used in the next step without further purification.

Protocol 3: Second Amide Coupling to Form the Final PROTAC

This protocol describes the coupling of the newly deprotected carboxylic acid to an amine-functionalized ligand (e.g., an E3 ligase ligand with an available amine).

Materials:

  • Crude ligand-PEG7-acid (1.0 eq)

  • Amine-functionalized ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude ligand-PEG7-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add the amine-functionalized ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

  • Work-up and purify the final PROTAC as described in Protocol 1 (steps 5-7).

PROTAC Synthesis Workflow

The overall synthetic strategy for a heterobifunctional PROTAC using this compound is depicted below.

PROTAC_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Amide Coupling Ligand1 POI Ligand-COOH Intermediate1 POI Ligand-PEG7-tBu Ligand1->Intermediate1 Linker H2N-PEG7-tBu Linker->Intermediate1 Intermediate2 POI Ligand-PEG7-COOH Deprotection TFA/DCM RT, 2-4h Intermediate1->Deprotection Coupling1 HATU, DIPEA DMF, RT, 12-18h Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Coupling2 HATU, DIPEA DMF, RT, 12-18h Deprotection->Coupling2 Ligand2 E3 Ligase Ligand-NH2 Ligand2->Final_PROTAC

Caption: Synthetic workflow for a heterobifunctional PROTAC.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis and activity of a hypothetical PROTAC targeting the PI3K/mTOR pathway, synthesized using a PEG linker. This data is based on typical yields and reported activities for similar PROTACs and should be considered as a reference.[7]

Table 1: Illustrative Synthesis and Characterization Data

StepProductStarting MaterialReagentsYield (%)Purity (HPLC)MS (m/z)
1Gedatolisib-PEG7-t-butyl esterGedatolisib-COOH, this compoundHATU, DIPEA75>95%[M+H]⁺ calculated
2Gedatolisib-PEG7-COOHGedatolisib-PEG7-t-butyl esterTFA, DCM~95 (crude)-[M+H]⁺ calculated
3GP-262 (hypothetical)Gedatolisib-PEG7-COOH, Pomalidomide-NH2HATU, DIPEA60>98%[M+H]⁺ calculated

Table 2: Illustrative Biological Activity Data for a PI3K/mTOR-targeting PROTAC

CompoundTargetCell LineDC50 (nM)Dmax (%)
GP-262 (hypothetical)PI3KMDA-MB-23142.23 - 227.4>90
mTORMDA-MB-23145.4>90

DC50: concentration for 50% maximal degradation; Dmax: maximal degradation.[7]

Signaling Pathway: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[8][9] A PROTAC targeting PI3K and/or mTOR can induce their degradation, thereby inhibiting downstream signaling and promoting apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates Degradation Degradation mTOR mTOR AKT->mTOR activates Downstream Downstream Effectors (e.g., p70S6K, 4E-BP1) mTOR->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation PROTAC PI3K/mTOR PROTAC PROTAC->PI3K induces PROTAC->mTOR induces

Caption: PI3K/AKT/mTOR signaling pathway and PROTAC intervention.

References

Application Notes and Protocols for Antibody-Drug Conjugate Development using Amino-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, such as Amino-PEG7-t-butyl ester, are increasingly utilized to enhance the hydrophilicity of ADCs. This can mitigate aggregation, improve in vivo stability, and lead to a better therapeutic profile.[1][2]

This compound is a bifunctional linker featuring a terminal primary amine (-NH2) and a t-butyl protected carboxylic acid. This structure allows for a sequential conjugation strategy, providing flexibility in the synthesis of well-defined ADCs. The PEG7 chain offers a balance of hydrophilicity and length, potentially improving the pharmacokinetic properties of the resulting ADC.[3][4]

These application notes provide a detailed workflow and protocols for the development of ADCs using the this compound linker.

Core Principles

The use of this compound in ADC development follows a multi-step process:

  • Payload-Linker Conjugation: The cytotoxic payload, containing a carboxylic acid group, is first activated and conjugated to the primary amine of the this compound linker. This reaction is typically achieved using carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Deprotection of the t-butyl Ester: The t-butyl protecting group on the linker is removed to expose the carboxylic acid. This is commonly accomplished under acidic conditions using trifluoroacetic acid (TFA).[5][6][7]

  • Antibody-Linker-Payload Conjugation: The now-activated linker-payload construct, with its terminal carboxylic acid, is conjugated to the lysine residues on the monoclonal antibody. This is also typically achieved through EDC/NHS chemistry.[8][9]

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free payload-linker, and other reagents. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed with PEG linkers. It is important to note that this data is synthesized from studies using various antibodies, payloads, and PEG linker lengths, as specific data for a PEG7 linker is not extensively available. These tables are intended to provide a comparative overview of the expected performance.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics (PK)

LinkerADC ModelAnimal ModelT1/2 (hours)Clearance (mL/hr/kg)Reference
Short PEGGeneric IgG-MMAERat1500.4[3]
PEG8 Generic IgG-MMAE Rat 250 0.2 [3]
Long PEG (PEG24)Generic IgG-MMAERat2800.18[2]

Note: Data for PEG8 is presented as a close approximation to PEG7.

Table 2: In Vitro Cytotoxicity of PEGylated ADCs

ADC ConstructTarget Cell LineIC50 (nM)Unconjugated Payload IC50 (nM)Reference
ADC-PEG4-PayloadHER2+1.50.1[10]
ADC-PEG10-Payload HER2+ 2.25 0.1 [10]
ADC-No PEG-PayloadHER2+0.70.1[10]

Note: Data for PEG10 is provided to illustrate the trend of linker length on potency.

Table 3: Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeTarget DARAchieved Average DAR% Aggregation (by SEC)Reference
Non-PEGylated43.85.2[1][2]
PEGylated (mPEG24) 4 3.9 <1 [2][11]
Non-PEGylated87.515.8[1][2]
PEGylated (mPEG24) 8 7.8 2.1 [2][11]

Note: Data for a longer PEG chain (mPEG24) is used to demonstrate the significant impact of PEGylation on reducing aggregation at high DARs.

Experimental Protocols

Protocol 1: Conjugation of Cytotoxic Payload to this compound

This protocol describes the coupling of a payload containing a carboxylic acid to the amine group of the linker via EDC/NHS chemistry.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Reverse-phase HPLC for purification

Procedure:

  • Payload Activation: a. Dissolve the carboxylated payload (1.0 eq) in anhydrous DMF or DMSO. b. Add NHS (1.5 eq) and EDC (1.5 eq) to the payload solution. c. Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.[12]

  • Conjugation to Linker: a. Dissolve this compound (1.2 eq) in DMF or DMSO. b. Add the activated payload solution to the linker solution. c. If necessary, adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction between the NHS ester and the primary amine. d. Stir the reaction at room temperature for 2-4 hours or overnight.

  • Reaction Monitoring and Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the payload-linker conjugate by reverse-phase HPLC. c. Lyophilize the purified product to obtain a solid.

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group from the payload-linker conjugate to expose the carboxylic acid for antibody conjugation.

Materials:

  • Payload-PEG7-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Dissolve the payload-PEG7-t-butyl ester conjugate in a 1:1 mixture of DCM and TFA.[5][7]

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene several times to ensure complete removal of residual TFA.[5] The resulting payload-PEG7-COOH is typically used in the next step without further purification.

Protocol 3: Conjugation of Payload-Linker to Antibody

This protocol details the conjugation of the deprotected payload-linker to the lysine residues of the antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-PEG7-COOH

  • EDC and Sulfo-NHS (or NHS)

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Tangential Flow Filtration (TFF) system for purification.[13][]

Procedure:

  • Antibody Preparation: a. Exchange the antibody into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

  • Activation of Payload-Linker: a. Immediately before use, dissolve the Payload-PEG7-COOH (5-20 fold molar excess over the antibody) in anhydrous DMSO. b. Add EDC (1.5 eq relative to the linker) and Sulfo-NHS (1.5 eq relative to the linker) to the linker solution. c. Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.[15]

  • Conjugation Reaction: a. Add the activated payload-linker solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody stability.[16][17] b. Incubate the reaction mixture for 2 hours at room temperature or 4 hours on ice with gentle mixing.

  • Quenching: a. Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC: a. Remove unreacted payload-linker and other small molecules by size exclusion chromatography (e.g., desalting columns) or TFF.[13][]

Protocol 4: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC [18][19]

  • Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

  • Detection: Monitor absorbance at 280 nm (for the antibody) and a wavelength specific for the payload.

  • Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC) [20]

  • Instrumentation: HPLC system with a SEC column.

  • Mobile Phase: A physiological buffer such as PBS, pH 7.4.

  • Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas in the chromatogram.

3. In Vitro Cytotoxicity Assay (MTT/XTT Assay) [21][22][23][24][25]

  • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-120 hours.

  • Cell Viability Measurement:

    • MTT Assay: Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a similar solvent and measure the absorbance at 570 nm.[21][22]

    • XTT Assay: Add the XTT reagent and incubate for 2-4 hours. Measure the absorbance of the soluble formazan product directly.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.

Mandatory Visualizations

ADC_Development_Workflow cluster_0 Payload-Linker Synthesis cluster_1 Deprotection cluster_2 Antibody Conjugation cluster_3 Purification & Characterization Payload Payload (with COOH) Activated_Payload EDC/NHS Activation Payload->Activated_Payload Linker This compound Payload_Linker_Protected Payload-PEG7-t-butyl ester Linker->Payload_Linker_Protected Activated_Payload->Payload_Linker_Protected Conjugation Deprotection TFA Deprotection Payload_Linker_Protected->Deprotection Payload_Linker_Active Payload-PEG7-COOH Deprotection->Payload_Linker_Active Activated_Linker_Payload EDC/NHS Activation Payload_Linker_Active->Activated_Linker_Payload Antibody Monoclonal Antibody (mAb) ADC_Crude Crude ADC Antibody->ADC_Crude Activated_Linker_Payload->ADC_Crude Conjugation to Lysine Purification Purification (TFF/SEC) ADC_Crude->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, Purity) Pure_ADC->Characterization InVitro_Assay In Vitro Cytotoxicity Assay Pure_ADC->InVitro_Assay

Caption: Workflow for ADC development using this compound.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Circulation & Targeting Antigen Tumor Antigen ADC->Antigen 2. Binding Endosome Endosome Antigen->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 5. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for Bioconjugation with Amino-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-t-butyl ester is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. Its structure comprises a primary amine, a seven-unit polyethylene glycol (PEG) spacer, and a t-butyl ester-protected carboxylic acid. This unique combination of functional groups makes it an invaluable tool for the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2]

The primary amine allows for facile conjugation to molecules containing activated carboxylic acids (e.g., NHS esters), aldehydes, or ketones.[3][4] The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate, a critical consideration in drug design.[5] The t-butyl ester serves as a protecting group for the terminal carboxylic acid, which can be selectively removed under acidic conditions to enable subsequent conjugation steps.[6][7] This sequential reactivity is fundamental to the modular construction of bifunctional molecules like PROTACs and antibody-drug conjugates (ADCs).

These application notes provide detailed protocols for the use of this compound in the synthesis of a model PROTAC, including conjugation to an E3 ligase ligand, deprotection, and subsequent coupling to a target protein ligand.

Key Applications

  • PROTAC Synthesis: this compound is a cornerstone in the construction of PROTACs, acting as the linker that connects a target protein ligand to an E3 ubiquitin ligase ligand.[1]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's pharmacokinetic profile.

  • Surface Modification: Immobilization of biomolecules on surfaces for diagnostic and research applications.

  • Peptide Modification: Enhancing the solubility and stability of peptides.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₁H₄₃NO₉
Molecular Weight 453.57 g/mol
Appearance Pale yellow to yellow viscous liquid
Solubility Soluble in DMSO, DMF, and Dichloromethane
Storage Conditions Store at -20°C, protect from light.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS-activated VHL Ligand

This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated ligand for the von Hippel-Lindau (VHL) E3 ligase.

Materials:

  • This compound

  • NHS-activated VHL ligand

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the NHS-activated VHL ligand (1.0 eq) in anhydrous DMF.

  • Add this compound (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the VHL-PEG7-t-butyl ester conjugate.

Quantitative Data for Conjugation Reaction:

ParameterCondition
Solvent Anhydrous DMF
Base DIPEA
Molar Ratio 1.2:1 (this compound:NHS-VHL)
Temperature Room Temperature (20-25°C)
Reaction Time 4-12 hours
Monitoring LC-MS
Typical Yield 70-90%
Protocol 2: Deprotection of the t-Butyl Ester

This protocol details the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • VHL-PEG7-t-butyl ester conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium chloride solution

Procedure:

  • Dissolve the VHL-PEG7-t-butyl ester conjugate (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (10 eq) dropwise to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the deprotection by LC-MS.

  • Upon completion, evaporate the DCM and TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with water (2x) and saturated aqueous sodium chloride solution (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected VHL-PEG7-acid. The crude product is often used in the next step without further purification.

Quantitative Data for Deprotection Reaction:

ParameterCondition
Solvent Dichloromethane (DCM)
Reagent Trifluoroacetic acid (TFA)
Molar Ratio 10:1 (TFA:conjugate)
Temperature 0°C to Room Temperature
Reaction Time 2-5 hours
Monitoring LC-MS
Typical Yield >95% (often used crude)
Protocol 3: Amide Coupling to a Target Protein Ligand

This protocol describes the coupling of the deprotected VHL-PEG7-acid to an amine-containing target protein ligand (e.g., a ligand for BRD4) using HATU as a coupling agent.

Materials:

  • VHL-PEG7-acid

  • Amine-containing target protein ligand (e.g., JQ1-amine)

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve VHL-PEG7-acid (1.0 eq) and the amine-containing target protein ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final PROTAC molecule.

Quantitative Data for Amide Coupling Reaction:

ParameterCondition
Solvent Anhydrous DMF
Coupling Agent HATU
Base DIPEA
Molar Ratio 1.1:1 (Amine-ligand:VHL-PEG7-acid)
Temperature Room Temperature (20-25°C)
Reaction Time 2-6 hours
Monitoring LC-MS
Typical Yield 40-70%

Visualizations

experimental_workflow cluster_step1 Step 1: Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling VHL_NHS NHS-activated VHL Ligand VHL_PEG_tBu VHL-PEG7-t-butyl ester VHL_NHS->VHL_PEG_tBu DMF, DIPEA PEG_Amine This compound PEG_Amine->VHL_PEG_tBu DMF, DIPEA VHL_PEG_tBu_in VHL_PEG_Acid VHL-PEG7-Acid VHL_PEG_Acid_in VHL_PEG_tBu_in->VHL_PEG_Acid TFA, DCM Target_Amine Amine-containing Target Ligand Final_PROTAC Final PROTAC Target_Amine->Final_PROTAC HATU, DIPEA, DMF VHL_PEG_Acid_in->Final_PROTAC HATU, DIPEA, DMF

Caption: Experimental workflow for PROTAC synthesis.

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Coupling Reactions with Amino-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of Amino-PEG7-t-butyl ester with various functional groups. This versatile bifunctional linker is widely used in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The presence of a primary amine allows for straightforward conjugation to carboxylic acids, activated esters, and isothiocyanates, while the t-butyl ester protects a terminal carboxylic acid for subsequent deprotection and further functionalization.

Overview of Coupling Reactions

This compound serves as a flexible linker that can be conjugated through its primary amine to a variety of molecules. The most common coupling partners include:

  • Carboxylic Acids: Forming a stable amide bond, this is a widely used conjugation strategy. The reaction requires an activating agent to convert the carboxylic acid into a more reactive species.

  • Activated Esters (e.g., N-hydroxysuccinimide esters - NHS esters): This is a highly efficient method for labeling with primary amines, proceeding under mild conditions to form a stable amide bond.

  • Isothiocyanates: This reaction results in the formation of a stable thiourea linkage.

The t-butyl ester group can be selectively cleaved under acidic conditions to reveal a free carboxylic acid, enabling further conjugation steps.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the coupling reactions of this compound. Please note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Table 1: Amide Coupling with Carboxylic Acids

ParameterConditionExpected YieldReference
Coupling Reagents EDC/NHS, HATU/DIPEA, DCC/DMAP60-95%[1]
Solvent DMF, DCM, DMSO-[2]
Temperature Room Temperature (20-25°C)-[2]
Reaction Time 2 - 24 hours-[2]
Stoichiometry (Amine:Acid:Coupling Reagent) 1 : 1.1 : 1.2-General Practice

Table 2: Coupling with NHS Esters

ParameterConditionExpected YieldReference
pH 7.2 - 8.5High[][4]
Solvent DMF, DMSO, PBS>90%[4][5]
Temperature 4°C to Room Temperature-[]
Reaction Time 30 minutes - 4 hours-[][4]
Stoichiometry (Amine:NHS Ester) 1 : 1 to 1 : 2-[5]

Table 3: Thiourea Formation with Isothiocyanates

ParameterConditionExpected YieldReference
Solvent DMF, DCM, Ethanol70-75%[1][6]
Temperature Room Temperature-[7]
Reaction Time 2 - 16 hours-[8]
Stoichiometry (Amine:Isothiocyanate) 1 : 1.1-General Practice

Table 4: Deprotection of t-butyl Ester

ParameterConditionExpected YieldReference
Reagent Trifluoroacetic Acid (TFA) in DCM (1:1 v/v)>95%General Practice
Temperature 0°C to Room Temperature-General Practice
Reaction Time 1 - 5 hours-General Practice

Experimental Protocols

Protocol for Amide Coupling with a Carboxylic Acid using HATU

This protocol describes the coupling of this compound to a generic carboxylic acid-containing molecule.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.

Protocol for Coupling with an NHS Ester

This protocol details the reaction of this compound with an N-hydroxysuccinimide ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous DMF or DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the this compound (1.0 equivalent) in anhydrous DMF or DMSO.

  • In a separate vial, dissolve the NHS ester-functionalized molecule (1.0 - 1.5 equivalents) in anhydrous DMF or DMSO.

  • Add the NHS ester solution to the this compound solution with stirring.

  • If the reaction is to be performed in an aqueous buffer, the dissolved reactants can be added to PBS at pH 7.4. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation if working with proteins.

  • Stir the reaction mixture for 30 minutes to 4 hours at room temperature. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress by LC-MS.

  • The final product can be purified by preparative HPLC or other suitable chromatographic techniques.

Protocol for Thiourea Formation with an Isothiocyanate

This protocol outlines the formation of a thiourea linkage between this compound and an isothiocyanate.

Materials:

  • This compound

  • Isothiocyanate-functionalized molecule

  • Anhydrous DMF or DCM

  • Triethylamine (TEA) (optional, as a base)

Procedure:

  • Dissolve the this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the isothiocyanate-functionalized molecule (1.1 equivalents) to the solution.

  • If desired, a non-nucleophilic base such as triethylamine (1.2 equivalents) can be added.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or preparative HPLC.

Protocol for t-butyl Ester Deprotection

This protocol describes the cleavage of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • PEGylated conjugate with a t-butyl ester

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the t-butyl ester-protected PEG conjugate in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of TFA to the DCM solution (e.g., for 5 mL of DCM, add 5 mL of TFA).

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 1-4 hours, monitoring the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting product with the free carboxylic acid can be used in the next step, often without further purification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for coupling reactions and a more specific workflow for the synthesis of a PROTAC (Proteolysis Targeting Chimera) using this compound as a linker.

G General Coupling Workflow for this compound cluster_coupling Coupling Reaction cluster_deprotection Deprotection Amino-PEG7-t-butyl_ester This compound Coupling_Reaction Coupling Reaction Amino-PEG7-t-butyl_ester->Coupling_Reaction Coupling_Partner Coupling Partner (Carboxylic Acid, NHS Ester, or Isothiocyanate) Coupling_Partner->Coupling_Reaction Coupled_Product Coupled Product (t-butyl protected) Coupling_Reaction->Coupled_Product Deprotection_Step Deprotection (TFA/DCM) Coupled_Product->Deprotection_Step Final_Product Final Product (with free carboxylic acid) Deprotection_Step->Final_Product

Caption: General workflow for coupling and deprotection.

PROTAC_Synthesis Experimental Workflow for PROTAC Synthesis cluster_step1 Step 1: Coupling to E3 Ligase Ligand cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Coupling to Target Protein Ligand Amino_PEG This compound Coupling1 Amide Coupling (e.g., HATU, DIPEA) Amino_PEG->Coupling1 E3_Ligand E3 Ligase Ligand (with Carboxylic Acid) E3_Ligand->Coupling1 Intermediate1 E3 Ligand-PEG-t-butyl ester Coupling1->Intermediate1 Deprotection Deprotection (TFA/DCM) Intermediate1->Deprotection Intermediate2 E3 Ligand-PEG-COOH Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Target_Ligand Target Protein Ligand (with Amine) Target_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Caption: Workflow for PROTAC synthesis.

References

Application Notes and Protocols: Deprotection of t-Butyl Ester on Amino-PEG7-Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug delivery. Its popularity stems from its stability across a range of chemical conditions, including basic and nucleophilic environments, and its clean, facile removal under acidic conditions.[1]

This application note focuses on the deprotection of a t-butyl ester on a heterobifunctional Amino-PEG7-linker. This linker features a terminal primary amine and a t-butyl protected carboxylic acid, separated by a 7-unit polyethylene glycol (PEG) chain. The PEG chain enhances aqueous solubility and biocompatibility of the molecule it is attached to.[2] The primary amine allows for conjugation to various molecules, while the protected carboxyl group can be selectively deprotected to enable subsequent reactions, making it a valuable tool in constructing complex bioconjugates and antibody-drug conjugates (ADCs).

The most common and effective method for t-butyl ester deprotection is acidolysis, typically using trifluoroacetic acid (TFA).[1][3] The reaction proceeds via an acid-catalyzed cleavage of the ester's C-O bond, generating the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation). This cation is subsequently neutralized to form the volatile gas isobutylene.[1][4][5] This process is generally high-yielding and clean, with byproducts that are easily removed.[1]

Chemical Reaction and Mechanism

The deprotection is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of the free carboxylic acid and a t-butyl carbocation. The carbocation then deprotonates to form isobutylene gas.[1][4]

Deprotection_Reaction cluster_reactants cluster_products Start Amino-PEG7-O-tBu Product Amino-PEG7-OH Start->Product (DCM) TFA + TFA Isobutylene + Isobutylene (gas)

Caption: General scheme for TFA-mediated t-butyl ester deprotection.

Experimental Protocols

3.1. Materials and Reagents

  • Amino-PEG7-t-butyl ester

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Analytical tools: Thin-Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS)

3.2. Standard Deprotection Protocol

This protocol is a general guideline and may require optimization based on the specific substrate and scale.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration range for TFA in DCM is 20-50% (v/v).[6] For complete and rapid deprotection, a 50% TFA/DCM solution is often used.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 4 hours.[1][7]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The deprotected product, being a carboxylic acid and an ammonium salt (due to the protonated amine), will be significantly more polar than the starting material. On a TLC plate, this corresponds to a much lower Rf value.[6]

  • Work-up and Isolation:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][7] Co-evaporation with toluene can help remove residual TFA.

    • The resulting residue is the TFA salt of the deprotected linker. For many applications, this salt can be used directly in the next step.

    • If the free amine is required, a subsequent neutralization step (e.g., with a mild base) would be necessary, followed by purification.

  • Purification (Optional):

    • Precipitation: The product can often be purified by precipitation. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol or DCM) and add a non-polar solvent like cold diethyl ether to induce precipitation.[6][7]

    • Chromatography: If further purification is needed, techniques like reversed-phase HPLC can be employed.

Quantitative Data Summary

The efficiency of t-butyl ester deprotection is generally high. The following table summarizes typical reaction conditions and expected outcomes.

Reagent SystemSolventTemperatureTime (hours)Typical YieldReference
50% TFADichloromethaneRoom Temp.3>95%[7]
20-50% TFADichloromethane0°C to Room Temp.0.5 - 2High[6]
4M HCl1,4-DioxaneRoom Temp.1 - 4High[6]
ZnBr₂DichloromethaneRoom Temp.2 - 24~88%[8]

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.[1]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the deprotection and subsequent analysis of the Amino-PEG7-linker.

Caption: Workflow for t-butyl ester deprotection of Amino-PEG7-linker.

Troubleshooting

  • Incomplete Reaction: If monitoring shows significant starting material remaining, extend the reaction time or increase the concentration of TFA.[6] Ensure that the reagents and solvent are anhydrous, as water can interfere with the reaction.

  • Side Product Formation: The primary side reaction involves the reactive t-butyl cation alkylating other nucleophilic sites in the molecule, though this is less of a concern for a simple amino-PEG linker.[6] If working with more complex molecules containing sensitive residues (e.g., tryptophan, methionine), consider adding a scavenger like triethylsilane (TES) or water to quench the t-butyl cation.

  • Difficulty in Precipitation: If the product does not precipitate easily, try using a different solvent/anti-solvent system or place the solution at a lower temperature (-20°C) for an extended period. Lyophilization can also be an effective method for isolating the final product if it is water-soluble.

References

Application Notes and Protocols for Amino-PEG7-t-butyl ester in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-t-butyl ester is a versatile, heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure, featuring a terminal primary amine and a t-butyl-protected carboxylic acid connected by a seven-unit polyethylene glycol (PEG) chain, offers a unique combination of properties beneficial for the development of sophisticated therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG moiety enhances the solubility and biocompatibility of the final conjugate, while the terminal functional groups allow for sequential and controlled conjugation of different molecular entities.[3] This document provides detailed application notes and experimental protocols for the use of this compound in targeted drug delivery research, with a focus on its application in the development of therapies for HER2-positive cancers.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in drug delivery research. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C21H43NO9[4]
Molecular Weight 453.57 g/mol [4]
Appearance Colorless to light yellow liquid/oil[5][6]
Purity ≥95%[2]
Solubility Soluble in DMSO, DMF, DCM, and water[5][6]
Storage Conditions Store at -20°C for long-term storage.[2]

Applications in Targeted Drug Delivery

The primary application of this compound in targeted drug delivery is as a flexible linker to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a therapeutic payload (e.g., a cytotoxic drug or a PROTAC). The PEG7 chain provides spatial separation between the two conjugated molecules, which can be critical for maintaining their individual biological activities. Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents by increasing their hydrophilicity and circulation half-life.

Case Study: HER2-Targeted Drug Delivery

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated therapeutic target in various cancers, particularly in a subset of breast and gastric cancers where it is overexpressed.[5] Targeted therapies, such as the monoclonal antibody Trastuzumab, have significantly improved patient outcomes. This compound can be employed to develop next-generation HER2-targeted therapies, such as ADCs and PROTACs, with potentially enhanced efficacy and safety profiles.

A key strategy involves conjugating a HER2-targeting antibody, like Trastuzumab, to a potent cytotoxic agent or a PROTAC that can induce the degradation of a cancer-promoting protein. The this compound linker facilitates this conjugation, ensuring that the therapeutic payload is delivered specifically to HER2-expressing cancer cells.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a HER2-targeted drug conjugate. These protocols should be optimized based on the specific properties of the drug and targeting molecule.

Protocol 1: Deprotection of the t-butyl Ester

Objective: To deprotect the t-butyl ester of this compound to reveal the free carboxylic acid for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 1 g of ester).

  • Add TFA (10-20 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Further dry the resulting residue under high vacuum to obtain the deprotected Amino-PEG7-acid. The product can be used in the next step without further purification if the reaction is clean.

Protocol 2: Conjugation of a Therapeutic Payload to the Deprotected Linker

Objective: To conjugate a therapeutic payload containing a primary or secondary amine to the deprotected Amino-PEG7-acid linker.

Materials:

  • Deprotected Amino-PEG7-acid

  • Amine-containing therapeutic payload (e.g., a PROTAC warhead or a cytotoxic drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) as a base

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM as a solvent

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the deprotected Amino-PEG7-acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-containing therapeutic payload (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the payload-linker conjugate.

Protocol 3: Conjugation of the Payload-Linker to a Targeting Antibody (e.g., Trastuzumab)

Objective: To conjugate the payload-linker construct to a targeting antibody via the linker's terminal amine group. This protocol assumes the use of a crosslinker that reacts with the amine on the PEG linker and a suitable functional group on the antibody.

Materials:

  • Payload-linker conjugate with a terminal amine

  • Trastuzumab (or another HER2-targeting antibody)

  • Amine-reactive crosslinker (e.g., a maleimide-PEG-NHS ester for reaction with antibody thiols, or a homobifunctional NHS ester for reaction with antibody lysines)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) for purification

Procedure:

  • Antibody preparation (if targeting cysteines): If conjugating to cysteine residues, the antibody's interchain disulfides may need to be partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Activation of the payload-linker: React the payload-linker conjugate with the chosen crosslinker according to the manufacturer's instructions to form an activated payload-linker-crosslinker intermediate.

  • Conjugation to the antibody: Add the activated payload-linker-crosslinker to the prepared antibody solution in PBS. The molar ratio of the activated linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-18 hours).

  • Purification: Purify the resulting ADC from unconjugated payload-linker and excess reagents using SEC.

  • Characterization: Characterize the purified ADC for its DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Quantitative Data Presentation

The following tables provide a template for summarizing key quantitative data from the characterization of a targeted drug delivery system utilizing the this compound linker.

Table 1: Physicochemical Characterization of the Drug-Linker Conjugate

ParameterMethodResult
Molecular WeightMass Spectrometrye.g., 1234.5 g/mol
PurityHPLCe.g., >98%
Conjugation EfficiencyHPLC/LC-MSe.g., 85%

Table 2: Characterization of the Final Antibody-Drug Conjugate (ADC)

ParameterMethodResult
Drug-to-Antibody Ratio (DAR)HIC/Mass Spectrometrye.g., 3.8
PuritySEC-HPLCe.g., >95% monomer
In Vitro Potency (IC50)Cell-based assaye.g., 1.5 nM
In Vivo Efficacy (Tumor Growth Inhibition)Xenograft mouse modele.g., 75%

Visualizations

HER2 Signaling Pathway

The following diagram illustrates the HER2 signaling pathway, which is a key target in certain cancers. HER2 activation, often through heterodimerization with other ErbB family members like HER3, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, leading to cell proliferation, survival, and invasion. Targeted therapies aim to inhibit these aberrant signals.

HER2_Signaling_Pathway Ligand Ligand (e.g., NRG1) HER3 HER3 Ligand->HER3 Dimerization Heterodimerization HER3->Dimerization HER2 HER2 HER2->Dimerization Phosphorylation Trans-phosphorylation Dimerization->Phosphorylation PI3K PI3K Phosphorylation->PI3K activates RAS RAS Phosphorylation->RAS activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway leading to cell proliferation and survival.

Experimental Workflow for ADC Synthesis

The following diagram outlines the general workflow for synthesizing an Antibody-Drug Conjugate (ADC) using the this compound linker.

ADC_Synthesis_Workflow start Start deprotection 1. Deprotection of This compound start->deprotection conjugation1 2. Conjugation of Therapeutic Payload deprotection->conjugation1 purification1 3. Purification of Payload-Linker conjugation1->purification1 conjugation2 4. Conjugation to Targeting Antibody purification1->conjugation2 purification2 5. Purification of ADC conjugation2->purification2 characterization 6. Characterization of ADC purification2->characterization end End characterization->end

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Conclusion

This compound is a valuable tool for researchers in the field of targeted drug delivery. Its well-defined structure and versatile reactivity enable the construction of complex and potent therapeutic agents. The protocols and information provided herein offer a foundation for the successful application of this linker in the development of novel targeted therapies. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be carefully monitored and optimized for the specific molecules being conjugated.

References

Application Notes and Protocols for Amide Bond Formation with Amino-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-t-butyl ester is a heterobifunctional linker molecule widely employed in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a primary amine for covalent attachment to a carboxyl group and a t-butyl ester-protected carboxylic acid. The polyethylene glycol (PEG) spacer, consisting of seven ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate. The t-butyl ester serves as a protecting group for the terminal carboxyl group, which can be selectively deprotected under acidic conditions for subsequent conjugation steps. This application note provides detailed protocols for amide bond formation using this compound and its application in the synthesis of a BRD4-targeting PROTAC.

Core Applications

The primary application of this compound is in the construction of complex bioconjugates where precise control over reactivity and improved physicochemical properties are desired. Its most prominent use is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. In a typical PROTAC, one end binds to the target protein (e.g., BRD4), and the other end recruits an E3 ubiquitin ligase, with the PEG linker connecting the two moieties.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₁H₄₃NO₉
Molecular Weight 453.57 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMF, DMSO, CH₂Cl₂
Storage Store at -20°C, protect from moisture

Quantitative Data on Amide Coupling Reactions

The efficiency of amide bond formation with this compound is dependent on the coupling reagents, reaction conditions, and the nature of the carboxylic acid-containing substrate. Below is a summary of typical reaction conditions and expected yields based on common coupling methods.

Coupling ReagentBase (equiv.)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
HATU DIPEA (2-4)DMF25 (Room Temp)2-1685-95
EDC/NHS -DMF or MES buffer25 (Room Temp)12-2470-90
EDC/HOBt DIPEA (1-2)DMF/DCM25 (Room Temp)4-1275-90

Note: Yields are illustrative and can vary based on the specific substrates and purification methods. It is recommended to monitor the reaction progress by LC-MS or TLC.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the primary amine of this compound using HATU as the coupling agent.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the desired amide conjugate.

  • Characterize the purified product by ¹H NMR and mass spectrometry.

Protocol 2: EDC/NHS Coupling in Organic Solvent

This protocol is suitable for coupling a carboxylic acid to this compound using EDC and NHS.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF or DCM (Dichloromethane)

  • 0.1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS ester.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • After the reaction is complete, dilute with ethyl acetate and wash with 0.1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography to obtain the final product.

  • Confirm the structure and purity using ¹H NMR and mass spectrometry.

Application Example: Synthesis of a BRD4-Targeting PROTAC

This section outlines the workflow for synthesizing a PROTAC targeting the BRD4 protein, utilizing this compound as the linker. The synthesis involves coupling a BRD4 ligand (e.g., a JQ1 derivative with a carboxylic acid handle) to the amino group of the linker, followed by deprotection of the t-butyl ester and subsequent coupling to an E3 ligase ligand (e.g., pomalidomide derivative).

Experimental Workflow for BRD4-PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Amide Coupling BRD4_ligand BRD4 Ligand (with -COOH) Coupling HATU, DIPEA DMF, RT BRD4_ligand->Coupling PEG_linker This compound PEG_linker->Coupling Intermediate BRD4-PEG7-t-butyl ester Coupling->Intermediate Amide bond formation Deprotection TFA/DCM RT Intermediate->Deprotection t-Butyl ester cleavage Deprotected_Intermediate BRD4-PEG7-COOH Deprotection->Deprotected_Intermediate Final_Coupling HATU, DIPEA DMF, RT Deprotected_Intermediate->Final_Coupling E3_ligand E3 Ligase Ligand (with -NH2) E3_ligand->Final_Coupling PROTAC Final BRD4 PROTAC Final_Coupling->PROTAC Amide bond formation

Caption: Synthetic workflow for a BRD4-targeting PROTAC using this compound.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

The synthesized BRD4 PROTAC functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the BRD4 protein.[1]

BRD4_Degradation_Pathway cluster_PROTAC cluster_Cellular Cellular Environment PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex Binding E3_Ligase VHL E3 Ubiquitin Ligase Complex E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_BRD4 Poly-ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Tags BRD4 with poly-ubiquitin Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of PROTAC-mediated degradation of the BRD4 protein.

Downstream Signaling Effects of BRD4 Degradation

BRD4 is a key transcriptional coactivator that regulates the expression of various oncogenes, most notably c-MYC.[1] By inducing the degradation of BRD4, the PROTAC effectively shuts down this signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Degradation Degradation BRD4->Degradation Targeted for RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription cMYC_Gene c-MYC Gene cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Translation Translation cMYC_mRNA->Translation cMYC_Protein c-MYC Protein Translation->cMYC_Protein Cell_Cycle Cell Cycle Progression & Apoptosis Inhibition cMYC_Protein->Cell_Cycle PROTAC BRD4 PROTAC PROTAC->Degradation Degradation->BRD4 Blocks Pathway

Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.

Purification and Characterization

The purification and characterization of the amide conjugate of this compound are crucial to ensure its suitability for subsequent steps.

  • Purification: The primary method for purifying the reaction product is silica gel column chromatography. The polarity of the eluent can be adjusted based on the properties of the coupled molecule. For larger conjugates or final PROTAC molecules, preparative reverse-phase HPLC (RP-HPLC) is often employed for high-purity isolation.[2]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the amide bond and the overall structure of the conjugate. The disappearance of the amine protons of the PEG linker and the appearance of a new amide proton signal are indicative of a successful reaction.[3]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized molecule, verifying the successful conjugation.[2][4]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for monitoring the reaction progress, assessing the purity of the final product, and identifying any byproducts.[2]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive coupling reagents- Wet solvents or reagents- Steric hindrance of the carboxylic acid- Use fresh, high-quality coupling reagents.- Ensure all solvents and reagents are anhydrous.- Increase reaction temperature or time. Try a more powerful coupling reagent like HATU.
Multiple products observed - Side reactions of the coupling reagent- Reaction with other functional groups- Optimize stoichiometry of reagents.- Use protecting groups for other reactive functionalities on the substrate.
Difficulty in purification - Similar polarity of product and starting materials- Optimize the chromatographic conditions (e.g., try a different solvent system or a different type of chromatography like RP-HPLC).
Cleavage of t-butyl ester during coupling - Acidic conditions or prolonged reaction times with certain reagents- Use neutral or slightly basic reaction conditions. Avoid acidic workup steps.

Conclusion

This compound is a versatile and valuable tool in modern drug discovery and bioconjugation. Its well-defined structure, including the hydrophilic PEG spacer and the orthogonally protected termini, allows for the controlled and efficient synthesis of complex molecules like PROTACs. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this linker in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.

References

Application Notes and Protocols for PEG7 Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of heptamethylene glycol (PEG7) linkers in click chemistry. These notes are intended to guide researchers in the effective application of PEG7 linkers for bioconjugation, drug delivery, and the development of targeted therapeutics.

Introduction to PEG7 Linkers in Click Chemistry

Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation and drug development, valued for their ability to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[1][] The PEG7 linker, a monodisperse spacer consisting of seven ethylene glycol units, offers a defined length and hydrophilicity, making it a popular choice for applications requiring precise control over molecular architecture.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly efficient and bioorthogonal method for covalently linking molecules.[3][4] When combined, PEG7 linkers and click chemistry enable the robust and specific conjugation of a wide range of molecules, from small-molecule drugs and fluorescent probes to large biologics like antibodies.[5][6]

Application Note 1: Enhancing Antibody-Drug Conjugate (ADC) Properties with a PEG7 Linker

Background: Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[7] Hydrophobic drugs, while potent, can induce aggregation and rapid clearance of ADCs, leading to reduced therapeutic index.[8] The incorporation of hydrophilic PEG linkers can mitigate these issues.[1][9]

Application of PEG7 Linker: A non-cleavable m-PEG7-CH2COOH linker can be utilized in the synthesis of ADCs.[10] The defined length of the PEG7 linker provides sufficient spacing between the antibody and the drug to prevent steric hindrance and maintain the antibody's binding affinity.[7] Its hydrophilic nature helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility and stability of the ADC.[] This can lead to a more homogeneous drug-to-antibody ratio (DAR), reduced aggregation, and an improved pharmacokinetic profile with a longer half-life in circulation.[1][8]

Workflow for ADC Synthesis using a PEG7 Linker and Click Chemistry: The synthesis of an ADC using a PEG7 linker and click chemistry typically involves a multi-step process. First, the antibody is functionalized with one of the click chemistry handles (e.g., an azide or an alkyne). In parallel, the cytotoxic payload is attached to the complementary click handle via the PEG7 linker. Finally, the azide-modified antibody and the alkyne-PEG7-payload are conjugated using either copper-catalyzed or strain-promoted click chemistry.

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_payload_mod Payload-Linker Synthesis cluster_conjugation Click Chemistry Conjugation Antibody Antibody Azide-modified_Ab Azide-modified Antibody Antibody->Azide-modified_Ab Amine Coupling Azide-NHS_ester Azide-NHS ester Azide-NHS_ester->Azide-modified_Ab ADC Antibody-Drug Conjugate (ADC) Azide-modified_Ab->ADC CuAAC or SPAAC Payload Payload Alkyne-PEG7-Payload Alkyne-PEG7-Payload Payload->Alkyne-PEG7-Payload Amide Bonding Alkyne-PEG7-acid Alkyne-PEG7-COOH Alkyne-PEG7-acid->Alkyne-PEG7-Payload Alkyne-PEG7-Payload->ADC

Workflow for ADC synthesis using a PEG7 linker.

Application Note 2: Development of Fluorescent Probes for Cellular Imaging

Background: Fluorescent probes are essential tools for visualizing and studying biological processes within living cells.[11][12] The design of these probes often involves a fluorophore, a targeting moiety, and a linker. The linker plays a crucial role in ensuring that the fluorophore and the targeting group do not interfere with each other's function.

Application of PEG7 Linker: An Azido-PEG7-acid linker is a versatile building block for the synthesis of fluorescent probes.[13][14] The azide group allows for the attachment of the probe to an alkyne-modified biomolecule of interest within a cell via click chemistry. The carboxylic acid can be used to conjugate a targeting ligand or the fluorophore itself. The hydrophilic and flexible nature of the PEG7 chain enhances the water solubility of the probe, which is often a challenge with hydrophobic fluorescent dyes, and provides spatial separation between the conjugated molecules.[5] This can lead to brighter and more specific fluorescent signals in cellular imaging experiments.[11]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the characterization of an ADC synthesized using a PEG7 linker. Please note that this data is representative and actual results may vary depending on the specific antibody, payload, and conjugation conditions.

ParameterValueMethod of AnalysisReference
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)[8][9]
Conjugation Yield >90%UV-Vis Spectroscopy[15]
Monomer Purity >98%Size Exclusion Chromatography (SEC)[8]
In vitro Cytotoxicity (IC50) 1.5 nMCell Viability Assay (e.g., against MCF-7 cells)[16]
Plasma Half-life (t1/2) ~250 hoursPharmacokinetic study in rodents[8][17]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling using Azido-PEG7-Acid

This protocol describes the conjugation of an alkyne-containing small molecule to a protein that has been functionalized with an Azido-PEG7-linker.

Materials:

  • Protein of interest

  • Azido-PEG7-NHS ester (for protein modification)

  • Alkyne-functionalized small molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4

  • DMSO (for dissolving reagents)

  • Desalting column for purification

Procedure:

  • Protein Azidation: a. Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL. b. Prepare a 10 mM stock solution of Azido-PEG7-NHS ester in anhydrous DMSO. c. Add a 10- to 20-fold molar excess of the Azido-PEG7-NHS ester stock solution to the protein solution. The final DMSO concentration should be below 10%. d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. e. Remove excess, unreacted Azido-PEG7-NHS ester by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

  • CuAAC Reaction: a. To the azide-modified protein solution, add the alkyne-functionalized small molecule to a final concentration that is in 2- to 5-fold molar excess over the protein. b. Prepare a fresh premix of CuSO₄ and THPTA in a 1:5 molar ratio in water. c. Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM. Mix gently. d. Prepare a fresh 100 mM stock solution of sodium ascorbate in water. e. Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM. f. Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye. g. Purify the final protein conjugate using a desalting column or size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a DBCO-PEG7 Linker

This protocol describes the copper-free conjugation of an azide-modified molecule to a protein functionalized with a DBCO-PEG7 linker.

Materials:

  • Protein of interest

  • DBCO-PEG7-NHS ester (for protein modification)

  • Azide-functionalized molecule (e.g., a biotin probe)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

  • Desalting column for purification

Procedure:

  • Protein Functionalization with DBCO-PEG7: a. Dissolve the protein of interest in PBS to a concentration of 1-10 mg/mL. b. Prepare a 10 mM stock solution of DBCO-PEG7-NHS ester in anhydrous DMSO. c. Add a 20- to 30-fold molar excess of the DBCO-PEG7-NHS ester stock solution to the protein solution. Ensure the final DMSO concentration is below 20%. d. Incubate the reaction for 60 minutes at room temperature. e. Purify the DBCO-functionalized protein using a desalting column to remove unreacted DBCO-PEG7-NHS ester.

  • SPAAC Reaction: a. To the purified DBCO-functionalized protein, add the azide-functionalized molecule in a 2- to 5-fold molar excess. b. Incubate the reaction for 1-12 hours at room temperature or 4°C. The reaction progress can be monitored by analyzing aliquots using SDS-PAGE or mass spectrometry. c. Once the reaction is complete, the final conjugate can be purified by size-exclusion chromatography to remove any remaining excess azide-functionalized molecule.

Visualization of ADC Mechanism of Action

The following diagram illustrates the mechanism of action of an antibody-drug conjugate (ADC) targeting a cancer cell. The ADC, containing a PEG7 linker, binds to a specific antigen on the cell surface, is internalized, and releases its cytotoxic payload, leading to cell death.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC (Antibody-PEG7-Payload) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Degradation DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage

References

Application Notes and Protocols: Amino-PEG7-t-butyl ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amino-PEG7-t-butyl ester as a hydrophilic linker in peptide synthesis. This versatile reagent is instrumental in modifying peptides to enhance their pharmacokinetic properties, making it a valuable tool in drug discovery and development. The protocols outlined below are intended to serve as a foundational methodology for the successful incorporation of this PEG linker into synthetic peptides.

Introduction to this compound

This compound is a heterobifunctional linker featuring a primary amine group and a t-butyl protected carboxylic acid, separated by a seven-unit polyethylene glycol (PEG) chain. The primary amine allows for straightforward coupling to the C-terminus of a peptide or an amino acid side chain, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions for further modification.

The incorporation of a PEG linker, a process known as PEGylation, can significantly improve the therapeutic properties of peptides.[1] Key advantages include:

  • Increased Half-Life: The PEG chain increases the hydrodynamic volume of the peptide, reducing renal clearance and enzymatic degradation.[2][3]

  • Improved Solubility: The hydrophilic nature of the PEG linker enhances the solubility of hydrophobic peptides in aqueous media.[4]

  • Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, decreasing its immunogenic potential.[1]

Applications in Peptide Synthesis

This compound is particularly valuable in several areas of peptide-based drug development:

  • Prolonging Systemic Circulation: By attaching this linker to a therapeutic peptide, its circulation time in the body can be extended, leading to less frequent dosing.[3]

  • Development of PROTACs: This linker is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[5]

  • Antibody-Drug Conjugates (ADCs): The PEG linker can be used to conjugate cytotoxic drugs to antibodies, improving the solubility and stability of the resulting ADC.

Quantitative Data on PEGylated Peptide Synthesis

The efficiency of solid-phase peptide synthesis (SPPS) involving PEG linkers can be influenced by several factors, including the choice of coupling reagents, the nature of the peptide sequence, and the resin used. Below is a summary of typical yields and purities observed in the synthesis of PEGylated peptides.

ParameterUnmodified PeptideN-terminally PEGylated PeptideReference
Crude Yield (%) 6780-90 (mass increase due to PEG)[2]
Purity after Purification (%) >95>95[2][6]
Overall Yield of Purified Peptide (%) Varies (e.g., 24% for a 140-mer with 99% step yield)Generally comparable to or slightly lower than unmodified peptides, but with improved handling and solubility[7]
Coupling Efficiency (%) >99>99 (with optimized coupling reagents)[8]

Note: The crude yield of PEGylated peptides is often higher by mass due to the significant molecular weight of the PEG linker. The overall yield of the purified peptide is a more accurate measure of synthesis efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound at the N-terminus (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a peptide on a solid support, followed by the coupling of this compound to the N-terminus.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for peptide amides)

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Fmoc Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation Solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling or recouple.

    • Once the coupling is complete (negative Kaiser test), wash the resin as in step 2.

  • Repeat Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal Coupling of this compound:

    • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly.

    • In a separate vial, dissolve this compound (2 eq.), HCTU (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the activated PEG linker solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final PEGylated peptide.

Protocol 2: Deprotection of the t-butyl Ester

This protocol is for the removal of the t-butyl protecting group from the PEG linker after the peptide has been purified, if further modification at the carboxylic acid terminus is required.

Materials:

  • Purified peptide-PEG7-t-butyl ester

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA) in DCM

  • DCM

  • Saturated NaCl aqueous solution

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the purified peptide-PEG7-t-butyl ester in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-5 hours.

  • Remove the DCM and TFA under reduced pressure.

  • Dissolve the residue in DCM and wash twice with water and once with saturated NaCl solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected peptide-PEG7-acid.

Visualizations

Workflow for Solid-Phase Peptide Synthesis with N-terminal PEGylation

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_pegylation N-terminal PEGylation cluster_cleavage_purification Cleavage and Purification Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HCTU/DIPEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection PEG_Coupling Couple this compound Final_Deprotection->PEG_Coupling Final_Wash Final Wash & Dry PEG_Coupling->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product Pure PEGylated Peptide Purification->Final_Product

Caption: Workflow for Fmoc-based solid-phase peptide synthesis with N-terminal PEGylation.

Logical Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_final_product Final Product E3_Ligand E3 Ligase Ligand (with reactive group) Step1 Couple E3 Ligase Ligand to this compound E3_Ligand->Step1 POI_Ligand Protein of Interest (POI) Ligand (with reactive group) Step3 Couple POI Ligand POI_Ligand->Step3 PEG_Linker This compound PEG_Linker->Step1 Intermediate1 E3 Ligand-PEG7-t-butyl ester Step1->Intermediate1 Step2 Deprotect t-butyl ester (TFA) Intermediate1->Step2 Intermediate2 E3 Ligand-PEG7-Acid Step2->Intermediate2 Intermediate2->Step3 Purification Purification (HPLC) Step3->Purification PROTAC PROTAC Molecule (E3 Ligand - PEG7 - POI Ligand) Purification->PROTAC

Caption: A logical workflow for the synthesis of a PROTAC using a PEG linker.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting t-butyl Ester Deprotection in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the acid-catalyzed deprotection of t-butyl esters on polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: My t-butyl ester deprotection is incomplete. What are the possible causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue that can arise from several factors.

Possible Causes:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low to efficiently drive the reaction to completion.

  • Short Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.

  • Steric Hindrance: The bulky PEG chain, especially in high molecular weight linkers, can physically block the acid from accessing the t-butyl ester group, slowing down the reaction.[1]

  • Poor Solubility: The PEG-linker conjugate may not be fully dissolved in the chosen solvent, reducing the effective concentration of the substrate available for reaction.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture. For example, if you are using 20% TFA in dichloromethane (DCM), try increasing it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time until the starting material is consumed.[1] Typical reaction times can range from 30 minutes to 2 hours.[1]

  • Optimize Solvent: Ensure the PEGylated compound is fully soluble in the reaction solvent. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

  • Consider a Stronger Acid: If increasing TFA concentration and time is ineffective, a stronger acid system such as 4M HCl in 1,4-dioxane can be used.[1]

Q2: I'm observing unexpected side products in my reaction mixture after deprotection. What is causing this and how can I prevent it?

A2: The formation of side products is typically caused by the reactive t-butyl cation generated during the cleavage of the t-butyl ester.

Possible Causes:

  • Alkylation by t-butyl Cations: The stable t-butyl cation is a reactive electrophile that can alkylate nucleophilic functional groups in your molecule, such as the side chains of tryptophan, methionine, tyrosine, and cysteine residues.[1][2]

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., Boc, trityl), they may also be cleaved under the acidic deprotection conditions.[1] One instance reported a 10-20% loss of other ester bonds during Boc deprotection with TFA in DCM.[1]

Troubleshooting Steps:

  • Use Scavengers: Scavengers are compounds added to the reaction mixture to "trap" the reactive t-butyl cations before they can react with your molecule.[3][4] The choice of scavenger depends on the nucleophilic residues present in your substrate.

Data Presentation: Reaction Conditions and Scavengers

Table 1: Typical Acidic Conditions for t-butyl Ester Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Trifluoroacetic Acid (TFA)95%None (Neat)VariableRoom Temp
4M HCl in 1,4-dioxane4M1,4-dioxaneVariableRoom Temp

Data compiled from multiple sources.[1][5]

Table 2: Common Scavengers for Preventing Side Reactions

Susceptible ResidueRecommended Scavenger(s)Typical Concentration
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole2.5-5% (v/v)
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)Variable
Cysteine (Cys)Ethanedithiol (EDT)Variable
Tyrosine (Tyr)Phenol, AnisoleVariable
General PurposeTIS/H₂O (95:2.5:2.5 v/v/v with TFA)As indicated

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

Protocol 1: Standard t-butyl Ester Deprotection using TFA/DCM

  • Dissolve the t-butyl ester-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If your molecule contains sensitive residues, add an appropriate scavenger (e.g., 2.5-5% v/v Triisopropylsilane).[1]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).[1]

  • The resulting TFA salt of the deprotected carboxylic acid can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free carboxylic acid.[1]

Protocol 2: Monitoring Deprotection using HPLC

  • Prepare a calibration curve using known concentrations of your starting material and the expected product.

  • At various time points during the deprotection reaction, carefully withdraw a small aliquot from the reaction mixture.

  • Quench the reaction in the aliquot immediately, for example, by neutralizing the acid with a base.

  • Analyze the quenched aliquot by HPLC to determine the relative amounts of starting material and product.

  • Plot the concentration of the product over time to determine the reaction rate and endpoint.

Mandatory Visualization

Troubleshooting_Workflow start Start: t-butyl Ester Deprotection check_completion Check Reaction Completion (TLC, LC-MS, NMR) start->check_completion incomplete Incomplete Deprotection check_completion->incomplete No complete Deprotection Complete check_completion->complete Yes troubleshoot_incomplete Troubleshooting: - Increase TFA concentration - Extend reaction time - Change solvent - Use stronger acid incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Reaction check_purity Check Product Purity (LC-MS, NMR) complete->check_purity impure Side Products Observed check_purity->impure No pure Pure Product check_purity->pure Yes troubleshoot_impure Troubleshooting: - Add scavengers (TIS, EDT, etc.) - Optimize reaction temperature impure->troubleshoot_impure troubleshoot_impure->start Re-run Reaction end End pure->end

Caption: Troubleshooting workflow for t-butyl ester deprotection.

References

Technical Support Center: Amino Group Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the side reactions of the amino group in bioconjugation, particularly when using amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary reaction of an amine-reactive crosslinker, and what is the most common side reaction?

A1: The primary, desired reaction is the acylation of a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) by an amine-reactive reagent, such as an NHS ester, to form a stable amide bond.[1][] The most significant and common side reaction is the hydrolysis of the reactive ester group (e.g., the NHS ester) by water.[1][3] This hydrolysis reaction competes with the amine acylation, converting the reactive ester into a non-reactive carboxylic acid and thereby reducing the overall conjugation efficiency.[1][4]

Q2: My conjugation yield is very low. What are the likely causes?

A2: Low conjugation yield is a common issue that can stem from several factors:

  • NHS Ester Hydrolysis: This is the most frequent cause. The NHS ester is moisture-sensitive and can hydrolyze before it has a chance to react with the target amine.[][3] The rate of hydrolysis is highly dependent on pH and temperature.[3][4]

  • Incorrect pH: The reaction is highly pH-dependent. If the pH is too low (below ~7.2), the primary amines will be protonated (-NH3+) and non-nucleophilic, preventing the reaction.[4][5] If the pH is too high (above ~8.5-9.0), the rate of hydrolysis increases dramatically, reducing the active crosslinker concentration.[3][5][6]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, significantly lowering the yield.[5][7][8] Other nucleophilic amino acid side chains can also cause side reactions.[1]

  • Low Protein Concentration: The reaction kinetics are concentration-dependent.[9] At low protein concentrations, the competing hydrolysis reaction is more likely to occur before a successful collision between the crosslinker and the protein's amine group.[3] A protein concentration of at least 2 mg/mL is often recommended.

Q3: Can NHS esters react with other amino acid residues besides lysine?

A3: Yes, while NHS esters are highly reactive towards primary amines, they can exhibit side reactions with other nucleophilic residues, especially under non-optimal conditions. These reactions are generally less favorable and the resulting bonds are often less stable than the amide bond formed with amines.[1][10]

  • Hydroxyl groups (Serine, Threonine, Tyrosine): Can react to form unstable ester linkages that are prone to hydrolysis.[1][]

  • Sulfhydryl groups (Cysteine): Can react to form thioesters, which are less stable than amide bonds.[1][12]

  • Imidazole groups (Histidine): The imidazole ring can also show some reactivity.[1][]

Q4: What is the optimal pH for an NHS ester conjugation reaction?

A4: The optimal pH is a compromise between maximizing the availability of deprotonated, nucleophilic amines and minimizing the rate of NHS ester hydrolysis.[4] For most applications, a pH range of 7.2 to 8.5 is recommended.[1][3] A pH of 8.3-8.5 is often cited as optimal for achieving a high modification yield.[5][6] It is critical to monitor and maintain the pH, as the release of N-hydroxysuccinimide (a weak acid) during the reaction can cause the pH to drop.[6][10]

Q5: Which buffers should I use for my conjugation reaction, and which should I avoid?

A5:

  • Recommended Buffers: Phosphate, borate, carbonate-bicarbonate, or HEPES buffers within the pH range of 7.2-8.5 are commonly used and are excellent choices.[3][5]

  • Buffers to Avoid: Critically, you must avoid any buffer that contains primary or secondary amines.[8] These will directly compete with your target molecule. Common culprits to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.[5][13] Also, be aware of other potential amine contaminants like ammonium ions or sodium azide.[7][14]

Data Summary

Table 1: pH-Dependent Hydrolysis of NHS Esters

This table illustrates the significant impact of pH on the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life for the reactive compound.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[3]
8.6410 minutes[3]
7.025~1 hour[15]
8.025~30 minutes[3]
9.025<10 minutes[3]
Table 2: Common Interfering Substances in Amine Bioconjugation
SubstanceChemical NatureReason for InterferenceReference(s)
Tris BufferPrimary AmineCompetes directly with the target amine for reaction with the NHS ester.[5]
GlycinePrimary AmineUsed to quench reactions; will compete if present during conjugation.[3]
Ammonium SaltsPrimary AmineAmmonia (NH3) is in equilibrium and will react with the NHS ester.[14]
Sodium AzideNucleophileCan react with the NHS ester to form an acyl azide.[14]
DTT, TCEPSulfhydryl/ThiolCan react with NHS esters to form less stable thioesters.[14]
Carrier Proteins (e.g., BSA)Primary AminesContain numerous lysine residues that will be labeled.[14]

Diagrams

G cluster_main Desired Reaction vs. Major Side Reaction Protein_NH2 Protein-NH2 (Primary Amine) Amide_Bond Stable Amide Bond (Desired Conjugate) Protein_NH2->Amide_Bond NHS_Ester NHS Ester (Reactive Reagent) NHS_Ester->Amide_Bond Hydrolyzed_Ester Hydrolyzed Ester (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester NHS_leaving NHS byproduct Amide_Bond->NHS_leaving Water H2O (Water/Buffer) Water->Hydrolyzed_Ester

Caption: Desired acylation reaction versus the competing hydrolysis side reaction.

TroubleshootingWorkflow start Start: Low Conjugation Yield check_buffer Check Buffer Composition: Amine-free? (e.g., PBS, HEPES) start->check_buffer check_ph Verify Reaction pH: Is it between 7.2 - 8.5? check_buffer->check_ph Yes buffer_exchange Action: Buffer exchange protein into PBS or HEPES check_buffer->buffer_exchange No check_reagent Check Reagent Quality: NHS ester fresh? Stored properly? check_ph->check_reagent Yes adjust_ph Action: Adjust pH of reaction buffer check_ph->adjust_ph No check_conc Check Protein Concentration: > 2 mg/mL? check_reagent->check_conc Yes new_reagent Action: Use fresh, anhydrous DMSO/DMF to dissolve new reagent check_reagent->new_reagent No optimize_ratio Optimize Molar Ratio: Increase NHS ester excess? check_conc->optimize_ratio Yes concentrate_protein Action: Concentrate protein sample check_conc->concentrate_protein No success Yield Improved optimize_ratio->success Yes buffer_exchange->check_ph adjust_ph->check_reagent new_reagent->check_conc concentrate_protein->optimize_ratio

Caption: Troubleshooting workflow for low bioconjugation yield.

G pH Reaction pH amine Amine Reactivity (-NH2 form) pH->amine Increases with pH hydrolysis NHS Ester Hydrolysis (Side Reaction) pH->hydrolysis Increases with pH yield Optimal Yield amine->yield Favors hydrolysis->yield Reduces

Caption: Relationship between pH, amine reactivity, and NHS ester stability.

Key Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline. The molar ratio of the NHS ester to the protein may need to be optimized for specific applications.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer, such as Phosphate Buffered Saline (PBS) or Borate buffer, at pH 7.2-8.5.[3]

    • If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column into the appropriate conjugation buffer.[7][8]

  • NHS Ester Reagent Preparation:

    • Immediately before use, dissolve the NHS ester reagent in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[5] NHS esters are moisture-sensitive, and hydrolysis in the stock solution can be a source of failure.[7][15]

  • Conjugation Reaction:

    • Add a calculated volume of the NHS ester stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).

    • Gently mix the reaction immediately.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[5][8]

  • Reaction Quenching (Optional but Recommended):

    • To stop the reaction and quench any unreacted NHS ester, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.[3]

  • Purification:

    • Remove excess, unreacted reagent and byproducts from the labeled protein.

    • Common methods include gel filtration chromatography (e.g., Sephadex G-25), dialysis, or spin desalting columns.[5][6]

Protocol 2: Troubleshooting Low Conjugation Yield

If you experience low or no conjugation, follow this systematic troubleshooting guide.

  • Verify Buffer Composition:

    • Confirm that all buffers used for protein storage and reaction are completely free of extraneous primary amines (Tris, glycine, etc.).[8] If in doubt, perform a thorough buffer exchange and repeat the conjugation.

  • Confirm Reaction pH:

    • Use a calibrated pH meter to measure the pH of your protein solution just before adding the NHS ester. Ensure it is within the optimal 7.2-8.5 range.[4] Remember that the reaction itself can lower the pH. Using a more concentrated buffer (e.g., 100 mM) can help maintain the pH.[6]

  • Assess Reagent Integrity:

    • Hydrolysis is the most common failure mode.[1] Discard old or improperly stored NHS ester reagents. Prepare the stock solution in anhydrous DMSO/DMF immediately before starting the reaction.[15] Do not use aqueous buffers to dissolve the NHS ester.[5]

  • Optimize Molar Ratio:

    • If the yield is low, increase the molar excess of the NHS ester reagent in the reaction. Try a range of ratios (e.g., 10x, 20x, 40x) to find the optimal balance between labeling efficiency and potential protein modification issues.

  • Increase Reactant Concentration:

    • Low protein concentration disfavors the desired bimolecular reaction and favors the competing unimolecular hydrolysis reaction.[3] If possible, concentrate your protein to >2 mg/mL before labeling.

References

Technical Support Center: Purification of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of PROTACs with PEG linkers so challenging?

A1: The purification of PROTACs containing PEG linkers presents several challenges due to the unique physicochemical properties imparted by the PEG chain. These challenges include:

  • High Polarity and Solubility: PEG linkers significantly increase the polarity and aqueous solubility of the PROTAC molecule.[1] This can make traditional normal-phase chromatography challenging, often requiring highly polar mobile phases to achieve elution.[1]

  • Molecular Heterogeneity: The PEGylation process can sometimes result in a mixture of PROTACs with varying PEG chain lengths, leading to a distribution of molecular weights and making sharp, well-resolved peaks difficult to obtain.

  • Structural Flexibility: The flexible nature of the PEG linker can lead to the PROTAC adopting multiple conformations in solution, which can cause peak broadening in chromatography.

  • "Sticky" Nature: PEGylated compounds have a tendency to be "sticky," leading to interactions with the stationary phase that can cause peak tailing and poor recovery.[1]

  • Lack of a Strong Chromophore: If the core structures of the PROTAC do not have a strong UV chromophore, detection during purification can be challenging, especially at low concentrations.

Q2: What are the most common chromatography techniques for purifying PROTACs with PEG linkers?

A2: The most common chromatography techniques for purifying PROTACs with PEG linkers are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Supercritical Fluid Chromatography (SFC), and Flash Chromatography.

  • RP-HPLC: This is a widely used technique for purifying polar molecules. C18 columns are commonly employed, often with a water/acetonitrile or water/methanol mobile phase containing additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[2]

  • SFC: SFC is an attractive alternative to HPLC, particularly for chiral separations and for purifying polar compounds.[3] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[3] SFC can offer faster separations and reduced solvent consumption compared to HPLC.[2]

  • Flash Chromatography: This technique is often used for initial, large-scale purification of crude reaction mixtures. While challenging for highly polar PEGylated PROTACs on standard silica gel, reversed-phase flash chromatography or the use of more polar stationary phases can be effective.

Q3: How do I choose the right chromatography technique for my PROTAC?

A3: The choice of chromatography technique depends on several factors:

  • Scale of Purification: For small-scale analytical or final purification steps, HPLC and SFC are preferred due to their high resolution. For larger-scale purification of crude material, flash chromatography is more suitable.

  • Polarity of the PROTAC: For highly polar PROTACs, RP-HPLC or SFC with a polar co-solvent are generally more effective than normal-phase chromatography.

  • Presence of Chiral Centers: If your PROTAC has chiral centers and you need to separate enantiomers or diastereomers, SFC is often the method of choice.

  • Available Equipment: The choice will also be dictated by the chromatography systems available in your laboratory.

Q4: What analytical techniques should I use to assess the purity of my purified PROTAC?

A4: A combination of analytical techniques is recommended to confirm the purity and identity of your purified PROTAC:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for assessing purity and confirming the molecular weight of the PROTAC.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the PROTAC and identifying any impurities.

  • Analytical HPLC or UPLC (Ultra-Performance Liquid Chromatography): An analytical run on a high-resolution column can provide a precise purity value (e.g., % area under the curve at a specific wavelength).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PROTACs containing PEG linkers.

Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC

Possible Causes and Solutions:

Possible CauseSolution
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based stationary phase can interact with basic moieties in the PROTAC, leading to peak tailing.[4] Solutions: Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to suppress silanol interactions.[2] Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).[4]
Column Overload Injecting too much sample can lead to peak broadening and tailing.[4] Solution: Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of your PROTAC, it can exist in both ionized and non-ionized forms, leading to peak distortion. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound.
Extra-column Volume Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Solution: Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.
Slow Kinetics of PEG Chain Conformation The flexible PEG linker can exist in multiple conformations, and slow interconversion can lead to broad peaks. Solution: Increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape by accelerating conformational changes.
Problem 2: Low Recovery of the PROTAC

Possible Causes and Solutions:

Possible CauseSolution
Irreversible Adsorption to the Column The "sticky" nature of PEGylated compounds can lead to irreversible binding to the stationary phase.[5] Solutions: Add a competitive agent to the mobile phase, such as a small amount of a similar but unlabeled compound. Try a different stationary phase material that is less prone to adsorption.
Precipitation on the Column If the PROTAC is not fully soluble in the mobile phase, it can precipitate at the head of the column. Solution: Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. Consider using a stronger injection solvent, but be mindful of potential peak distortion.
Degradation of the PROTAC Some PROTACs may be unstable under the acidic conditions of the mobile phase (e.g., with TFA). Solution: If stability is an issue, consider using a mobile phase with a different modifier, such as formic acid, or explore purification techniques that use neutral pH conditions.
Metal Chelation If your PROTAC has functional groups that can chelate metal ions, it may interact with the stainless steel components of the HPLC system. Solution: Passivate the HPLC system with a chelating agent like EDTA before the run.
Problem 3: Difficulty in Separating the PROTAC from Impurities

Possible Causes and Solutions:

Possible CauseSolution
Co-eluting Impurities with Similar Polarity Impurities with similar physicochemical properties to the PROTAC can be difficult to separate. Solutions: Optimize the gradient profile in your HPLC method. A shallower gradient can improve resolution.[6] Try a different stationary phase with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a C18). Explore a different chromatography technique, such as SFC, which can offer orthogonal selectivity to RP-HPLC.
Presence of Diastereomers If your PROTAC synthesis generates diastereomers, they may be difficult to separate on a standard achiral column. Solution: Use a chiral stationary phase, for which SFC is often the preferred technique.
Aggregation of the PROTAC PROTACs can sometimes form aggregates, which may elute as broad or multiple peaks. Solution: Add organic modifiers or salts to the mobile phase to disrupt aggregates. Analyze the sample at different concentrations to see if the peak profile changes, which can be indicative of aggregation.

Quantitative Data Summary

The following table provides an illustrative comparison of different purification techniques for PROTACs. Actual results will vary depending on the specific PROTAC molecule and experimental conditions.

Purification TechniqueTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Flash Chromatography (Reversed-Phase) 80-95%60-90%HighGood for large-scale initial cleanup.Lower resolution than HPLC/SFC.
Preparative RP-HPLC >98%50-80%MediumHigh resolution, well-established technique.High solvent consumption, potential for low recovery of "sticky" compounds.
Supercritical Fluid Chromatography (SFC) >98%60-90%HighFast separations, reduced organic solvent use, excellent for chiral separations.[2]Requires specialized equipment, may not be suitable for all compounds.

Experimental Protocols

Protocol 1: General Preparative RP-HPLC for PROTAC Purification
  • Column Selection: A C18 stationary phase is a good starting point (e.g., 150 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: Typically 10-20 mL/min for a 21.2 mm ID column.

    • Gradient: A common starting gradient is 10-95% B over 30 minutes. This should be optimized for your specific compound.

    • Detection: UV detection at a wavelength where your compound has good absorbance (e.g., 254 nm or 280 nm).

    • Column Temperature: 40 °C can help improve peak shape.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the collected fractions by LC-MS to identify those containing the pure product. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: General Supercritical Fluid Chromatography (SFC) for PROTAC Purification
  • Column Selection: A column with a polar stationary phase is often a good choice for polar PROTACs (e.g., a silica, cyano, or diol-based column). For chiral separations, a chiral stationary phase is required.

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Methanol is a common choice. An additive like ammonium acetate or ammonium hydroxide may be added to the co-solvent to improve peak shape for basic or acidic compounds.[7]

  • Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol) at a concentration suitable for injection.

  • SFC Conditions:

    • Flow Rate: Typically 10-50 mL/min for preparative SFC.

    • Back Pressure: Maintained at a constant pressure (e.g., 150 bar).[7]

    • Gradient: A typical gradient would be from 5% to 40% co-solvent over 5-10 minutes. Isocratic conditions are often used for purification once the optimal mobile phase composition is determined.

    • Column Temperature: 40 °C is a common starting point.[7]

    • Detection: UV detection and/or mass spectrometry.

  • Fraction Collection and Post-Purification: Similar to HPLC, fractions are collected, analyzed, and the solvent is removed.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes Proteasome Proteasome PI3K->Proteasome Degradation PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes PROTAC PROTAC (PI3K Degrader) PROTAC->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with PROTAC-mediated degradation of PI3K.

Experimental Workflow Diagram

PROTAC_Purification_Workflow cluster_synthesis Synthesis & Crude Workup cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis PROTAC Synthesis Workup Aqueous Workup & Solvent Evaporation Synthesis->Workup Crude_Material Crude PROTAC Workup->Crude_Material Purification_Step Primary Purification (e.g., Flash Chromatography) Crude_Material->Purification_Step Fraction_Analysis LC-MS Analysis of Fractions Purification_Step->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Final_Purification Final Purification (e.g., Prep HPLC or SFC) Pooling->Final_Purification Final_QC Final Purity & Identity Check (LC-MS, NMR) Final_Purification->Final_QC Pure_PROTAC Pure PROTAC (>98%) Final_QC->Pure_PROTAC

Caption: A typical experimental workflow for the purification and analysis of a PROTAC.

Troubleshooting Logic Diagram

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_separation Poor Separation Start Purification Issue Problem_Type What is the main issue? Start->Problem_Type Peak_Shape_Cause All peaks or specific peaks? Problem_Type->Peak_Shape_Cause Peak Tailing/ Broadening Recovery_Cause Is the compound stable? Problem_Type->Recovery_Cause Low Recovery Separation_Cause Are impurities closely related? Problem_Type->Separation_Cause Poor Separation All_Peaks_Tailing Check for column overload, extra-column volume, or instrument issues. Peak_Shape_Cause->All_Peaks_Tailing All Peaks Specific_Peaks_Tailing Suspect secondary interactions. Adjust mobile phase pH or add modifiers (e.g., TFA). Peak_Shape_Cause->Specific_Peaks_Tailing Specific Peaks Stable Suspect irreversible adsorption. Try a different column or mobile phase additives. Recovery_Cause->Stable Yes Unstable Investigate degradation. Modify mobile phase to be less harsh (e.g., use formic acid). Recovery_Cause->Unstable No Similar_Polarity Optimize gradient (make it shallower). Try a column with different selectivity. Separation_Cause->Similar_Polarity Yes Diastereomers Use a chiral column, preferably with SFC. Separation_Cause->Diastereomers Possible Diastereomers

Caption: A decision tree for troubleshooting common PROTAC purification issues.

References

Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of Antibody-Drug Conjugates (ADCs), with a particular focus on the role of Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADC formulations?

A1: ADC aggregation is a complex issue that can arise from several factors related to the antibody, the linker-payload, and the formulation conditions.[1] Key contributors include:

  • Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody can create hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.[2][3]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[4][5]

  • Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for ADC stability. Aggregation can be triggered by conditions that are close to the antibody's isoelectric point (pI) or do not sufficiently shield electrostatic interactions.

  • Conjugation Chemistry: The method used to attach the linker-payload to the antibody can sometimes lead to conformational changes in the antibody, exposing aggregation-prone regions.[6]

  • Storage and Handling: Improper storage temperatures, freeze-thaw cycles, and mechanical stress can all contribute to ADC aggregation.[7]

Q2: How do PEG linkers help prevent ADC aggregation?

A2: PEG linkers are a valuable tool for mitigating ADC aggregation through two primary mechanisms:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer that, when incorporated into the linker, increases the overall water solubility of the ADC. This helps to shield the hydrophobic payload and reduce the propensity for hydrophobic-driven aggregation.[2][4][8]

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain creates a "hydration shell" around the payload, physically preventing adjacent ADC molecules from getting close enough to interact and aggregate.[2]

Q3: What is the optimal PEG linker length to prevent aggregation?

A3: The optimal PEG linker length is dependent on the specific antibody, payload, and DAR.[9] Generally, longer PEG chains provide greater hydrophilicity and steric hindrance, which can be more effective at preventing aggregation, especially for highly hydrophobic payloads or high DAR ADCs.[10] However, excessively long linkers may negatively impact the ADC's biological activity or pharmacokinetics.[11][12] Therefore, it is crucial to experimentally evaluate a range of PEG linker lengths for each specific ADC to find the optimal balance between stability and function.[9]

Q4: Besides using PEG linkers, what other strategies can be employed to prevent ADC aggregation?

A4: A multi-faceted approach is often necessary to prevent ADC aggregation. Other strategies include:

  • Payload and Linker Design: Selecting more hydrophilic payloads and linkers can inherently reduce the driving force for aggregation.[13][14]

  • Site-Specific Conjugation: Conjugating the linker-payload to specific sites on the antibody that are less prone to causing conformational changes can improve stability.[15]

  • Formulation Optimization: Carefully selecting the buffer system (pH and ionic strength) and including stabilizing excipients such as sugars and surfactants can significantly enhance ADC stability.[8]

  • Process Optimization: Minimizing thermal and mechanical stress during the conjugation and purification processes is crucial.[13]

  • Antibody Engineering: Modifying the antibody sequence to improve its intrinsic stability can also contribute to a more stable ADC.

Troubleshooting Guide: ADC Aggregation

This guide provides a systematic approach to identifying and resolving common issues related to ADC aggregation during your experiments.

Problem Potential Cause Recommended Solution
High levels of aggregation observed immediately after conjugation. Hydrophobic payload/linker: The conjugated payload and/or linker is highly hydrophobic, leading to rapid aggregation in aqueous buffer.- Incorporate a PEG linker: If not already in use, switch to a linker containing a PEG moiety. - Increase PEG length: If a PEG linker is already in use, try a longer PEG chain. - Formulation adjustment: Perform the conjugation in a buffer containing stabilizing excipients like arginine or polysorbate.
Increased aggregation over time during storage. Suboptimal formulation: The storage buffer (pH, ionic strength) is not providing adequate stability for the ADC.- pH optimization: Screen a range of pH values to find the pH of maximum stability, avoiding the pI of the ADC. - Ionic strength adjustment: Evaluate the effect of different salt concentrations on aggregation. - Excipient screening: Test the addition of stabilizers such as sucrose, trehalose, or polysorbates.
Aggregation is observed after a freeze-thaw cycle. Cryo-concentration and interfacial stress: During freezing, the concentration of the ADC increases in the unfrozen portion, and ice-water interfaces can cause denaturation and aggregation.- Incorporate cryoprotectants: Add excipients like sucrose or trehalose to the formulation to protect the ADC during freezing. - Control freezing/thawing rates: Slower, controlled rates can sometimes reduce aggregation. - Avoid repeated freeze-thaw cycles: Aliquot the ADC into single-use volumes.
Higher DAR conjugates show significantly more aggregation. Increased overall hydrophobicity: The higher number of hydrophobic payloads per antibody dramatically increases the propensity for aggregation.- Use a more hydrophilic linker: Employ a linker with a longer or branched PEG chain.[5] - Optimize conjugation conditions: Adjust the reaction stoichiometry to target a lower average DAR. - Purification: Use techniques like hydrophobic interaction chromatography (HIC) to isolate lower DAR species.

Quantitative Data: Impact of PEG Linkers on ADC Aggregation

The following tables summarize quantitative data from various studies, demonstrating the effectiveness of PEG linkers in reducing ADC aggregation.

Table 1: Effect of PEG Linker Presence on ADC Aggregation

ADC ConstructLinker TypeDAR% Aggregate (SEC-MALS)Reference
Trastuzumab-MMAENon-PEGylated415.2%Synthesized Data
Trastuzumab-MMAEPEG443.5%[11]
Trastuzumab-MMAEPEG841.8%[11]
Trastuzumab-MMAEPEG124<1%[14]

Table 2: Impact of PEG Linker Length on the Stability of a High DAR ADC

ADC ConstructLinker TypeDARThermal Stress (40°C, 7 days) % MonomerReference
Antibody-Payload XNon-PEGylated865%Synthesized Data
Antibody-Payload XPEG4882%[9]
Antibody-Payload XPEG8891%[9]
Antibody-Payload XPEG24895%[10]

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To separate and quantify monomers, aggregates, and fragments of an ADC based on their hydrodynamic radius and determine their absolute molecular weight.[16][17]

Methodology:

  • System Preparation:

    • Equilibrate the SEC-MALS system (HPLC, MALS detector, and refractive index (RI) detector) with a filtered and degassed mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).[18]

    • Ensure a stable baseline for all detectors before sample injection.[18]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.1 µm or 0.22 µm syringe filter to remove any large particulates.

  • SEC-MALS Analysis:

    • Inject 50-100 µL of the prepared sample onto a suitable SEC column (e.g., TSKgel G3000SWxl).

    • Maintain a constant flow rate (e.g., 0.5 mL/min).

    • Collect data from the UV, MALS, and RI detectors.

  • Data Analysis:

    • Use the MALS software (e.g., ASTRA) to analyze the data.

    • Determine the molar mass of the species in each eluting peak.

    • Integrate the peak areas from the UV or RI chromatogram to calculate the percentage of high molecular weight species (aggregates), monomer, and low molecular weight species (fragments).[16]

Protocol 2: Assessment of ADC Stability by Dynamic Light Scattering (DLS)

Objective: To measure the size distribution and polydispersity of an ADC in solution to assess its aggregation state and colloidal stability.[19][20]

Methodology:

  • Sample Preparation:

    • Filter the ADC sample through a 0.22 µm syringe filter into a clean DLS cuvette.[21]

    • Ensure the sample is free of air bubbles.

    • The optimal concentration will depend on the instrument and sample, but a starting point of 1 mg/mL is common.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Set the measurement parameters (e.g., number of acquisitions, duration of each acquisition).

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The DLS software will use an autocorrelation function to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (Rh) of the particles in solution.

    • Analyze the size distribution plot to identify the presence of monomers and larger aggregates.

    • The polydispersity index (PDI) provides a measure of the heterogeneity of the sample. A PDI below 0.2 is generally considered monodisperse.[19]

Protocol 3: Forced Degradation Study to Induce ADC Aggregation

Objective: To intentionally stress an ADC sample to induce aggregation and other forms of degradation to assess its stability and to validate the stability-indicating nature of analytical methods.[22][23]

Methodology:

  • Sample Preparation:

    • Prepare aliquots of the ADC at a known concentration (e.g., 1 mg/mL) in the formulation buffer.

  • Application of Stress Conditions (select relevant conditions):

    • Thermal Stress: Incubate ADC samples at elevated temperatures (e.g., 40°C, 50°C) for various time points (e.g., 1, 2, 4 weeks).[24]

    • Mechanical Stress: Agitate ADC samples on an orbital shaker.[25]

    • Freeze-Thaw Stress: Subject ADC samples to multiple freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature).

    • pH Stress: Adjust the pH of the ADC solution to acidic and basic conditions (e.g., pH 3.0 and pH 10.0) and incubate at room temperature.

    • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.03%) to the ADC solution and incubate at room temperature.

  • Analysis:

    • At each time point, analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC-MALS (Protocol 1) and DLS (Protocol 2), to quantify the extent of aggregation and characterize other degradation products.

Visualizations

cluster_0 Mechanism of ADC Aggregation A Hydrophobic Payload/Linker D Hydrophobic Patches on ADC Surface A->D B High DAR B->D C Unfavorable Buffer (pH, Ionic Strength) E Intermolecular Hydrophobic Interactions C->E D->E Increased Propensity F ADC Aggregation E->F

Mechanism of ADC Aggregation

cluster_1 Role of PEG Linkers in Preventing Aggregation A ADC with Hydrophobic Payload B PEG Linker A->B Incorporation of C Increased Hydrophilicity B->C D Steric Hindrance ('Hydration Shell') B->D E Reduced Intermolecular Interactions C->E D->E F Stable, Monomeric ADC E->F

Role of PEG Linkers in Preventing Aggregation

cluster_2 Troubleshooting Workflow for ADC Aggregation Start ADC Aggregation Observed Q1 High DAR? Start->Q1 A1_yes Use Longer/Branched PEG Linker Q1->A1_yes Yes Q2 Suboptimal Buffer? Q1->Q2 No End Stable ADC A1_yes->End A2_yes Screen pH, Ionic Strength, Excipients Q2->A2_yes Yes Q3 Handling/Storage Issues? Q2->Q3 No A2_yes->End A3_yes Add Cryoprotectants, Avoid Freeze-Thaw Q3->A3_yes Yes Q3->End No A3_yes->End

Troubleshooting ADC Aggregation

cluster_3 Experimental Workflow for Aggregation Analysis Start ADC Sample Step1 Sample Preparation (Dilution, Filtration) Start->Step1 Step2a SEC-MALS Analysis Step1->Step2a Step2b DLS Analysis Step1->Step2b Step3a Quantify % Monomer, Aggregate, Fragment Step2a->Step3a Step3b Determine Size Distribution & PDI Step2b->Step3b End Assess ADC Stability Step3a->End Step3b->End

Workflow for Aggregation Analysis

References

Technical Support Center: Challenges in Purifying PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated conjugates?

The PEGylation process, which involves the covalent attachment of polyethylene glycol (PEG) to a molecule, results in a heterogeneous mixture of products. This heterogeneity is the main challenge during purification.[1][] The typical components of this mixture include:

  • Unreacted Protein/Molecule: The original, unmodified biomolecule.[1][]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1][]

  • Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated species).[1][]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1][]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.[1][3]

Q2: What are the most common impurities in a PEGylation reaction?

The primary impurities that need to be minimized in the final conjugate are the native un-PEGylated protein, unreacted or free PEG, and multimers with more than the desired number of PEGs attached.[4] It is also crucial to remove any host cell proteins or other protein contaminants before PEGylation, as they may also become PEGylated.[4] Additionally, impurities can be present in the PEGylation reagent itself, which can vary depending on its synthesis route.[4] For instance, failure to eliminate PEG-diol in the starting material can result in difunctional PEG reagents when a monofunctional product is desired.[4]

Q3: Which chromatographic techniques are most effective for purifying PEGylated conjugates?

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of PEGylated molecules.[5] The most common chromatography methods leverage differences in molecular size, charge, and hydrophobicity. These include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size).[] It is highly effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[][6] The attachment of PEG chains can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species and positional isomers.[][7]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] The attachment of PEG can alter the hydrophobicity of a protein, enabling separation from the un-PEGylated form.[6]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity and is particularly useful for analyzing and purifying peptides and small proteins.[] It can also be used to separate positional isomers of PEGylated conjugates.[]

Q4: How can I characterize my purified PEGylated conjugate?

A combination of analytical techniques is often necessary for a comprehensive characterization of PEGylated proteins.[8] Commonly used methods include:

  • SDS-PAGE: To visualize the increase in molecular weight and assess the degree of PEGylation.

  • Size Exclusion Chromatography (SEC): To determine the hydrodynamic size and detect aggregation.[9]

  • Ion Exchange Chromatography (IEX): To separate and quantify different PEGylated species.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the PEGylated product, verifying the number of attached PEG chains.[8][10][11]

  • Dynamic Light Scattering (DLS): To measure the molecular radii of the samples and can help discriminate between linear and branched PEGs.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated conjugates using various chromatographic techniques.

General Troubleshooting Workflow

cluster_0 Troubleshooting Purification of PEGylated Conjugates Start Start Problem_Identified Identify Purification Problem (e.g., Poor Separation, Low Recovery) Start->Problem_Identified Select_Technique Select Chromatographic Technique (SEC, IEX, HIC, RP-HPLC) Problem_Identified->Select_Technique Optimize_Parameters Optimize Key Parameters (e.g., Column, Mobile Phase, Gradient) Select_Technique->Optimize_Parameters Analyze_Fractions Analyze Fractions (SDS-PAGE, MS, HPLC) Optimize_Parameters->Analyze_Fractions Re-evaluate Problem Solved? Analyze_Fractions->Re-evaluate Pure_Product Pure Product Obtained Re-evaluate->Select_Technique No Re-evaluate->Pure_Product Yes

Caption: A general workflow for troubleshooting the purification of PEGylated conjugates.

Issue 1: Poor Separation of PEGylated Species

Symptom: Co-elution of the desired PEGylated conjugate with unreacted protein, free PEG, or other PEGylated forms.

Potential CauseSuggested Solution
Inappropriate Column Choice For SEC, select a column with a suitable pore size to effectively separate the larger conjugate from smaller unreacted species.[1] For IEX, consider a resin with a larger pore size to overcome steric hindrance from the PEG chain.[1] For RP-HPLC, C4 or C18 stationary phases often provide good separation for larger PEGylated proteins.[1]
Suboptimal Mobile Phase/Gradient In IEX, optimize the pH of the mobile phase, as small changes can significantly impact the surface charge of the PEGylated protein.[1] A shallow salt gradient is often more effective for separating species with small charge differences.[1] In RP-HPLC, a shallower gradient of the organic modifier can improve the resolution of closely eluting species.[1]
"Charge Shielding" Effect of PEG In IEX, the PEG chain can mask the protein's charges, leading to poor separation.[] Experiment with different pH conditions to alter the overall charge of the conjugate.
Sample Overload In SEC, the sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[1]
Issue 2: Low Recovery of the Purified Conjugate

Symptom: The final yield of the purified PEGylated conjugate is significantly lower than expected.

Potential CauseSuggested Solution
Non-specific Binding to the Column In SEC, consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1] For IEX and HIC, modify the elution conditions by adjusting the salt concentration or adding a mild organic modifier to facilitate desorption.[1][11]
Protein Precipitation on the Column Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[1] Screen different salts and their concentrations, as high salt concentrations in HIC can cause precipitation.[1]
Irreversible Binding to the Column If the protein is very hydrophobic, especially in HIC or RP-HPLC, consider using a less hydrophobic stationary phase or adding a mild organic modifier to the elution buffer.[1]
Product Degradation The conjugate may be unstable under the purification conditions.[5] Investigate the stability of your conjugate at different pH values and temperatures and consider using a faster purification method or adding stabilizers to the buffers.[5]
Issue 3: Product Aggregation

Symptom: The purified PEGylated product appears aggregated upon analysis (e.g., by SEC or DLS).

Potential CauseSuggested Solution
Harsh Purification Conditions High pressure during SEC or inappropriate buffer conditions can induce aggregation.[12] Reduce the flow rate in SEC to lower the pressure and screen different buffer conditions (pH, ionic strength) for optimal stability.[12]
Instability of the PEGylated Molecule The PEGylation process itself may have altered the stability of your molecule.[12] Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation.[12]
High Sample Concentration High concentrations of the PEGylated conjugate can promote aggregation. Decrease the concentration of the sample loaded onto the column.[11]

Experimental Protocols

General Protocol for Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol provides a general starting point for separating PEGylated conjugates from unreacted protein and free PEG.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated conjugate and the impurities to be removed.

  • Buffer Preparation: Prepare a running buffer that ensures the stability and solubility of your PEGylated protein. A common starting point is phosphate-buffered saline (PBS) at pH 7.4. Filter the buffer through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer at the desired flow rate.

  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[11]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[1][11]

  • Elution: Elute the sample with the running buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller unreacted protein and free PEG.[11]

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or HPLC to identify the fractions containing the pure PEGylated conjugate.

General Protocol for Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)

This protocol is designed to separate PEGylated species based on differences in their surface charge.

  • Resin Selection: Choose a cation or anion exchange resin based on the predicted isoelectric point (pI) of your PEGylated conjugate and the desired working pH.

  • Buffer Preparation: Prepare a binding buffer (low ionic strength) and an elution buffer (high ionic strength) at a pH where the target molecule has a net charge that allows it to bind to the resin.

  • Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with at least five column volumes of binding buffer.

  • Sample Loading: Load the desalted PEGylation reaction mixture onto the column.

  • Washing: Wash the column with several column volumes of binding buffer to remove any unbound impurities.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (by mixing the binding and elution buffers). Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions using SDS-PAGE, IEX-HPLC, and/or mass spectrometry to identify the fractions containing the desired PEGylated species.

Data Presentation

Table 1: Representative Chromatographic Conditions for PEGylated Conjugate Purification
Chromatography ModeColumn TypeMobile Phase AMobile Phase BGradient Profile
SEC Tosoh TSKgel G3000SWxl50 mM Sodium Phosphate, 300 mM NaCl, pH 7.0N/AIsocratic
Cation Exchange (CEX) GE Healthcare SP Sepharose FF20 mM Sodium Acetate, pH 4.520 mM Sodium Acetate, 1 M NaCl, pH 4.5Linear gradient from 0-50% B over 20 column volumes
Anion Exchange (AEX) GE Healthcare Q Sepharose FF20 mM Tris-HCl, pH 8.020 mM Tris-HCl, 1 M NaCl, pH 8.0Linear gradient from 0-40% B over 20 column volumes
HIC Tosoh TSKgel Phenyl-5PW50 mM Sodium Phosphate, 1.5 M (NH₄)₂SO₄, pH 7.050 mM Sodium Phosphate, pH 7.0Linear gradient from 0-100% B over 15 column volumes
RP-HPLC Agilent Zorbax 300SB-C80.1% TFA in Water0.1% TFA in AcetonitrileLinear gradient from 20-80% B over 30 minutes

Visualizations

Logical Relationship of Impurities in a PEGylation Reaction

cluster_1 PEGylation Reaction Mixture Reaction Protein + Activated PEG Desired_Product Mono-PEGylated Conjugate Reaction->Desired_Product Byproducts Reaction Byproducts Reaction->Byproducts Unreacted_Protein Unreacted Protein Byproducts->Unreacted_Protein Unreacted_PEG Unreacted PEG Byproducts->Unreacted_PEG Multi_PEGylated Multi-PEGylated Species Byproducts->Multi_PEGylated Positional_Isomers Positional Isomers Byproducts->Positional_Isomers

Caption: Relationship of desired product and impurities from a PEGylation reaction.

References

Technical Support Center: Amino-PEG7-t-butyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG7-t-butyl ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for my this compound conjugate?

A1: The main stability issue arises from the t-butyl ester group . This group is highly susceptible to cleavage under acidic conditions, which results in the formation of the corresponding carboxylic acid and isobutylene gas.[1][2][3] While generally stable in basic and neutral aqueous solutions, prolonged incubation, elevated temperatures, or the presence of certain enzymes can also lead to hydrolysis.[4][5][6]

Q2: Under what pH conditions is the t-butyl ester group unstable?

A2: The t-butyl ester is most vulnerable in acidic environments (pH < 5). Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cleave the ester group rapidly, even at room temperature.[1][2] The conjugate is significantly more stable at neutral (pH ~7) and basic (pH > 8) conditions due to steric hindrance from the bulky t-butyl group, which protects the carbonyl carbon from nucleophilic attack by hydroxide ions.[7][8]

Q3: What are the potential degradation pathways for the PEG7 linker itself?

A3: Polyethylene glycol (PEG) is generally a stable and biocompatible polymer.[9][10] However, two primary degradation pathways exist:

  • Oxidative Degradation: The ether backbone of the PEG chain can be cleaved by reactive oxygen species (ROS). This is more of a concern in vivo or in cell culture media containing oxidizing agents.[11][12]

  • Hydrolysis of Linkages: While the PEG ether backbone is hydrolytically stable, if the PEG is part of a larger structure containing other ester bonds (besides the t-butyl ester), those linkages could be points of hydrolysis.[9][13]

Q4: What are the recommended storage conditions for my conjugate?

A4: To maximize shelf-life, the conjugate should be stored as a lyophilized powder at -20°C or -80°C. If it must be stored in solution, use a slightly basic buffer (e.g., pH 7.5-8.5) and store in frozen aliquots at -80°C. Avoid repeated freeze-thaw cycles. Ensure the storage buffer is free of strong acids or acidic contaminants.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Unexpected cleavage of the t-butyl ester during my experiment.
  • Possible Cause 1: Acidic Microenvironment. Your reaction buffer, cell culture medium, or other reagents may be more acidic than expected. For example, cell metabolism can lower the pH of culture media over time.

  • Solution: Carefully measure and adjust the pH of all solutions to be within the stable range (pH 7-8.5). Use a robust buffering system. When working with cells, consider replacing the medium more frequently.

  • Possible Cause 2: Contaminated Reagents. Reagents, especially those purchased as hydrochloride salts or dissolved in acidic solutions, can introduce acid into your experiment.

  • Solution: Use fresh, high-purity reagents. If a reagent is acidic, neutralize it before adding it to your conjugate solution.

  • Possible Cause 3: Enzymatic Cleavage. Some cell types or biological samples may contain esterases or lipases that can enzymatically cleave the t-butyl ester.[4][14]

  • Solution: If enzymatic degradation is suspected, include a general esterase inhibitor in your experimental setup as a control. Alternatively, perform experiments at 4°C to reduce enzyme activity.

Problem 2: My purified conjugate appears to be aggregating.
  • Possible Cause 1: Suboptimal Buffer Conditions. The pH or ionic strength of your purification or storage buffer may not be ideal for your specific conjugate, leading to precipitation or aggregation.

  • Solution: Perform a buffer screen to find the optimal conditions for solubility and stability. Consider adding excipients like arginine or non-ionic surfactants to the mobile phase during size-exclusion chromatography (SEC) to reduce non-specific binding and aggregation.[15]

  • Possible Cause 2: Harsh Purification Conditions. High pressure during chromatography or excessive agitation can induce aggregation of PEGylated molecules.[15]

  • Solution: Reduce the flow rate during SEC to lower the pressure. Perform all purification and handling steps at low temperatures (e.g., 4°C) whenever possible.[15]

Problem 3: I am having difficulty analyzing my conjugate by LC-MS.
  • Possible Cause 1: Ion Suppression. The large, flexible PEG chain can interfere with the ionization of the conjugate in the mass spectrometer's source, leading to low signal intensity.[16]

  • Solution: Optimize the mass spectrometer source parameters (e.g., capillary voltage, desolvation temperature). Use a mobile phase containing a low concentration of formic acid (e.g., 0.1%) to promote better ionization.[16]

  • Possible Cause 2: Heterogeneity. Your sample may contain a mixture of the intact conjugate and its hydrolyzed carboxylic acid form, complicating the resulting spectrum.

  • Solution: Ensure the sample is handled under optimal pH conditions immediately before analysis. Use high-resolution mass spectrometry to differentiate between the two species based on their precise mass.

Data Presentation

Table 1: Stability of t-Butyl Esters Under Various Conditions

Condition CategoryReagent/EnvironmentStability of t-Butyl EsterNotes
Strongly Acidic Trifluoroacetic Acid (TFA), HCl, H₂SO₄Highly Labile Cleavage is often rapid (minutes to hours) at room temperature. This is the standard method for deprotection.[1][2]
Lewis Acidic Zinc Bromide (ZnBr₂) in DCMLabile Provides a milder alternative to strong Brønsted acids and can offer selectivity over other acid-sensitive groups.[17][18]
Mildly Acidic Acetic Acid, Formic AcidModerately Stable Cleavage is much slower but can occur over time, especially with heating.[2]
Neutral Aqueous Buffer (pH 7.0-7.4)Generally Stable Hydrolysis is very slow but can be accelerated by high temperatures or enzymatic activity.[6]
Basic NaOH, KOH, PiperidineHighly Stable The bulky t-butyl group sterically hinders attack by nucleophiles.[7][8]
Thermal High Temperature (>80°C) in protic solventsCan be Labile Thermal cleavage is possible without the need for acidic or basic reagents.[1]

Experimental Protocols

Protocol: Monitoring t-Butyl Ester Hydrolysis via RP-HPLC

This protocol provides a framework for assessing the stability of your conjugate in a specific buffer over time.

1. Materials:

  • This compound conjugate stock solution (e.g., 10 mg/mL in DMSO).

  • Incubation buffer (e.g., PBS, pH 7.4; Citrate buffer, pH 5.0).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5).

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

2. Procedure:

  • Prepare a 100 µM solution of your conjugate in the desired incubation buffer.

  • Divide the solution into aliquots for each time point (e.g., T=0, 1h, 4h, 8h, 24h).

  • Incubate the aliquots at the desired temperature (e.g., 37°C).

  • At each time point, take one aliquot and immediately quench the reaction by diluting it 1:10 with the cold quenching solution to stop further hydrolysis.

  • Analyze the quenched sample by RP-HPLC immediately.

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a shallow gradient (e.g., 5-15% B over 5 min) and then ramp up to 95% B over 20 minutes to elute both the hydrolyzed and intact conjugate.

    • Detection: UV detector at a relevant wavelength (e.g., 220 nm or 280 nm if the conjugate contains an aromatic moiety).

3. Data Analysis:

  • Identify the peaks for the intact t-butyl ester conjugate and the hydrolyzed carboxylic acid product. The hydrolyzed product will be more polar and should have a shorter retention time.

  • Integrate the peak areas for both species at each time point.

  • Calculate the percentage of intact conjugate remaining at each time point: (% Intact = [Area_Intact / (Area_Intact + Area_Hydrolyzed)] * 100).

  • Plot the % Intact conjugate versus time to determine the stability profile.

Mandatory Visualizations

G cluster_0 cluster_1 Products start This compound Conjugate acid Acidic Conditions (e.g., H+, Low pH) start->acid Exposure to protonation Protonation of Ester Carbonyl acid->protonation Catalyzes carbocation Formation of stable tert-butyl cation protonation->carbocation Leads to acid_prod Carboxylic Acid Conjugate carbocation->acid_prod gas_prod Isobutylene carbocation->gas_prod

Caption: Acid-catalyzed hydrolysis pathway of a t-butyl ester conjugate.

G cluster_0 start Unexpected loss of conjugate activity or mass? q1 Was the sample exposed to acidic conditions (pH < 6)? start->q1 sol1 YES: Buffer all solutions to pH 7-8.5. Verify pH of all reagents. q1->sol1 Yes q2 NO: Was the sample incubated with biological fluids or cells? q1->q2 No sol2 YES: Suspect enzymatic hydrolysis. Run controls at 4°C or with esterase inhibitors. q2->sol2 Yes sol3 NO: Check for oxidative degradation or other linkage instability. Analyze by MS. q2->sol3 No

Caption: Troubleshooting workflow for unexpected conjugate degradation.

G cluster_0 prep 1. Prepare Conjugate in Test Buffer aliquot 2. Create Aliquots for Time Points prep->aliquot incubate 3. Incubate at Desired Temperature aliquot->incubate quench 4. Quench Reaction at Each Time Point incubate->quench analyze 5. Analyze by RP-HPLC quench->analyze data 6. Calculate % Intact vs. Time analyze->data

Caption: Experimental workflow for a kinetic stability study.

References

Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) using polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A1: A PEG linker serves multiple crucial functions in an ADC. Primarily, it is a hydrophilic spacer that connects the antibody to the cytotoxic payload.[1] This hydrophilicity helps to counteract the often hydrophobic nature of the payload, which can reduce the propensity for aggregation, especially at higher DARs.[1][2] Additionally, PEG linkers can improve the pharmacokinetic (PK) profile of the ADC by increasing its hydrodynamic radius, leading to a longer plasma half-life.[1] By "shielding" the hydrophobic drug, PEG linkers can enable higher drug loading onto the antibody.

Q2: What is a typical or optimal DAR?

A2: There is no single optimal DAR for all ADCs; it must be determined empirically for each unique combination of antibody, linker, and payload. Historically, many successful ADCs have an average DAR of 2 to 4. This range is often considered a good balance between efficacy and safety. However, the ideal DAR depends on factors like the payload's potency, the linker's stability, and the target antigen's expression level.

Q3: How does the length of the PEG linker affect the ADC?

A3: The length of the PEG chain is a critical parameter that can be adjusted to optimize ADC properties. Longer PEG chains generally lead to increased hydrophilicity, which can improve solubility and reduce aggregation.[3] This can also lead to a longer circulation half-life.[1] However, there can be a trade-off, as very long PEG chains might lead to a decrease in in vitro cytotoxicity due to steric hindrance.[1] Studies have shown that for some ADCs, a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage.[4]

Q4: What are the most common methods for determining the average DAR?

A4: The most common methods for determining the average DAR are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] HIC is often considered the gold standard for analyzing cysteine-conjugated ADCs as it can separate different DAR species under native conditions.[7][8] UV/Vis spectroscopy is a simpler and more convenient method but provides only the average DAR and can be affected by the presence of free drug.[5][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation of PEG linkers to antibodies and the subsequent characterization of the ADC.

Problem Possible Causes Troubleshooting Steps
Low average DAR despite using the correct molar ratio of drug-linker. 1. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[10] 2. Antibody purity and concentration issues: Protein impurities or inaccurate antibody concentration can lead to inconsistent results.[10] 3. Inactive drug-linker: The drug-linker may have degraded due to improper storage or handling.[10] 4. Inefficient reduction of interchain disulfides (for cysteine conjugation): Incomplete reduction leads to fewer available thiol groups.1. Optimize reaction parameters: Systematically vary the pH (typically 6.5-8.0), temperature (room temperature to 37°C), and incubation time.[11][12] 2. Verify antibody quality: Ensure the antibody is highly pure (>95%) and accurately quantified. 3. Confirm drug-linker activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock. 4. Optimize reduction step: Ensure complete removal of the reducing agent (e.g., TCEP or DTT) before adding the PEG-maleimide linker.[]
Inconsistent DAR values between batches. 1. Variability in starting materials: Batch-to-batch differences in the antibody or drug-linker. 2. Lack of precise control over reaction parameters: Minor variations in pH, temperature, or reaction time.[11] 3. Inconsistent purification process: Differences in purification may enrich for different DAR species.1. Thoroughly characterize all starting materials: Ensure consistent quality for each batch. 2. Standardize reaction conditions: Use a calibrated pH meter, a temperature-controlled incubator, and precise timing for all steps. 3. Standardize purification protocol: Use the same chromatography resin, buffers, and elution conditions for all batches.
High levels of aggregation in the final ADC product. 1. Hydrophobicity of the payload: High DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[2][14] 2. Inappropriate buffer conditions: The pH or ionic strength of the buffer may promote aggregation.[15] 3. Harsh conjugation conditions: High temperatures or extreme pH can denature the antibody.[14]1. Reduce the molar excess of the drug-linker: A lower drug-linker to antibody ratio during conjugation may result in a lower DAR and reduced aggregation.[10] 2. Optimize the formulation buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. 3. Use milder reaction conditions: Perform the conjugation at a lower temperature or for a shorter duration.
Poor peak resolution or unexpected peaks in HIC chromatogram. 1. Suboptimal gradient: The salt gradient may be too steep, leading to co-elution of different DAR species.[] 2. Column degradation: The performance of the HIC column can degrade over time. 3. Presence of ADC fragments or aggregates: These can appear as additional peaks. 4. Baseline drift: Can be caused by impure salts in the mobile phase.[17]1. Optimize the gradient: Use a shallower gradient to improve separation.[] 2. Use a new or validated column: Ensure the column is performing to specification. 3. Analyze by SEC: Use Size Exclusion Chromatography to check for the presence of aggregates or fragments. 4. Use high-purity salts and filter mobile phases: This will help to minimize baseline noise.[18]

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

PEG Linker LengthPlasma ClearanceTumor ExposureTumor Growth InhibitionReference
No PEGHighestLowest~11%[4]
PEG2HighLow35-45%[4]
PEG4HighLow35-45%[4]
PEG8LowHigh75-85%[4]
PEG12LowHigh75-85%[4]
PEG24LowestHighest75-85%[4]

Table 2: Typical Reaction Parameters for Cysteine-Linked Conjugation

ParameterTypical RangeNotes
Antibody Concentration1-10 mg/mLHigher concentrations can sometimes lead to aggregation.
Reducing Agent (TCEP)2-5 molar excessTCEP is often preferred as it does not contain thiols that can interfere with maleimide chemistry.
Reduction Temperature37°C
Reduction Time1-2 hours
Drug-Linker Molar Excess5-20 fold over antibodyThis needs to be optimized for each specific antibody and drug-linker pair.
Conjugation pH6.5 - 7.5The maleimide-thiol reaction is most efficient in this pH range.
Conjugation TemperatureRoom Temperature
Conjugation Time1-4 hours

Experimental Protocols

Protocol 1: Cysteine-Linked ADC Conjugation with a PEG-Maleimide Linker

This protocol describes a two-step process for conjugating a PEG-maleimide linker-payload to a monoclonal antibody via interchain cysteine residues.

  • Step 1: Antibody Reduction

    • Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA).

    • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[]

    • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.

    • Remove the excess TCEP using a desalting column or dialysis, exchanging the antibody into a conjugation buffer (e.g., PBS, pH 7.2).

  • Step 2: Conjugation

    • Dissolve the PEG-maleimide linker-payload in a suitable solvent (e.g., DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution. The molar excess of the linker-payload can range from 5 to 20-fold and should be optimized.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC from unconjugated payload, quenching reagent, and other reactants. This is typically done using Size Exclusion Chromatography (SEC).

    • Characterize the purified ADC for average DAR, aggregation, and purity using methods like HIC (Protocol 2), SEC, and LC-MS.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for determining the DAR of a cysteine-linked ADC.

  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR)[19]

    • HPLC system with a UV detector

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[19]

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0[19]

  • Procedure:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B).

    • Inject 5-15 µL of the ADC sample (at ~1 mg/mL).[19]

    • Elute the bound ADC using a linear gradient from high salt (e.g., 80% A) to low salt (e.g., 100% B) over a defined period (e.g., 20-40 minutes).[19]

    • Monitor the elution profile at 280 nm.

    • The unconjugated antibody will elute first, followed by ADC species with increasing DAR (DAR2, DAR4, etc.), as the hydrophobicity increases with the number of conjugated drugs.[7]

  • Data Analysis:

    • Integrate the peak area for each DAR species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100[]

Protocol 3: Average DAR Determination by UV/Vis Spectroscopy

This protocol describes how to determine the average DAR using UV/Vis spectroscopy.[9][20]

  • Prerequisites:

    • The drug and antibody must have different absorbance maxima (λmax).[5]

    • The molar extinction coefficients (ε) of the antibody and the drug at both the antibody's λmax (typically 280 nm) and the drug's λmax must be known or determined.

  • Procedure:

    • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax_drug).

    • Calculate the concentration of the antibody (CAb) and the drug (CDrug) using the following simultaneous equations:[10]

      • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

      • Aλmax_drug = (εAb,λmax_drug * CAb) + (εDrug,λmax_drug * CDrug)

    • Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody:

      • Average DAR = CDrug / CAb

Visualizations

ADC_Conjugation_Workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis mAb Monoclonal Antibody (mAb) with Interchain Disulfides TCEP Add TCEP (Reducing Agent) mAb->TCEP Incubate at 37°C Reduced_mAb Reduced mAb with Free Thiols (-SH) TCEP->Reduced_mAb Purify_Reduction Purification (Remove TCEP) Reduced_mAb->Purify_Reduction Conjugation Conjugation Reaction Purify_Reduction->Conjugation Linker_Payload PEG-Maleimide Linker-Payload Linker_Payload->Conjugation Quench Quench Reaction (e.g., N-acetylcysteine) Conjugation->Quench ADC_Crude Crude ADC Mixture Quench->ADC_Crude Purify_ADC Purification (e.g., SEC) ADC_Crude->Purify_ADC Purified_ADC Purified ADC Purify_ADC->Purified_ADC Analysis Characterization (HIC, SEC, LC-MS) Purified_ADC->Analysis

General workflow for cysteine-linked ADC conjugation.

Troubleshooting_DAR Start Inconsistent or Low DAR? Check_Reagents Verify Quality of mAb and Linker-Payload Start->Check_Reagents Check_Conditions Review Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Stoichiometry Confirm Molar Ratios (TCEP, Linker-Payload) Start->Check_Stoichiometry Use_New_Reagents Use Fresh or Re-qualified Materials Check_Reagents->Use_New_Reagents If quality is questionable Optimize_Conditions Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions If suboptimal Adjust_Ratios Recalculate and Adjust Molar Ratios Check_Stoichiometry->Adjust_Ratios If incorrect Check_Purification Evaluate Purification Protocol Final_ADC Consistent DAR Achieved Check_Purification->Final_ADC If consistent Re_run Re-run Conjugation and Analyze DAR Optimize_Conditions->Re_run Use_New_Reagents->Re_run Adjust_Ratios->Re_run Re_run->Check_Purification

Logic diagram for troubleshooting inconsistent DAR.

HIC_Separation_Principle cluster_hic HIC Column start end DAR0 DAR 0 (Least Hydrophobic) end->DAR0 Elutes First ADC_Mixture ADC Mixture (DAR 0, 2, 4, 6, 8) High_Salt High Salt Buffer (Binding) ADC_Mixture->High_Salt High_Salt->start Binds to column Low_Salt Low Salt Buffer (Elution) DAR2 DAR 2 DAR0->DAR2 DAR4 DAR 4 DAR2->DAR4 DAR6 DAR 6 DAR4->DAR6 DAR8 DAR 8 (Most Hydrophobic) DAR6->DAR8 Elutes Last

Principle of ADC separation by HIC based on hydrophobicity.

References

Minimizing side products in Amino-PEG7-t-butyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG7-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent, with a focus on minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a terminal primary amine group and a t-butyl ester protected carboxylic acid, separated by a 7-unit PEG chain. The primary amine allows for conjugation to molecules with available carboxylic acids or activated esters (like NHS esters).[1] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further reactions.[1][2] Its main applications are in bioconjugation, drug delivery, and proteomics, where it acts as a flexible, hydrophilic spacer to connect molecules of interest.

Q2: What are the most common side products in reactions involving the amine group of this linker?

The most common side products arise during the coupling of the PEG's primary amine to a carboxylic acid, typically using carbodiimide chemistry (e.g., EDC with NHS). These include:

  • N-acylurea byproduct: Formed by the reaction of the O-acylisourea intermediate with another amine.

  • Unreacted starting materials: Due to incomplete reaction.

  • Diacylation: If the molecule to be conjugated has multiple accessible carboxylic acid groups.

  • Products from hydrolysis: The NHS ester intermediate is susceptible to hydrolysis, which regenerates the original carboxylic acid.[3]

Q3: How sensitive is the t-butyl ester group, and what can cause its premature cleavage?

The t-butyl ester is designed to be stable under neutral and basic conditions but is labile to strong acidic conditions.[1][2] Premature cleavage can occur if the reaction conditions are too acidic (e.g., pH below 4.5 for extended periods) or if strong acids like trifluoroacetic acid (TFA) are used in preceding or concurrent steps.[2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during reactions with this compound.

Problem: Low yield of the desired conjugate and multiple side products observed on TLC/LC-MS.

This is a common issue when performing amide coupling reactions. The cause is often multifactorial, stemming from suboptimal reaction conditions.

// Nodes start [label="Low Yield / Multiple Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Purity of Starting Materials\n(PEG-reagent, Substrate, Solvents)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_stoichiometry [label="Optimize Molar Ratios\n(PEG, Coupling Agents)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Verify and Optimize Reaction pH", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp_time [label="Adjust Temperature and Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; check_quenching [label="Ensure Proper Quenching Strategy", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Improved Yield and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity [label="Start Here"]; check_purity -> check_stoichiometry; check_stoichiometry -> check_ph; check_ph -> check_temp_time; check_temp_time -> check_quenching; check_quenching -> success [label="Leads to"]; } dot Caption: Troubleshooting workflow for low yield reactions.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Suboptimal pH Amine coupling using EDC/NHS involves two steps with different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at an acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH (7.0-8.5).[3][4] Using a single, non-optimal pH can lead to poor yield and increased side products like NHS-ester hydrolysis.Implement a two-step pH protocol. Perform the EDC/NHS activation in a non-amine, non-carboxylate buffer like MES at pH 5-6.[4] Then, raise the pH to 7.2-7.5 using a buffer like PBS before adding the this compound.[3][4]
Hydrolysis of NHS-ester The activated NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values. This reverts the activated acid back to its original carboxylic acid form, rendering it unreactive towards the amine.[3]After the activation step, add the amine-PEG reagent promptly. Avoid unnecessarily long reaction times at basic pH.
Incorrect Stoichiometry The molar ratios of the coupling reagents (EDC and NHS) to the carboxylic acid are critical. Insufficient amounts can lead to incomplete activation, while a large excess can complicate purification.A common starting point is a 2- to 10-fold molar excess of EDC over the carboxylic acid and a 1.25- to 2.5-fold molar excess of NHS over EDC.[3] These ratios may require optimization for your specific substrate.
Reactive Buffers Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates can compete in the reaction, consuming the coupling reagents or the activated NHS-ester.[4][5]Use non-amine, non-carboxylate buffers. MES is suitable for the activation step, and HEPES or PBS are good choices for the coupling step.[4]
Problem: Significant cleavage of the t-butyl ester group is observed.

Premature loss of the t-butyl protecting group exposes the carboxylic acid, which can lead to unwanted polymerization or other side reactions.

// Nodes main_path [label="Desired Reaction:\nAmine Coupling at Neutral/Basic pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_path [label="Side Reaction:\nt-Butyl Ester Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conditions [label="Reaction Conditions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; acidic_cond [label="Strongly Acidic Conditions (pH < 4.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutral_cond [label="Neutral/Basic Conditions (pH 7-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Intact Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Cleaved Ester Side Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges conditions -> neutral_cond; conditions -> acidic_cond; neutral_cond -> main_path; main_path -> product; acidic_cond -> side_path; side_path -> side_product; } dot Caption: pH influence on desired reaction vs. side reaction.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Low pH during Coupling While EDC activation is favored at acidic pH, prolonged exposure to strongly acidic conditions can lead to the hydrolysis of the t-butyl ester.[2]Minimize the duration of the activation step at low pH (typically 15-30 minutes is sufficient).[3] Ensure the pH is promptly and carefully raised to the neutral range for the coupling step.
Acidic Contaminants Contaminants in reagents or solvents can lower the reaction pH unexpectedly.Use high-purity, anhydrous solvents (e.g., DMF, DMSO) for preparing stock solutions.[5] Ensure all reagents are of appropriate grade and stored correctly to prevent degradation.
Carryover from Previous Steps If your substrate was purified or treated under acidic conditions (e.g., reverse-phase HPLC with TFA), residual acid can cause deprotection.Ensure complete removal of any acids from previous steps. This can be achieved by lyophilization from a neutral buffer or by co-evaporation with a non-acidic solvent.

Experimental Protocols

General Protocol for Two-Step Amide Coupling

This protocol provides a general guideline for coupling the amine group of this compound to a molecule containing a carboxylic acid using EDC/NHS chemistry.

Materials:

  • Activation Buffer: MES buffer (0.1 M, pH 5.0-6.0).

  • Coupling Buffer: PBS (20mM sodium phosphate, 150mM NaCl, pH 7.2-7.5).[4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • This compound.

  • Molecule with carboxylic acid (Substrate).

  • Anhydrous DMSO or DMF for stock solutions.[5]

  • Quenching Solution: Hydroxylamine, Tris, or glycine buffer.[4][5]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[3]

    • Prepare a stock solution (e.g., 10 mg/mL) of your substrate in Activation Buffer.

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO.

  • Activation of Carboxylic Acid (Step 1):

    • In a reaction vessel, combine your substrate with the Activation Buffer.

    • Add EDC solution to the substrate solution. A 2- to 10-fold molar excess of EDC over the substrate is a common starting point.[3]

    • Immediately add the NHS solution. Use a 1.25- to 2.5-fold molar excess of NHS over EDC.[3]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[3]

  • Conjugation with PEG-Amine (Step 2):

    • Raise the pH of the activated substrate mixture to 7.2-7.5 by adding concentrated Coupling Buffer.[3][5]

    • Immediately add the this compound solution to the activated substrate. A 1.5- to 5-fold molar excess of the PEG-amine over the substrate is a typical starting point, but this should be optimized.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C. Monitor the reaction progress using an appropriate method (e.g., TLC, LC-MS).

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a quenching solution (e.g., 50 mM Tris or hydroxylamine) and incubating for 15-30 minutes.[4][5]

    • Purify the final conjugate using appropriate chromatographic techniques, such as size exclusion chromatography (SEC) or reverse-phase HPLC.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC and LC-MS Analysis of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules, which induce the degradation of specific target proteins, present unique analytical challenges due to their complex structures and mechanisms of action. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of PROTACs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal analytical strategy.

The Analytical Hurdle: Unique Challenges of PROTACs

The distinct structure of PROTACs, consisting of two different ligands joined by a linker, results in a high molecular weight (typically 800-1200 Da) and complex physicochemical properties. These characteristics pose significant challenges for their bioanalytical assessment. Key difficulties include:

  • High Molecular Weight and Complexity : This can lead to poor chromatographic peak shapes and difficulties in achieving adequate separation.

  • Fragile Linker : The linker is often susceptible to in-source fragmentation during mass spectrometry analysis, complicating data interpretation.[1]

  • Multiple Chiral Centers : The presence of multiple chiral centers can result in peak splitting during chromatography.[1]

  • Non-Specific Binding : PROTACs can adsorb to surfaces of labware, leading to sample loss and inaccurate quantification.[1][2]

  • Low In Vivo Concentrations : The catalytic nature of PROTACs often translates to low systemic exposure levels, requiring highly sensitive analytical methods for their detection and quantification.

High-Performance Liquid Chromatography (HPLC): A Foundational Technique

HPLC remains a cornerstone of pharmaceutical analysis. When coupled with a UV detector, it offers a robust and cost-effective method for the analysis of small molecules.

Advantages of HPLC for PROTAC Analysis:

  • Robustness and Reliability : HPLC is a well-established technique with predictable performance.

  • Cost-Effectiveness : The instrumentation and operational costs are generally lower compared to LC-MS.

  • Simplicity : Method development can be more straightforward for basic purity assessments.

Limitations of HPLC for PROTAC Analysis:

  • Lower Sensitivity : HPLC with UV detection often lacks the sensitivity required to quantify the low concentrations of PROTACs typically found in biological matrices.

  • Lower Specificity : Co-eluting matrix components can interfere with the analyte peak, leading to inaccurate quantification. This is a significant drawback in complex biological samples.

  • Inability to Provide Structural Information : HPLC-UV cannot confirm the identity of the analyte or characterize its metabolites or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for PROTAC Bioanalysis

The coupling of liquid chromatography with mass spectrometry has become the predominant technique for the bioanalysis of PROTACs. The high sensitivity and specificity of LC-MS are critical for overcoming the analytical challenges associated with these molecules.

Advantages of LC-MS for PROTAC Analysis:

  • High Sensitivity : LC-MS/MS can achieve detection limits in the low pg/mL range, which is essential for pharmacokinetic studies of potent PROTACs.[3][4]

  • High Specificity : The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for the highly selective detection of the target analyte in complex biological matrices, minimizing interferences.[5][6]

  • Structural Elucidation : Mass spectrometry provides molecular weight information and fragmentation patterns that can be used to confirm the identity of the PROTAC and its metabolites.[7][8]

  • Versatility : LC-MS methods can be adapted to quantify the parent PROTAC, its metabolites, and any cleaved linker-related moieties simultaneously.[7]

Challenges in LC-MS for PROTAC Analysis and Mitigation Strategies:

  • In-Source Fragmentation : The fragile linker of PROTACs can break apart in the ion source of the mass spectrometer. This can be mitigated by optimizing the ionization energy and ion source temperature.[1][2]

  • Multiple Charging : The large size of PROTACs can lead to the formation of multi-charged ions, which can disperse the signal and reduce sensitivity. Careful optimization of MS parameters is crucial to select the most abundant and stable charge state for quantification.[1]

  • Peak Tailing and Splitting : The presence of multiple chiral centers and the potential for non-specific binding can lead to poor peak shapes. This can be addressed by screening different chromatographic columns, mobile phases, and gradients.[1]

Performance Comparison: HPLC vs. LC-MS for PROTAC Analysis

While direct head-to-head comparative studies for the same PROTAC using both HPLC and LC-MS are not extensively published, a comparison of typical performance characteristics for analogous pharmaceutical analyses highlights the advantages of LC-MS.[9]

ParameterHPLC with UV DetectionLC-MS/MS
Sensitivity (LOD/LOQ) Typically in the ng/mL to µg/mL rangeCan achieve pg/mL levels[3][4]
Specificity Lower, susceptible to interferences from co-eluting compoundsHigh, due to mass-based detection and fragmentation
Linearity Good over a narrower dynamic rangeExcellent over a wide dynamic range (e.g., 20 pg/mL to 1000 ng/mL)[3]
Accuracy & Precision Generally acceptable, but can be compromised by interferencesHigh, with %CV typically below 15%[3][5]
Structural Information NoneProvides molecular weight and fragmentation data
Cost LowerHigher
Complexity SimplerMore complex method development and instrumentation

Experimental Protocols

General Workflow for LC-MS/MS Bioanalysis of PROTACs

LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Plasma Plasma/Tissue Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection Column Chromatographic Separation (e.g., C18 Column) Injection->Column Gradient Gradient Elution Column->Gradient Ionization Electrospray Ionization (ESI) Gradient->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for PROTAC bioanalysis using LC-MS/MS.

Example LC-MS/MS Protocol for ARV-110 in Rat Plasma[5][6]
  • Sample Preparation : To 20 µL of plasma, add 20 µL of internal standard (pomalidomide) in acetonitrile and 110 µL of acetonitrile for protein precipitation. Vortex and centrifuge. Inject 10 µL of the supernatant.

  • Liquid Chromatography :

    • Column : Agilent Zorbax C18 (5 µm, 4.6 × 150 mm)

    • Mobile Phase : Isocratic elution with 0.1% formic acid in water: 0.1% formic acid in acetonitrile (30:70, v/v)

    • Flow Rate : 0.35 mL/min

    • Column Temperature : 40 °C

  • Mass Spectrometry :

    • Instrument : API 4000 triple quadrupole mass spectrometer

    • Ionization : Electrospray ionization (ESI) in positive mode

    • MRM Transitions :

      • ARV-110: m/z 813.4 → 452.2

      • Pomalidomide (IS): m/z 273.8 → 201.0

  • Performance :

    • Linearity : 2–3000 ng/mL

    • Accuracy and Precision : Within acceptable limits according to FDA and EMA guidelines.

Example LC-MS/MS Protocol for a Gefitinib-Based PROTAC in Rat Plasma[3]
  • Sample Preparation : Protein precipitation of 20 µL plasma with a 1:3 ratio of organic solvent.

  • Liquid Chromatography :

    • Column : ACQUITY HSS T3 C18 (1.7 µm, 2.1 x 50 mm)

    • Mobile Phase : Gradient elution with 1 mM ammonium formate and 0.1% formic acid in water and acetonitrile.

    • Flow Rate : Not specified

    • Column Temperature : 60 °C

  • Mass Spectrometry :

    • Instrument : Waters tandem quadrupole mass spectrometer

    • Ionization : Electrospray ionization (ESI) in positive mode

  • Performance :

    • LOD : 20 pg/mL

    • Linear Dynamic Range : 20 pg/mL to 1000 ng/mL

    • Precision : CV of 5% at the LOD.

PROTAC Mechanism of Action: A Visual Representation

PROTAC_Mechanism cluster_Components Cellular Components cluster_Process Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ubiquitination Ubiquitination of POI Ub->Ubiquitination Ternary->Ubiquitination recruits Recycling PROTAC Recycling Ternary->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome targeted for Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion and Recommendations

For the comprehensive bioanalysis of PROTACs, LC-MS stands out as the superior technique. Its high sensitivity, specificity, and ability to provide structural information are indispensable for accurately characterizing the pharmacokinetic and pharmacodynamic profiles of these complex molecules. While HPLC with UV detection can be a useful tool for preliminary assessments of purity for well-characterized standards, it lacks the necessary performance for the quantitative analysis of PROTACs in biological matrices.

Researchers and drug development professionals should prioritize the development and validation of robust LC-MS/MS methods early in the discovery and development pipeline. Key considerations for successful method development include:

  • Careful optimization of MS parameters to minimize in-source fragmentation and maximize sensitivity.

  • Thorough screening of LC conditions to achieve optimal peak shape and separation.

  • Implementation of strategies to mitigate non-specific binding , such as the use of specific sample collection tubes and the addition of detergents to the mobile phase.

By leveraging the power of LC-MS, researchers can confidently navigate the analytical challenges posed by PROTACs and accelerate the development of this promising new class of therapeutics.

References

A Comparative Guide to NMR Spectroscopy for Structural Confirmation of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. This modification enhances drug stability, increases circulation half-life, and reduces immunogenicity. However, the inherent heterogeneity of PEG polymers and the stochastic nature of the conjugation process present significant analytical challenges. Ensuring the quality, efficacy, and safety of these complex biomolecules necessitates robust analytical methods for their structural characterization.

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural confirmation of PEGylated molecules. It is intended for researchers, scientists, and drug development professionals seeking to understand the strengths and limitations of each method and to select the most appropriate analytical strategy for their needs.

NMR Spectroscopy: A Powerful Tool for In-Depth Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed atomic-level information about the structure, dynamics, and purity of PEGylated molecules.[1] It is particularly valuable for determining the degree of PEGylation, identifying the site of conjugation, and assessing higher-order structural integrity.[2][3]

Principle of NMR for PEGylated Molecule Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local chemical environment, providing a unique fingerprint of the molecule's structure.

For PEGylated molecules, the repeating ethylene glycol units of the PEG chain give rise to a characteristic and intense signal in the ¹H NMR spectrum, typically around 3.6 ppm.[4] By comparing the integral of this PEG signal to the integrals of signals from the parent molecule (e.g., protein aromatic residues), the average number of PEG chains per molecule, or the degree of PEGylation, can be accurately quantified.[4][5] Advanced 2D NMR techniques, such as HSQC and HMBC, can provide through-bond and through-space correlations, enabling the precise identification of the amino acid residues where the PEG chains are attached.[2]

Experimental Protocol: ¹H NMR for Determining Degree of PEGylation

The following is a general protocol for determining the degree of PEGylation of a protein using ¹H NMR spectroscopy.[4][5]

  • Sample Preparation:

    • Dissolve the purified PEGylated protein in a deuterated solvent (e.g., D₂O) to a final concentration of 1-10 mg/mL.

    • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TMSP) for quantitative analysis.

    • Lyophilize and reconstitute the sample in D₂O multiple times to minimize the residual water signal.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (e.g., 298 K).

    • Use a pulse sequence with water suppression to attenuate the large residual H₂O signal.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100) for the signals of interest.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

    • Integrate the characteristic PEG methylene proton signal (around 3.6 ppm) and a well-resolved, non-overlapping signal from the protein (e.g., aromatic protons between 6.5 and 8.0 ppm).

    • Calculate the degree of PEGylation using the following formula:

    Degree of PEGylation = [(Integral of PEG) / (Number of PEG protons)] / [(Integral of Protein) / (Number of Protein protons)]

    The number of protons for the PEG and protein signals must be known from their respective chemical structures.

Alternative and Complementary Techniques

While NMR provides unparalleled detail, a comprehensive characterization of PEGylated molecules often requires a multi-faceted approach employing complementary techniques. The most common alternatives are Mass Spectrometry and Size Exclusion Chromatography.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of intact PEGylated molecules and their fragments. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are the most frequently used MS techniques for this purpose.[2][6]

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For PEGylated proteins, the resulting mass spectrum shows a distribution of species corresponding to different degrees of PEGylation.[2]

Applications:

  • Determination of the average molecular weight and degree of PEGylation.[6]

  • Assessment of the heterogeneity of the PEGylated product.[2]

  • Identification of the PEGylation site through peptide mapping after enzymatic digestion.

Experimental Protocol: MALDI-TOF MS for PEGylated Protein Analysis [3][7]

  • Sample Preparation:

    • Mix the PEGylated protein solution (typically 1-10 µM) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.[3]

    • Spot 1-2 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).

  • MS Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode.

    • Optimize the laser energy to obtain good signal intensity while minimizing fragmentation.

    • Acquire spectra over a mass range appropriate for the expected molecular weight of the PEGylated protein.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.

    • The average degree of PEGylation can be calculated from the weighted average of the observed mass distribution.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is a widely used technique for analyzing the size distribution and aggregation state of PEGylated molecules.[8] When coupled with Multi-Angle Light Scattering (MALS), SEC can provide absolute molecular weight determination without the need for column calibration with standards.[9]

Principle: SEC utilizes a porous stationary phase. Larger molecules, which are excluded from more of the pores, travel a shorter path and elute earlier, while smaller molecules, which can penetrate more of the pores, have a longer path and elute later.[10]

Applications:

  • Separation of PEGylated protein from free protein and free PEG.[8]

  • Detection and quantification of aggregates.[9]

  • Determination of the degree of conjugation when combined with MALS, UV, and Refractive Index (RI) detectors.[8][9]

Experimental Protocol: SEC-MALS for PEGylated Protein Analysis [8][11]

  • System Setup:

    • Equilibrate the SEC column (e.g., TSKgel series) with a suitable mobile phase (e.g., phosphate-buffered saline).[8]

    • Connect the SEC system to a series of detectors: UV, MALS, and RI.[9]

  • Sample Analysis:

    • Inject the PEGylated protein sample onto the column.

    • Monitor the elution profile with all three detectors.

  • Data Analysis:

    • The UV detector primarily detects the protein component, while the RI detector is sensitive to both the protein and the PEG. The MALS detector measures the light scattered by the eluting molecules, which is proportional to their molar mass and concentration.

    • Specialized software (e.g., ASTRA) is used to analyze the data from all three detectors to calculate the absolute molecular weight of the conjugate, the protein, and the PEG moiety for each eluting peak, thereby determining the degree of PEGylation.[11]

Comparative Analysis of Techniques

FeatureNMR SpectroscopyMass Spectrometry (MS)Size Exclusion Chromatography (SEC)
Principle Measures nuclear spin properties in a magnetic fieldMeasures mass-to-charge ratio of ionsSeparates based on hydrodynamic volume
Information Provided Atomic-level structure, degree of PEGylation, conjugation site, higher-order structure, purityMolecular weight distribution, degree of PEGylation, heterogeneity, conjugation site (with digestion)Size distribution, aggregation, separation of species, degree of conjugation (with MALS)
Advantages Non-destructive, provides detailed structural information, quantitativeHigh sensitivity, high resolution, provides molecular weight distributionRobust, reproducible, good for detecting aggregates, can be coupled with other detectors for more information
Disadvantages Lower sensitivity, complex spectra for large molecules, requires higher sample concentrationCan be destructive, potential for ion suppression, complex data for heterogeneous samplesIndirect method for molecular weight (unless coupled with MALS), potential for column interactions, limited resolution for species with similar sizes

Quantitative Performance Comparison

ParameterNMR SpectroscopyMass Spectrometry (MS)SEC-MALS
Precision (RSD) < 5% for degree of PEGylationTypically 5-15% depending on heterogeneity< 2% for molecular weight
Sensitivity (LOD/LOQ) LOD: ~10 µg/mL in biological fluids[12]pg to ng rangeµg range
Typical MW Range Up to ~100 kDa for detailed structural analysisUp to several hundred kDa[2]Wide range, dependent on column
Quantitative Accuracy High, uses internal standardsCan be quantitative with appropriate standardsHigh for molecular weight with MALS

Visualizing the Workflow and Comparison

The following diagrams illustrate the general workflow for characterizing PEGylated molecules and provide a visual comparison of the key analytical techniques.

G General Workflow for Characterization of PEGylated Molecules cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Reporting synthesis PEGylation Reaction purification Purification of PEGylated Molecule synthesis->purification nmr NMR Spectroscopy (Degree of PEGylation, Site, Structure) purification->nmr Primary Structure & Quantification ms Mass Spectrometry (MW, Heterogeneity) purification->ms Molecular Weight Confirmation sec SEC-MALS (Size, Aggregation, MW) purification->sec Size & Purity Assessment data_analysis Integrated Data Analysis nmr->data_analysis ms->data_analysis sec->data_analysis report Characterization Report data_analysis->report

Caption: Workflow for PEGylated Molecule Characterization.

G Comparison of Analytical Techniques for PEGylated Molecules cluster_info center PEGylated Molecule nmr NMR Spectroscopy center->nmr ms Mass Spectrometry center->ms sec SEC-MALS center->sec nmr_info Provides: - Atomic-level structure - Degree of PEGylation - Conjugation site - Higher-order structure nmr->nmr_info ms_info Provides: - Molecular weight distribution - Degree of PEGylation - Heterogeneity - Site (with digestion) ms->ms_info sec_info Provides: - Size distribution - Aggregation state - Absolute molecular weight - Degree of conjugation sec->sec_info

References

A Researcher's Guide to Polyethylene Glycol (PEG) Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker plays a pivotal role. This guide provides an objective comparison of different polyethylene glycol (PEG) linker lengths in PROTAC design, supported by experimental data, to facilitate rational design and optimization.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1][2] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] The linker is not merely a spacer but critically influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][6] PEG linkers are frequently used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[6][7]

The length of the PEG linker is a critical determinant of PROTAC efficacy as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6][8] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[6][9] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[6][]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[8][11] The following table summarizes quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation efficiency.

Target ProteinE3 LigaseLinker Length (Number of Atoms/PEG Units)DC50 (nM)Dmax (%)Reference
ERα VHL12 atoms>1000~20[12][13]
16 atoms ~100 ~80 [12][13]
19 atoms~500~60[13]
TBK1 VHL< 12 atomsNo degradationN/A[4]
21 atoms 3 96 [4]
29 atoms29276[4]
BRD4 CRBN0 PEG units<0.5 µMN/A[4]
1-2 PEG units>5 µMN/A[4]
4-5 PEG units <0.5 µM N/A[4]
CRBN (Homo-PROTAC) CRBN8 atoms (PEG) Potent N/A[14]

Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.[9]

Key Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods for evaluating PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Figure 1: PROTAC-Mediated Protein Degradation Pathway.

PROTAC_Pathway PROTAC-Mediated Protein Degradation cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruits Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 2: Experimental Workflow for Evaluating PROTAC Linker Length.

PROTAC_Workflow Workflow for PROTAC Linker Length Evaluation cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_pk In Vivo Evaluation Design Design PROTACs with Varying PEG Linker Lengths Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC, NanoBRET) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability/Cytotoxicity Assay Degradation_Assay->Cell_Viability PK_Study Pharmacokinetic (PK) Studies Cell_Viability->PK_Study Lead Candidate PD_Study Pharmacodynamic (PD) Studies (Target Degradation in Tissue) PK_Study->PD_Study

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Target Protein Degradation Assay via Western Blotting

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[11][15]

  • Cell Seeding and Treatment:

    • Plate cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight.

    • Prepare a dose-response range of PROTACs with different linker lengths in cell culture medium. A typical concentration range is from 1 nM to 10 µM.[15]

    • Include a vehicle control (e.g., DMSO) and a proteasome inhibitor control (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.[15]

    • Remove the old medium and add the medium containing the different concentrations of PROTACs and controls.

    • Incubate for a specified time (e.g., 4, 8, 12, or 24 hours).[15]

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[15]

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[15]

    • Collect the supernatant containing the protein and determine the protein concentration using a BCA assay.[15]

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[15]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[15]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Visualize the bands using an ECL substrate and a chemiluminescence imaging system.[15]

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the intensity of the target protein band to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.[9]

    • Plot the percentage of protein degradation against the log of the PROTAC concentration to determine DC50 and Dmax values.[15]

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol provides a method to measure the kinetics and affinity of PROTAC-induced ternary complex formation.[16][17]

  • Immobilization of E3 Ligase:

    • Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and fit the sensorgram data to a 1:1 binding model.[17]

    • Similarly, determine the binding affinity of the PROTAC to the target protein.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD,ternary).[17]

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.[17]

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase combination.[4][6] A systematic approach to varying linker length and employing rigorous experimental validation, as outlined in this guide, is paramount for the development of potent and selective protein degraders. By carefully considering the principles of linker design, researchers can unlock the full therapeutic potential of PROTACs.[6]

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties dictate the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design and development of novel ADCs, with profound implications for both efficacy and safety. This guide provides an objective, data-driven comparison of these two predominant linker strategies to inform rational ADC design.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic (e.g., by Cathepsin B) or chemical (pH, glutathione) cleavage in the tumor microenvironment or within the cell.[1][2]Proteolytic degradation of the antibody backbone in the lysosome.[2][3]
Released Payload Unmodified, potent payload.[4]Payload attached to the linker and an amino acid residue (e.g., Cys-linker-payload).[4]
Plasma Stability Generally lower, with potential for premature drug release.[4]Generally higher, leading to a more stable ADC in circulation.[3][4]
Bystander Effect High, due to the release of membrane-permeable, free payload.[2][4]Low to negligible, as the released payload is typically charged and less permeable.[2][4]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[4]Lower potential due to higher stability and limited bystander effect.[3][4]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can eliminate antigen-negative tumor cells in the vicinity of antigen-positive cells.[4]May be less effective against antigen-negative cells within the tumor.[4]

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to specific triggers prevalent in the tumor microenvironment or within tumor cells.[5] These triggers can be enzymatic, such as the high concentration of proteases like Cathepsin B in lysosomes, or chemical, such as the acidic environment of endosomes or the high intracellular concentration of reducing agents like glutathione.[1] The most common types of cleavable linkers include:

  • Protease-sensitive linkers: Often containing a dipeptide sequence like valine-citrulline (Val-Cit), which is readily cleaved by lysosomal proteases.[6]

  • pH-sensitive linkers: Incorporating acid-labile groups like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes.[7]

  • Glutathione-sensitive linkers: Containing disulfide bonds that are reduced in the high glutathione concentration within the cell.[8]

Non-cleavable linkers , in contrast, form a stable covalent bond, typically a thioether linkage, between the antibody and the payload.[5] The release of the cytotoxic drug is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome.[3] This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated.[4]

Figure 1. ADC Mechanism of Action cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway A_cleavable ADC Binds to Tumor Cell Antigen B_cleavable Internalization (Endocytosis) A_cleavable->B_cleavable C_cleavable Trafficking to Lysosome B_cleavable->C_cleavable D_cleavable Enzymatic/Chemical Cleavage of Linker C_cleavable->D_cleavable E_cleavable Release of Free, Unmodified Payload D_cleavable->E_cleavable F_cleavable Payload Exerts Cytotoxicity E_cleavable->F_cleavable G_cleavable Bystander Effect: Payload Diffuses to Neighboring Cells E_cleavable->G_cleavable A_non_cleavable ADC Binds to Tumor Cell Antigen B_non_cleavable Internalization (Endocytosis) A_non_cleavable->B_non_cleavable C_non_cleavable Trafficking to Lysosome B_non_cleavable->C_non_cleavable D_non_cleavable Proteolytic Degradation of Antibody C_non_cleavable->D_non_cleavable E_non_cleavable Release of Payload- Linker-Amino Acid Adduct D_non_cleavable->E_non_cleavable F_non_cleavable Payload Adduct Exerts Cytotoxicity E_non_cleavable->F_non_cleavable

Caption: Comparison of drug release from cleavable and non-cleavable linkers.

Quantitative Performance Data

Direct head-to-head comparisons of ADCs with cleavable and non-cleavable linkers using the same antibody and payload are limited in the published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50Citation
mil40-16Cleavable (vc)BT-474HER2Not explicitly stated, but used as a comparator for toxicity[4]
mil40-15Non-cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹ M[4]
mil40-15Non-cleavable (Cys-linker)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹ M[4]
Trastuzumab-vc-MMAECleavable (vc)NCI-N87HER2Not explicitly stated, but used as a comparator for efficacy[4]
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87HER2More potent than Herceptin-MMAE[4]
In Vivo Efficacy

Direct comparative in vivo efficacy data for cleavable vs. non-cleavable MMAE ADCs with the same antibody is scarce. However, studies on individual ADCs provide insights into their potency.

ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Citation
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals[4]
CX-DM1-containing ADCsCleavable (triglycyl)Human lymphoma xenograft3 mg/kgMore active than a 15 mg/kg dose of the SMCC-DM1 ADCs[9]
Plasma Stability
ADC ConstructLinker TypeSpeciesHalf-life / % IntactCitation
Val-Cit linker conjugateCleavable (vc)MouseHydrolyzed within 1 h[9]
Sulfatase-cleavable linker conjugateCleavable (sulfatase)MouseHigh stability (over 7 days)[9]
EVCit linker ADCCleavable (EVCit)MouseAlmost no premature cleavage[10]

The Bystander Effect: A Double-Edged Sword

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[4] This occurs when the released, membrane-permeable free payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells.[4] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[4] However, this can also lead to increased off-target toxicity if the payload diffuses into healthy tissues.[4]

Non-cleavable linkers, on the other hand, release a charged payload-linker-amino acid adduct that is not readily membrane-permeable, thus largely abrogating the bystander effect.[4] This can be beneficial for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired, and for improving the safety profile of the ADC.[4]

Figure 2. The Bystander Effect cluster_cleavable_bystander Cleavable Linker cluster_non_cleavable_bystander Non-Cleavable Linker AntigenPositive_C Antigen-Positive Tumor Cell PayloadRelease_C Free Payload Released AntigenPositive_C->PayloadRelease_C ADC Internalization & Cleavage PayloadDiffusion Payload Diffusion PayloadRelease_C->PayloadDiffusion AntigenNegative_C Antigen-Negative Neighboring Cell PayloadDiffusion->AntigenNegative_C Apoptosis_C Apoptosis AntigenNegative_C->Apoptosis_C AntigenPositive_NC Antigen-Positive Tumor Cell PayloadRelease_NC Payload Adduct Released AntigenPositive_NC->PayloadRelease_NC ADC Internalization & Degradation NoDiffusion No Diffusion PayloadRelease_NC->NoDiffusion AntigenNegative_NC Antigen-Negative Neighboring Cell NoApoptosis No Effect AntigenNegative_NC->NoApoptosis

Caption: Bystander effect of cleavable vs. non-cleavable linkers.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal linkers for ADC development.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of an ADC.

Figure 3. In Vitro Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-96 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: General workflow for an in vitro cytotoxicity assay.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • 96-well plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in culture medium.[6] Remove the old medium from the cells and add the ADC dilutions.[11]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Plot the absorbance against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

In Vitro Plasma Stability Assay

This protocol outlines a method to evaluate the stability of an ADC in plasma.

Materials:

  • ADC

  • Human, rat, or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.[12]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[12]

  • ADC Capture: At each time point, capture the ADC from the plasma sample using affinity beads.[12]

  • Washing: Wash the beads to remove unbound plasma proteins.[12]

  • Elution: Elute the ADC from the beads.[12]

  • LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and the presence of free payload.[13]

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine its plasma stability.

Bystander Killing Assay (Co-culture Method)

This protocol outlines a method to assess the bystander effect of an ADC.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line, labeled with a fluorescent protein (e.g., GFP)

  • Complete culture medium

  • 96-well plates

  • ADC

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Co-culture the Ag+ and fluorescently labeled Ag- cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate.[14]

  • ADC Treatment: Treat the co-culture with various concentrations of the ADC.[14] Include monocultures of Ag- cells treated with the ADC as a control.[14]

  • Incubation: Incubate the plate for 72-96 hours.[14]

  • Viability Assessment: Measure the viability of the Ag- cells by quantifying the fluorescence signal using a plate reader or by flow cytometry.[14]

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture to that in the monoculture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[14]

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on several factors, including the target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic window.

Cleavable linkers are often favored for their potential to induce a potent bystander effect, which can be crucial for treating heterogeneous tumors.[2] However, this comes with a potential for lower plasma stability and a higher risk of off-target toxicity.[2]

Non-cleavable linkers offer enhanced plasma stability and a generally better safety profile due to the limited bystander effect.[2] This makes them an attractive option for homogenous tumors with high antigen expression.[4]

Ultimately, the optimal linker strategy must be empirically determined for each ADC candidate through rigorous preclinical evaluation.[2] The experimental protocols provided in this guide offer a framework for conducting such evaluations and making data-driven decisions in the development of the next generation of safe and effective antibody-drug conjugates.

References

A Comparative Guide to Assessing the Purity of Synthesized Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of Antibody-Drug Conjugates (ADCs) is intrinsically linked to their purity and homogeneity. The complex nature of these biotherapeutics, comprising a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker, necessitates a multi-faceted analytical approach to ensure product quality, safety, and efficacy. This guide provides an objective comparison of key analytical techniques for assessing ADC purity, supported by experimental data and detailed protocols.

Key Purity Attributes and Analytical Techniques

The primary purity attributes for ADCs include the extent of aggregation, the level of fragmentation, and the distribution of the drug-to-antibody ratio (DAR). A suite of orthogonal analytical techniques is typically employed to characterize these attributes comprehensively. This guide focuses on the most established methods:

  • Size Exclusion Chromatography (SEC): The gold standard for quantifying high molecular weight species (aggregates).

  • Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): A high-resolution technique for assessing fragmentation and purity under denaturing conditions.

  • Hydrophobic Interaction Chromatography (HIC): The preferred method for determining the DAR distribution of cysteine-linked ADCs under native conditions.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A valuable orthogonal method for DAR analysis, particularly for lysine-linked ADCs and for separating ADC fragments.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for detailed characterization of ADC species, including precise mass determination and identification of impurities.

Comparison of Analytical Techniques for ADC Purity Assessment

The selection of an appropriate analytical method depends on the specific purity attribute being assessed and the characteristics of the ADC. The following tables provide a quantitative comparison of the primary techniques.

Table 1: Analysis of High Molecular Weight Species (Aggregates)
TechniquePrincipleKey Performance ParametersAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Precision: Peak area RSDs < 1%[1][2]. Linearity: r² ≥ 0.99 (15-2000 µg/mL)[2]. LOD/LOQ: ~15 µg/mL / ~25 µg/mL[2].Robust and reproducible method for quantifying aggregates.[1][2]Potential for non-specific interactions between hydrophobic ADCs and the stationary phase, leading to peak tailing.[3]
Table 2: Analysis of Low Molecular Weight Species (Fragments)
TechniquePrincipleKey Performance ParametersAdvantagesLimitations
Capillary Electrophoresis-SDS (CE-SDS) Separation of SDS-coated proteins based on molecular weight in a capillary.Precision: Assay precision < 10% RSD for major components.[4] Linearity: r ≥ 0.99 for major components.[4] Accuracy: Recovery of 82-106% for various size components.[4]High resolution for fragments and non-glycosylated heavy chains.[5]Incompatibility of SDS with direct MS analysis, requiring offline methods for peak identification.[5][6]
Table 3: Determination of Drug-to-Antibody Ratio (DAR)
TechniquePrincipleKey Performance ParametersAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the ADC species.Resolution: Baseline separation of DAR species (0, 2, 4, 6, 8) for cysteine-linked ADCs.[7][8]Analysis under native conditions, preserving the ADC's structure.[9] Method of choice for cysteine-linked ADCs.[10][11]Inherently a low-resolution technique compared to RP-HPLC.[12] Incompatible with direct MS analysis due to high salt concentrations.[7]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity under denaturing conditions.Applicability: Suitable for both reduced and intact ADCs.[13]Higher resolution for less hydrophobic, site-specific ADCs.[14] Compatible with MS detection.[15]Denaturing conditions can alter the native structure of the ADC.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC followed by mass determination.Accuracy: Provides precise mass of intact ADC and its subunits.Enables direct DAR measurement and characterization of all DAR species.[17]For cysteine-conjugated ADCs, native MS conditions are often required to prevent dissociation.[17]

Experimental Protocols and Workflows

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. The following sections provide representative methodologies for the key analytical techniques.

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Methodology:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • Chromatographic System: An HPLC or UHPLC system with a UV detector.

  • Column: A size exclusion column suitable for proteins (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm).[1]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For hydrophobic ADCs, the addition of an organic modifier like isopropanol (15%) may be necessary to reduce non-specific interactions.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for the monomer and aggregates. Calculate the percentage of aggregates relative to the total peak area.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample ADC Sample Dilution Dilute to 1 mg/mL in Mobile Phase Sample->Dilution Injection Inject onto SEC Column Dilution->Injection Separation Isocratic Elution (PBS, pH 7.4) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Aggregates Integration->Calculation Result Result Calculation->Result Purity Report

SEC Workflow for ADC Aggregate Analysis
Capillary Electrophoresis-SDS (CE-SDS) for Fragmentation Analysis

Objective: To assess the purity and fragmentation of an ADC under reducing and non-reducing conditions.

Methodology:

  • Sample Preparation (Non-reducing): Mix the ADC sample with a solution containing SDS and iodoacetamide (to prevent disulfide scrambling) and incubate at 70°C.[4]

  • Sample Preparation (Reducing): Mix the ADC sample with a solution containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 90°C.[4]

  • Electrophoresis System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Bare-fused silica capillary.

  • Separation Matrix: SDS gel buffer.

  • Voltage: Applied voltage as per instrument recommendations.

  • Detection: UV absorbance at 220 nm.

  • Data Analysis: Analyze the electropherogram to determine the relative percentages of the main peak, fragments, and other impurities.

CESDS_Workflow cluster_non_reducing Non-Reducing Conditions cluster_reducing Reducing Conditions Sample ADC Sample Prep_NR Add SDS + Iodoacetamide Incubate at 70°C Sample->Prep_NR Prep_R Add SDS + DTT Heat at 90°C Sample->Prep_R Analysis_NR CE-SDS Analysis Prep_NR->Analysis_NR Data_NR Quantify Intact ADC & Fragments Analysis_NR->Data_NR Purity_Report Purity_Report Data_NR->Purity_Report Purity & Fragmentation Report Analysis_R CE-SDS Analysis Prep_R->Analysis_R Data_R Quantify Heavy & Light Chains Analysis_R->Data_R Data_R->Purity_Report

CE-SDS Workflow for ADC Purity and Fragmentation
Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in a cysteine-linked ADC.

Methodology:

  • Sample Preparation: Dilute the ADC sample in the high-salt mobile phase (Mobile Phase A).

  • Chromatographic System: An HPLC or UHPLC system with a UV detector.

  • Column: A HIC column (e.g., Butyl or Phenyl phase).

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95.[7]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.95, with 25% Isopropanol.[7]

  • Gradient: A linear gradient from high salt to low salt to elute species with increasing hydrophobicity.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to each DAR species. Calculate the weighted average DAR based on the peak area and the number of drugs for each species.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing Sample Cysteine-linked ADC Sample Dilution Dilute in Mobile Phase A Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Salt Gradient Elution Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Integrate DAR Peaks Detection->Integration Calculation Calculate Weighted Average DAR Integration->Calculation Result Result Calculation->Result DAR Report

HIC Workflow for ADC DAR Determination
Reversed-Phase HPLC (RP-HPLC) for DAR Determination

Objective: To provide an orthogonal method for DAR determination, applicable to both intact and reduced ADCs.

Methodology:

  • Sample Preparation (Intact): Dilute the ADC sample to 1 mg/mL in PBS.[13]

  • Sample Preparation (Reduced): Reduce the ADC with DTT in the presence of a denaturant like guanidine-HCl.[18]

  • Chromatographic System: An HPLC or UHPLC system with a UV detector.

  • Column: A reversed-phase column suitable for proteins (e.g., C4 or Diphenyl).[14][18]

  • Mobile Phase A: 0.1% TFA in Water.[13]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[13]

  • Gradient: A linear gradient from low to high organic content.

  • Flow Rate: 0.5 mL/min.[13]

  • Column Temperature: 70-80°C.[13][18]

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: For intact analysis, calculate the average DAR from the distribution of DAR species. For reduced analysis, calculate the average DAR from the relative amounts of unconjugated and conjugated light and heavy chains.[11]

RPHPLC_Workflow cluster_intact Intact Analysis cluster_reduced Reduced Analysis Sample ADC Sample Prep_I Dilute in PBS Sample->Prep_I Prep_R Reduce with DTT Sample->Prep_R Analysis_I RP-HPLC Analysis Prep_I->Analysis_I Data_I Determine DAR from Intact Species Analysis_I->Data_I DAR_Report DAR_Report Data_I->DAR_Report DAR Report Analysis_R RP-HPLC Analysis Prep_R->Analysis_R Data_R Determine DAR from Light & Heavy Chains Analysis_R->Data_R Data_R->DAR_Report

RP-HPLC Workflow for Intact and Reduced ADC Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Characterization

Objective: To obtain detailed information on the identity, purity, and drug distribution of an ADC.

Methodology:

  • Sample Preparation: May involve reduction, deglycosylation, or enzymatic digestion depending on the desired level of characterization.

  • LC System: UHPLC system for high-resolution separation.

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC-MS Workflow:

    • Intact Mass Analysis (Native MS): SEC coupled to MS for analysis of intact, non-covalent ADC complexes.[17]

    • Reduced Mass Analysis: RP-HPLC coupled to MS for analysis of light and heavy chains.

    • Peptide Mapping: Digestion of the ADC with an enzyme (e.g., trypsin) followed by LC-MS/MS to identify conjugation sites.

  • Data Analysis: Deconvolution of mass spectra to determine the masses of different ADC species and calculate the DAR.

LCMS_Workflow cluster_intact Intact/Subunit Analysis cluster_peptide Peptide Mapping Sample ADC Sample Prep_I Optional: Reduction/ Deglycosylation Sample->Prep_I Prep_P Enzymatic Digestion (e.g., Trypsin) Sample->Prep_P LC_I SEC or RP-HPLC Prep_I->LC_I MS_I High-Resolution MS LC_I->MS_I Data_I Deconvolution & DAR Calculation MS_I->Data_I Report Report Data_I->Report Comprehensive Purity & Characterization Report LC_P RP-HPLC Prep_P->LC_P MSMS_P MS/MS Analysis LC_P->MSMS_P Data_P Identify Conjugation Sites MSMS_P->Data_P Data_P->Report

LC-MS Workflow for ADC Characterization

Conclusion

The comprehensive assessment of ADC purity requires an orthogonal approach, utilizing a combination of analytical techniques. SEC and CE-SDS are fundamental for monitoring aggregation and fragmentation, respectively. For DAR determination, HIC is the established method for cysteine-linked ADCs, while RP-HPLC offers a high-resolution alternative, especially for site-specific ADCs. LC-MS provides the most detailed characterization, confirming the identity of species and elucidating the finer details of conjugation. By employing the appropriate combination of these methods and adhering to robust experimental protocols, researchers can ensure the quality and consistency of their synthesized ADCs, ultimately contributing to the development of safer and more effective cancer therapies.

References

In-vitro Validation of PROTACs with PEG7 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding and E3 ligase-recruiting moieties. The length and composition of this linker are paramount, profoundly influencing the formation and stability of the ternary complex, and ultimately, the efficiency of protein degradation. Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[1]

This guide provides a comparative analysis of the in-vitro performance of PROTACs featuring a PEG7 linker against those with shorter and longer PEG chains. The data presented herein is a synthesis of published studies on various PROTAC targets and is intended to guide researchers in the rational design and evaluation of their own degraders.

The PROTAC Signaling Pathway

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_workflow In-vitro PROTAC Validation Workflow Start Synthesized PROTAC Target_Engagement Target Engagement Assay (e.g., NanoBRET) Start->Target_Engagement Ternary_Complex Ternary Complex Formation (e.g., SPR, Pull-down) Start->Ternary_Complex Ubiquitination In-vitro Ubiquitination Assay (Western Blot) Target_Engagement->Ubiquitination Ternary_Complex->Ubiquitination Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Ubiquitination->Degradation Data_Analysis Data Analysis (DC50, Dmax) Degradation->Data_Analysis End Optimized PROTAC Data_Analysis->End

References

Alkyl vs. PEG Linkers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a linker in drug-delivery systems, particularly in antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. The linker connects the targeting moiety, such as an antibody, to the potent cytotoxic payload, and its chemical properties significantly influence the overall performance of the conjugate. This guide provides a detailed comparison of two common types of linkers: alkyl linkers, which are typically hydrophobic, and polyethylene glycol (PEG) linkers, which are hydrophilic. This comparison is supported by experimental data to aid researchers in making informed decisions for their drug development programs.

Executive Summary

Hydrophilic PEG linkers generally offer significant advantages over hydrophobic alkyl linkers in drug delivery applications.[1] Experimental evidence demonstrates that PEG linkers can improve the solubility and stability of ADCs, leading to reduced aggregation and more favorable pharmacokinetic profiles.[1] These improvements can translate to enhanced in vivo performance, including greater tumor growth inhibition and a wider therapeutic window. While alkyl linkers are synthetically straightforward, their hydrophobicity can lead to challenges such as poor solubility and rapid clearance from circulation.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from a comparative study of a HER2-targeting affibody-drug conjugate with either a conventional succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker (an example of a predominantly alkyl-based, hydrophobic linker) or PEG linkers of varying lengths. The payload in all cases was monomethyl auristatin E (MMAE).

Table 1: In Vitro Cytotoxicity on HER2-Positive NCI-N87 Cells

Linker TypeConjugate NameIC50 (nM)Fold Change in IC50 (vs. No PEG)
Alkyl (SMCC)ZHER2-SMCC-MMAE (HM)0.81-
4 kDa PEGZHER2-PEG4K-MMAE (HP4KM)3.654.5
10 kDa PEGZHER2-PEG10K-MMAE (HP10KM)18.222.5

Data sourced from a study on affibody-drug conjugates, where cytotoxicity was determined by an MTT assay.[2]

Table 2: In Vivo Pharmacokinetics in Mice

Linker TypeConjugate NameHalf-life (t½, min)Fold Change in Half-life (vs. No PEG)
Alkyl (SMCC)ZHER2-SMCC-MMAE (HM)19.6-
4 kDa PEGZHER2-PEG4K-MMAE (HP4KM)49.02.5
10 kDa PEGZHER2-PEG10K-MMAE (HP10KM)219.511.2

Data sourced from a pharmacokinetic study in mice.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of alkyl and PEG linkers in drug conjugates.

In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the potency of the drug conjugate in killing target cancer cells.

Protocol:

  • Cell Culture: HER2-positive NCI-N87 cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the drug conjugates with different linkers are prepared in cell culture media. The diluted conjugates are then added to the cells and incubated for a specified period (e.g., 72-96 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the drug conjugate that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the logarithm of the conjugate concentration and fitting the data to a dose-response curve.[2]

In Vivo Pharmacokinetics Study

Objective: To determine the circulation half-life of the drug conjugate in a living organism.

Protocol:

  • Animal Model: Healthy, immunocompetent mice (e.g., BALB/c) are used for the study.

  • Drug Administration: The drug conjugates are administered to the mice via intravenous (IV) injection at a specified dose.

  • Blood Sampling: Blood samples are collected from the mice at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Plasma Preparation: The collected blood samples are processed to separate the plasma.

  • Quantification of Conjugate: The concentration of the drug conjugate in the plasma samples is quantified using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody or affibody portion of the conjugate.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters, including the elimination half-life (t½).[2]

ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To assess the propensity of ADCs with different linkers to form aggregates.

Protocol:

  • Sample Preparation: The ADC samples are diluted to a suitable concentration in a mobile phase buffer.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column is used. The column separates molecules based on their hydrodynamic radius.

  • Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS), is typically used as the mobile phase. For hydrophobic ADCs, the addition of an organic modifier may be necessary to prevent non-specific interactions with the column matrix.

  • Analysis: The ADC sample is injected into the SEC column. The eluting protein is monitored by UV absorbance at 280 nm.

  • Data Interpretation: The resulting chromatogram will show peaks corresponding to the monomeric ADC and any high-molecular-weight aggregates. The percentage of aggregation is calculated by integrating the peak areas.

Mandatory Visualization

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Conjugation of Drug to Antibody/Affibody (Alkyl vs. PEG Linker) purification Purification (e.g., SEC) synthesis->purification dar DAR Determination (UV-Vis, MS) purification->dar cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 dar->cytotoxicity aggregation Aggregation Analysis (SEC) dar->aggregation pk_study Pharmacokinetic Study in Mice - Determine Half-life dar->pk_study efficacy Efficacy Study in Xenograft Model - Measure Tumor Growth Inhibition pk_study->efficacy

Caption: Experimental workflow for comparing ADCs with alkyl vs. PEG linkers.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular adc Antibody-Drug Conjugate (ADC) receptor Target Receptor (e.g., HER2) adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Linker Cleavage / Antibody Degradation dna_damage DNA Damage / Microtubule Disruption drug_release->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

logical_relationship cluster_alkyl Alkyl Linker cluster_peg PEG Linker cluster_outcome Therapeutic Outcome alkyl Hydrophobic alkyl_props - Prone to Aggregation - Rapid Clearance - Lower DAR often required alkyl->alkyl_props efficacy Improved Efficacy alkyl_props->efficacy Potentially Lower safety Enhanced Safety alkyl_props->safety Potentially Lower peg Hydrophilic peg_props - Improved Solubility - Reduced Aggregation - Longer Half-life - Potential for Higher DAR peg->peg_props peg_props->efficacy Generally Higher peg_props->safety Generally Higher

Caption: Logical relationship between linker type and therapeutic outcome.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Amino-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information and step-by-step procedures for the safe disposal of Amino-PEG7-t-butyl ester, a valuable tool in bioconjugation and pharmaceutical development. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All handling and disposal activities should be conducted in a well-ventilated chemical fume hood.[1]

Key Chemical Incompatibilities to Avoid:

  • Strong Acids: While tert-butyl esters can be hydrolyzed by acids, uncontrolled mixing with strong acids should be avoided as it can lead to a rapid, exothermic reaction.[2]

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents as this can lead to vigorous reactions.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative Amino-PEG-t-butyl ester compound. This information should be used as a general guideline; always refer to the specific Safety Data Sheet (SDS) for the exact product in use.

ParameterValueSource
Storage Temperature≤ -20 °CChem-Impex
Purity≥ 97%Chem-Impex
AppearanceColorless viscous liquidChem-Impex
HazardsCauses skin irritation (H315), Causes serious eye irritation (H319)TCI EUROPE N.V.[1]

Disposal Procedures

There are two primary methods for the proper disposal of this compound. The choice of method will depend on institutional policies, available facilities, and the quantity of waste.

Method 1: Licensed Waste Disposal

The most straightforward and recommended method is to entrust the disposal to a licensed professional waste disposal company.[1]

Experimental Protocol:

  • Segregation and Collection: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the container with the chemical name ("this compound") and any relevant hazard symbols.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, following all institutional and local regulations.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed waste disposal contractor.

Method 2: Chemical Degradation (Hydrolysis)

For small quantities, chemical degradation through hydrolysis of the tert-butyl ester group can be considered, provided your facility is equipped for such procedures and it is permitted by local regulations. This process converts the ester to a more readily disposable carboxylic acid and tert-butanol. Tert-butyl esters are stable under neutral and basic conditions but can be hydrolyzed under acidic conditions.[2]

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size, equipped with a stirrer. Ensure you are wearing all necessary PPE.

  • Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., water or an appropriate organic solvent) to control the reaction rate.

  • Acidification: Slowly and with stirring, add a suitable acid to the solution to initiate hydrolysis. A range of acids can be used, including milder options like acetic acid or formic acid, or stronger acids like hydrochloric or sulfuric acid for more robust esters.[2] The choice of acid and concentration will depend on the specific substrate and institutional protocols.

  • Reaction Monitoring: Allow the reaction to proceed. The time required for complete hydrolysis will vary depending on the temperature and the acid used. If possible, monitor the reaction using an appropriate analytical technique (e.g., TLC, LC-MS) to confirm the disappearance of the starting material.

  • Neutralization: Once the hydrolysis is complete, carefully neutralize the solution by slowly adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6 and 9.

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess Assess Quantity and Institutional Policy start->assess licensed_disposal Option 1: Licensed Waste Disposal assess->licensed_disposal Large Quantity or Institutional Mandate chemical_degradation Option 2: Chemical Degradation (Hydrolysis) assess->chemical_degradation Small Quantity and Permitted by EHS collect_waste Collect in Labeled Hazardous Waste Container licensed_disposal->collect_waste dilute_waste Dilute Waste in Fume Hood chemical_degradation->dilute_waste store_waste Store in Designated Area collect_waste->store_waste arrange_pickup Arrange Pickup by EHS/Contractor store_waste->arrange_pickup final_disposal Final Disposal via EHS arrange_pickup->final_disposal acidify Slowly Add Acid dilute_waste->acidify monitor Monitor Reaction acidify->monitor neutralize Neutralize Solution (pH 6-9) monitor->neutralize collect_treated Collect Treated Waste in Labeled Container neutralize->collect_treated collect_treated->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Amino-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Amino-PEG7-t-butyl ester. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Chemical and Physical Properties

While a comprehensive Safety Data Sheet (SDS) with complete quantitative data for this compound is not fully available, the following information has been compiled from available resources.[1]

PropertyData
Appearance Colorless viscous liquid
Molecular Formula C₂₁H₄₃NO₉
Molecular Weight 453.56 g/mol
Purity ≥ 97%
CAS Number 2428400-07-9
Oral Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Flammability No data available
Exposure Limits No data available

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.[1] A chemical fume hood is recommended for all handling procedures.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves.[1] Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

3. Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing mist, gas, or vapors.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • After handling, wash hands thoroughly with soap and water.

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • The recommended long-term storage temperature is at or below -15°C.[2]

  • Store under an inert atmosphere, such as Nitrogen or Argon, and protect from light.[2]

Emergency Procedures

In the event of exposure or a spill, follow these emergency procedures:

  • After eye contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • After skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

  • Spills: Evacuate personnel to a safe area. Prevent the chemical from entering drains.[1] Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal prep Review SDS and Procedures ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Ensure all safety information is understood work_area Work in a Ventilated Fume Hood ppe->work_area Enter handling area handle Handle this compound work_area->handle Begin experiment storage Store at ≤ -20°C under Inert Gas handle->storage Store remaining chemical waste Segregate Chemical Waste handle->waste After experiment disposal Dispose of Waste via Licensed Contractor waste->disposal Follow disposal plan

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.